Product packaging for Pamoic acid disodium(Cat. No.:CAS No. 6640-22-8)

Pamoic acid disodium

Cat. No.: B1662358
CAS No.: 6640-22-8
M. Wt: 411.4 g/mol
InChI Key: MQIPLTYHZCWJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GPR35 agonist. Induces GPR35 internalization and activates ERK1/2 (EC50 values are 22 and 65 nM respectively). Mediates recruitment of β-arrestin2 to GPR35. Also exhibits antinociceptive effects in a mouse model of visceral pain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H16NaO6 B1662358 Pamoic acid disodium CAS No. 6640-22-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6640-22-8

Molecular Formula

C23H16NaO6

Molecular Weight

411.4 g/mol

IUPAC Name

disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate

InChI

InChI=1S/C23H16O6.Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);

InChI Key

MQIPLTYHZCWJRA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na]

Related CAS

7681-47-2

Synonyms

4,4'-Methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) disodium salt

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Pamoic Acid Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamoic acid disodium, also known as disodium pamoate or embonate, is a key excipient in the pharmaceutical industry. It is the disodium salt of pamoic acid and is frequently utilized as a counterion to form sparingly soluble salts with active pharmaceutical ingredients (APIs). This characteristic is instrumental in the development of long-acting injectable (LAI) and other sustained-release drug formulations. The formation of a pamoate salt with a basic drug molecule significantly reduces its aqueous solubility, a critical factor in creating depot formulations that allow for reduced dosing frequency and improved patient compliance. This technical guide provides an in-depth overview of the synthesis, characterization, and core physicochemical properties of this compound, complete with detailed experimental protocols and visualizations to aid in its application in drug development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function as a solubility-modifying excipient. These properties are summarized in the tables below. It is important to note that both the anhydrous and monohydrate forms of disodium pamoate are commercially available and have distinct molecular weights.

Table 1: General Physicochemical Properties of this compound
PropertyValueReferences
Synonyms Disodium pamoate, Disodium embonate, 4,4'-Methylenebis(3-hydroxy-2-naphthoic acid) disodium salt[1][2][3]
Appearance Pale yellow to yellow solid/powder[4][5]
CAS Number 6640-22-8
EC Number 229-653-1
Storage Desiccate at room temperature
Table 2: Quantitative Physicochemical Data for this compound
PropertyAnhydrous FormMonohydrate FormReferences
Molecular Formula C₂₃H₁₄Na₂O₆C₂₃H₁₆Na₂O₇
Molecular Weight ( g/mol ) 432.33450.34
Melting Point (°C) >300Not specified
Boiling Point (°C at 760 mmHg) 642.7Not specified
Density (g/cm³ at 20°C) 1.55Not specified
Vapor Pressure (Pa at 25°C) 0.001Not specified
Table 3: Solubility Profile of this compound
SolventSolubilityReferences
Water Soluble to 100 mM; 43 g/L at 20°C; ≥18 mg/mL
DMSO Soluble to 75 mM; ≥28.6 mg/mL
Ethanol Insoluble

Synthesis and Characterization Workflow

The synthesis of disodium pamoate monohydrate is typically achieved through a neutralization reaction between pamoic acid and a sodium base. The subsequent characterization is crucial to confirm the identity, purity, and solid-state properties of the synthesized material.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Pamoic_Acid Pamoic Acid Suspension Reaction Neutralization Reaction Pamoic_Acid->Reaction NaOH 2M Sodium Hydroxide NaOH->Reaction Product Disodium Pamoate Monohydrate Reaction->Product FTIR FTIR Spectroscopy Product->FTIR XRPD X-Ray Powder Diffraction Product->XRPD TGA Thermogravimetric Analysis Product->TGA DSC Differential Scanning Calorimetry Product->DSC NMR NMR Spectroscopy Product->NMR

Caption: Workflow for the synthesis and characterization of disodium pamoate.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound, as well as the determination of its key physicochemical properties, are provided below. These protocols are based on standard pharmaceutical analysis techniques.

Synthesis of Disodium Pamoate Monohydrate

This protocol describes a laboratory-scale synthesis via a neutralization reaction.

  • Materials:

    • Pamoic acid

    • Sodium hydroxide (NaOH) pellets

    • Deionized water

    • Ethanol

  • Procedure:

    • Preparation of Sodium Hydroxide Solution: Prepare a 2 M solution of sodium hydroxide by dissolving the required amount of NaOH pellets in deionized water.

    • Reaction: In a reaction vessel, suspend a known quantity of pamoic acid in deionized water.

    • Slowly add a stoichiometric amount of the 2 M sodium hydroxide solution (2 moles of NaOH for every 1 mole of pamoic acid) to the pamoic acid suspension under constant stirring.

    • Continue stirring until the reaction is complete, which is indicated by the dissolution of the solid pamoic acid and the formation of a clear solution of disodium pamoate.

    • The product can be isolated by precipitation with a suitable anti-solvent like ethanol, followed by filtration and drying under vacuum.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its chemical identity.

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: The solid sample is typically analyzed using the Attenuated Total Reflectance (ATR) technique or by preparing a potassium bromide (KBr) pellet.

  • Data Acquisition: Spectra are recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of the pamoate anion, such as the carboxylate (COO⁻) and hydroxyl (-OH) groups.

Determination of Melting Point

The melting point is a key indicator of purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate measurement.

    • The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in water.

  • Materials:

    • This compound

    • Deionized water (or buffer of a specific pH)

    • Mechanical shaker or agitator

    • Centrifuge

    • Analytical balance

    • HPLC or UV-Vis spectrophotometer

  • Procedure:

    • An excess amount of this compound is added to a known volume of water in a sealed flask.

    • The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

    • The concentration of the dissolved this compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is determined to understand the ionization state of the molecule at different pH values.

  • Apparatus:

    • Potentiometer with a calibrated pH electrode

    • Burette

    • Magnetic stirrer

  • Procedure:

    • A known concentration of this compound is dissolved in water or a suitable co-solvent if solubility is an issue.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is measured after each incremental addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa value is determined from the inflection point of the titration curve.

Biological Activity and Signaling Pathway

Beyond its role as an excipient, pamoic acid has been identified as a potent agonist of the G protein-coupled receptor 35 (GPR35). The activation of GPR35 by pamoic acid initiates a signaling cascade that involves G(i/o) proteins, leading to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the recruitment of β-arrestin2. This biological activity may have therapeutic implications in conditions such as inflammation and pain.

GPR35_Signaling_Pathway Pamoic_Acid This compound GPR35 GPR35 Receptor Pamoic_Acid->GPR35 binds and activates Gi_o G(i/o) Protein GPR35->Gi_o activates Beta_Arrestin β-arrestin2 Recruitment GPR35->Beta_Arrestin mediates Internalization GPR35 Internalization GPR35->Internalization ERK1_2 ERK1/2 Phosphorylation Gi_o->ERK1_2 leads to Cellular_Response Cellular Response (e.g., Antinociception) ERK1_2->Cellular_Response Beta_Arrestin->Cellular_Response

Caption: GPR35 signaling pathway activated by this compound.

Conclusion

This compound is a versatile pharmaceutical excipient with well-defined physicochemical properties that are advantageous for the formulation of sustained-release drug products. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is essential for its effective application in drug development. Furthermore, its recently discovered biological activity as a GPR35 agonist opens new avenues for research into its potential therapeutic uses. The provided data and protocols serve as a valuable resource for scientists and researchers working with this important pharmaceutical compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Pamoic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamoic acid disodium salt, also known as disodium pamoate or embonate, is a key pharmaceutical excipient widely utilized in the development of long-acting injectable (LAI) and other sustained-release drug formulations. Its primary function is to serve as a counterion, forming sparingly soluble salts with active pharmaceutical ingredients (APIs), thereby modifying their dissolution rate and pharmacokinetic profile. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound salt, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and application in a research and development setting.

Synthesis of this compound Salt

The synthesis of this compound salt is a two-step process. First, pamoic acid is synthesized through the condensation of 3-hydroxy-2-naphthoic acid with formaldehyde. Subsequently, pamoic acid is neutralized with sodium hydroxide to yield the disodium salt.

Step 1: Synthesis of Pamoic Acid

Pamoic acid can be prepared by condensing 3-hydroxy-2-naphthoic acid with formaldehyde in the presence of a base.[1]

Step 2: Synthesis of this compound Salt

The disodium salt is formed by the neutralization of pamoic acid with a stoichiometric amount of sodium hydroxide.[2][3]

Experimental Protocol: Synthesis of this compound Salt[2]

Materials:

  • Pamoic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Sodium Hydroxide Solution: Prepare a 2 M solution of sodium hydroxide by dissolving the required amount of NaOH pellets in deionized water.

  • Reaction: In a reaction vessel, suspend pamoic acid in deionized water.

  • Neutralization: Slowly add the 2 M sodium hydroxide solution to the pamoic acid suspension under constant stirring. A stoichiometric amount of NaOH (2 moles of NaOH for every 1 mole of pamoic acid) is required for complete neutralization. The pH of the reaction mixture should be maintained between 7 and 8.

  • Crystallization: The disodium pamoate salt will precipitate out of the solution. The mixture may be heated to facilitate dissolution and then cooled to promote crystallization.

  • Isolation: Collect the crystals by filtration using a Büchner funnel.

  • Washing: Wash the crystals with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C to obtain the final product.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Salt cluster_purification Purification 3-hydroxy-2-naphthoic_acid 3-Hydroxy-2-naphthoic Acid Pamoic_Acid Pamoic Acid 3-hydroxy-2-naphthoic_acid->Pamoic_Acid Formaldehyde Formaldehyde Formaldehyde->Pamoic_Acid Disodium_Pamoate This compound Salt Pamoic_Acid->Disodium_Pamoate NaOH Sodium Hydroxide (2M) NaOH->Disodium_Pamoate Filtration Filtration Disodium_Pamoate->Filtration Washing Washing (Water & Ethanol) Filtration->Washing Drying Drying (Vacuum Oven) Washing->Drying

Synthesis and Purification Workflow.

Characterization of this compound Salt

A thorough characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized this compound salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Experimental Protocol: NMR Spectroscopy [2]

  • Instrument: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

Table 1: Expected ¹H NMR Chemical Shifts

Chemical Shift (ppm)Assignment
~8.0-7.0Aromatic protons
~4.7Methylene bridge protons (-CH₂-)

Table 2: Expected ¹³C NMR Data (Reference from Pamoic Acid)

Chemical Shift (ppm)Assignment (Tentative)
172.57Carboxylate Carbon (-COO⁻)
153.35Aromatic C-O
136.14 - 120.55Aromatic Carbons
113.95Aromatic Carbon
19.84Methylene Carbon (-CH₂)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

  • Instrument: FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample.

  • Data Acquisition: Acquire the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3400-3200O-H stretch (hydroxyl group)
3050-3000Aromatic C-H stretch
1620-1580C=O stretch (carboxylate)
1600-1450Aromatic C=C stretch
1250-1150C-O stretch (hydroxyl group)
High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Experimental Protocol: HPLC Analysis

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 237 nm and 370 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Table 4: HPLC Method Parameters

ParameterValue
ColumnC18 reverse-phase (4.6 mm x 250 mm, 5 µm)
Mobile PhaseAcetonitrile and water with 0.1% formic acid (gradient)
Flow Rate1.0 mL/min
Detection Wavelength237 nm and 370 nm
Injection Volume10 µL
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Expected Mass: The exact mass of the pamoate dianion (C₂₃H₁₄O₆²⁻) is approximately 386.0790 g/mol . The monoisotopic mass of the disodium salt is 432.0586 Da. The mass spectrum would be expected to show a prominent peak for the pamoate dianion, and depending on the ionization technique, adducts with sodium may also be observed.

Biological Activity and Signaling Pathway

This compound salt is a potent agonist of the G protein-coupled receptor 35 (GPR35). Activation of GPR35 by this compound salt has been shown to induce the internalization of the receptor and activate downstream signaling pathways, including the extracellular signal-regulated kinase (ERK1/2) and β-arrestin2 pathways. GPR35 has also been found to interact with the Na/K-ATPase, influencing intracellular calcium levels and Src signaling.

GPR35_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Pamoic_Acid Pamoic Acid Disodium Salt GPR35 GPR35 Pamoic_Acid->GPR35 Agonist NaK_ATPase Na+/K+-ATPase GPR35->NaK_ATPase interacts with beta_arrestin2 β-arrestin2 GPR35->beta_arrestin2 recruits Src Src NaK_ATPase->Src activates Ca2_homeostasis Ca2+ Homeostasis NaK_ATPase->Ca2_homeostasis regulates ERK1_2_activation ERK1/2 Activation Src->ERK1_2_activation activates beta_arrestin2->ERK1_2_activation leads to Inflammatory_Response Modulation of Inflammatory Response ERK1_2_activation->Inflammatory_Response Ca2_homeostasis->Inflammatory_Response

GPR35 Signaling Pathway Activation.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound salt. The detailed protocols and expected data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and formulation. A thorough understanding and application of these methodologies are crucial for ensuring the quality and performance of this important pharmaceutical excipient.

References

The Lynchpin of Long-Acting Drug Delivery: A Technical Guide to the Mechanism of Action of Disodium Pamoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium pamoate, a salt of pamoic acid, stands as a cornerstone in the development of long-acting injectable (LAI) drug formulations. Its utility is rooted in its ability to dramatically reduce the aqueous solubility of basic active pharmaceutical ingredients (APIs), thereby enabling sustained drug release over extended periods. This in-depth technical guide elucidates the core mechanism of action of disodium pamoate in drug delivery, providing a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the formulation and development of durable drug delivery systems.

Core Mechanism of Action: Solubility Reduction for Sustained Release

The fundamental principle underpinning the use of disodium pamoate in LAI formulations is the formation of a sparingly soluble salt with a basic drug.[1] Pamoic acid is a dicarboxylic acid, possessing two acidic protons that can interact with basic drug molecules to form salts, often in a 1:1 or 2:1 (drug:pamoate) stoichiometric ratio.[2][3] This salt formation significantly increases the hydrophobicity of the drug molecule.

Upon intramuscular or subcutaneous administration, the suspended particles of the drug-pamoate salt aggregate at the injection site, forming a depot.[1][4] The surrounding physiological fluids have a very limited capacity to dissolve this sparingly soluble salt. Consequently, the slow dissolution of the drug-pamoate salt from the depot into the interstitial fluid becomes the rate-limiting step for the drug's absorption into the systemic circulation. Once dissolved, the salt dissociates into the active drug and the pamoate counterion. The free drug is then absorbed into the bloodstream, resulting in a sustained therapeutic effect that can last from weeks to months.

This dissolution-controlled absorption mechanism leads to a characteristic pharmacokinetic profile with a delayed time to maximum concentration (Tmax) and a significantly prolonged apparent half-life (t1/2) compared to more soluble salt forms of the same drug.

Quantitative Data on Drug-Pamoate Formulations

The physicochemical properties and pharmacokinetic parameters of drug-pamoate formulations are critical for predicting their in vivo performance. The following tables summarize key quantitative data for several antipsychotic drugs commonly formulated with pamoate.

DrugStoichiometric Ratio (Drug:Pamoate)Aqueous SolubilityParticle Size (D50)Drug LoadingEncapsulation EfficiencyReference
Olanzapine Pamoate2:1Very Low~5 µm~70% w/w>95%
Risperidone Pamoate2:1Sparingly Soluble5-10 µmNot ReportedNot Reported
Aripiprazole Pamoate1:1 or 2:1Limited SolubilityNot ReportedNot ReportedNot Reported

Table 1: Physicochemical Properties of Antipsychotic Pamoate Salts. This table provides a comparative overview of key formulation parameters for different drug-pamoate salts.

DrugDoseTmax (days)Cmax (ng/mL)t1/2 (days)Dosing IntervalReference
Olanzapine Pamoate405 mg2-419-62 (steady state)~304 weeks
Risperidone (microspheres)25 mg~21< Oral Risperidone3-62 weeks
Paliperidone Palmitate234 mg (initial)13Not Reported25-494 weeks

Table 2: Pharmacokinetic Parameters of Long-Acting Injectable Antipsychotics. This table summarizes the key pharmacokinetic parameters observed after administration of different long-acting injectable antipsychotic formulations. Note that while paliperidone is presented as a palmitate salt, its long-acting profile provides a relevant comparison.

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of drug-pamoate formulations.

Protocol 1: Synthesis of a Drug-Pamoate Salt

Objective: To synthesize a sparingly soluble pamoate salt of a basic API.

Materials:

  • Basic Active Pharmaceutical Ingredient (API)

  • Disodium Pamoate Monohydrate

  • Deionized Water

  • Appropriate organic solvent (e.g., ethanol, N,N-dimethylformamide)

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • Dissolve the basic API in a suitable solvent to create a solution of known concentration.

    • In a separate vessel, dissolve disodium pamoate monohydrate in deionized water to create a solution of known concentration.

  • Salt Formation and Precipitation:

    • While vigorously stirring the API solution, slowly add the disodium pamoate solution. The molar ratio of API to pamoate should be controlled to target the desired stoichiometry (e.g., 2:1 or 1:1).

    • A precipitate of the drug-pamoate salt will form.

    • Continue stirring the mixture for a predetermined time (e.g., 2-24 hours) at a controlled temperature to ensure complete reaction and crystal growth.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid with the reaction solvent and then with deionized water to remove any unreacted starting materials and impurities.

  • Drying:

    • Dry the purified drug-pamoate salt in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 2: Characterization of the Drug-Pamoate Salt

Objective: To confirm the identity, purity, and solid-state properties of the synthesized drug-pamoate salt.

Methods:

  • X-Ray Powder Diffraction (XRPD): To confirm the crystalline structure of the salt and identify any polymorphism. The unique diffraction pattern serves as a fingerprint for the specific crystalline form.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties, such as melting point and decomposition temperature, and to assess the presence of solvates or hydrates.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the salt formation through characteristic peak shifts.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the drug-pamoate salt and to quantify the drug content.

Protocol 3: In Vitro Dissolution Testing

Objective: To evaluate the in vitro release profile of the drug-pamoate salt formulation.

Apparatus: USP Apparatus 4 (Flow-Through Cell) is often preferred for poorly soluble formulations like pamoate salts.

Procedure:

  • Cell Preparation: Carefully load the drug-pamoate salt suspension into the flow-through cell.

  • Dissolution Medium: Use a physiologically relevant medium, such as phosphate-buffered saline (PBS) at pH 7.4.

  • Flow Rate: Maintain a constant flow rate of the dissolution medium through the cell.

  • Sampling: Collect the eluate at predetermined time points over an extended period.

  • Analysis: Determine the concentration of the dissolved drug in the collected samples using a validated analytical method, such as HPLC-UV.

Protocol 4: In Vivo Pharmacokinetic Study

Objective: To evaluate the in vivo pharmacokinetic profile of the drug-pamoate salt formulation in an animal model.

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

Procedure:

  • Formulation and Dosing: Formulate the drug-pamoate salt as a sterile suspension for injection. Administer a single dose via intramuscular injection into the gluteal muscle.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and then on days 5, 7, 14, 21, 28).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Determine the drug concentration in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and t1/2.

Visualizing the Mechanism and Processes

To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, provide visual representations of the key pathways and workflows.

Sustained_Release_Mechanism cluster_injection Injection Site (Depot Formation) cluster_interstitial Interstitial Fluid cluster_circulation Systemic Circulation DrugPamoateSalt Drug-Pamoate Salt (Sparingly Soluble Particles) Dissolution Slow Dissolution DrugPamoateSalt->Dissolution DissolvedSalt Dissolved Drug-Pamoate Dissolution->DissolvedSalt Rate-Limiting Step Dissociation Dissociation DissolvedSalt->Dissociation FreeDrug Free Drug Dissociation->FreeDrug PamoateIon Pamoate Ion Dissociation->PamoateIon AbsorbedDrug Absorbed Drug (Sustained Therapeutic Levels) FreeDrug->AbsorbedDrug Absorption

Sustained release from a drug-pamoate depot.

LAI_Development_Workflow Start API Selection (Basic Drug) Salt_Formation Drug-Pamoate Salt Synthesis (Stoichiometry Control) Start->Salt_Formation Characterization Physicochemical Characterization (XRPD, DSC, TGA, etc.) Salt_Formation->Characterization Formulation Formulation Development (Sterile Suspension) Characterization->Formulation In_Vitro_Testing In Vitro Release Testing (Dissolution Profile) Formulation->In_Vitro_Testing In_Vivo_Testing In Vivo Pharmacokinetic Study (Animal Model) In_Vitro_Testing->In_Vivo_Testing Data_Analysis Data Analysis and Correlation (IVIVC) In_Vivo_Testing->Data_Analysis End Optimized LAI Formulation Data_Analysis->End Depot_Equilibrium Solid_Salt Drug-Pamoate Salt (Solid Depot) Dissolved_Salt Drug-Pamoate (Aqueous) Solid_Salt->Dissolved_Salt Dissociated_Ions Drug+ (aq) + Pamoate- (aq) Dissolved_Salt->Dissociated_Ions

References

A Technical Guide to Pamoic Acid Disodium: Properties, Bioactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamoic acid disodium salt, a derivative of pamoic acid, is a widely utilized compound in the pharmaceutical industry. Initially considered an inactive excipient for creating long-acting injectable formulations, recent research has unveiled its potent agonist activity at the orphan G protein-coupled receptor 35 (GPR35). This discovery has opened new avenues for its therapeutic potential in conditions such as pain, inflammation, and neuroprotection. This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and applications of this compound, with a focus on its interaction with GPR35. Detailed summaries of experimental methodologies and signaling pathways are presented to support further research and development.

Core Physicochemical Properties

This compound is the salt form of pamoic acid, also known as embonic acid. Its chemical and physical properties are crucial for its role in pharmaceutical formulations.

Table 1: Physicochemical and Identification Data for this compound

PropertyValueCitation(s)
CAS Number 6640-22-8[1][2][3][4][5]
Molecular Formula C₂₃H₁₄Na₂O₆
Molecular Weight 432.33 g/mol
Synonyms Disodium pamoate, Embonic acid disodium salt, Sodium pamoate
Appearance Pale yellow to yellow powder
Melting Point >300 °C
Solubility Soluble to 100 mM in water; Soluble to 75 mM in DMSO
Water solubility: 43 g/L at 20°C
Practically insoluble in ethanol, ether, and benzene
Storage Desiccate at room temperature

Biological Activity as a GPR35 Agonist

This compound is a potent agonist of GPR35, a class A, rhodopsin-like GPCR expressed in the gastrointestinal tract, dorsal root ganglia, and various immune cells. This activity is central to its newly discovered therapeutic potential.

Table 2: In Vitro and In Vivo Bioactivity of this compound

Assay/ModelEndpoint MeasuredResult (EC₅₀ / ED₅₀)Citation(s)
GPR35 Internalization Assay Receptor internalization22 nM (EC₅₀)
ERK1/2 Phosphorylation Assay ERK1/2 activation65 nM (EC₅₀)
Mouse Model of Visceral Pain Antinociceptive effect40.5 mg/kg (ED₅₀)
β-arrestin2 Recruitment Assay Recruitment of β-arrestin2 to GPR35Potent recruitment

GPR35 Signaling Pathway Activated by this compound

The activation of GPR35 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of Gαi/o proteins, leading to the modulation of downstream effectors. This signaling is sensitive to pertussis toxin, confirming the involvement of the Gαi/o subunit. GPR35 activation also leads to the recruitment of β-arrestin2, which can mediate both receptor desensitization and independent signaling pathways, including the activation of the ERK1/2 MAP kinase pathway.

GPR35_Signaling GPR35 Signaling Pathway for this compound cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PAD This compound GPR35 GPR35 PAD->GPR35 Binds and Activates G_protein Gαi/oβγ GPR35->G_protein Activates Beta_Arrestin β-arrestin2 GPR35->Beta_Arrestin Recruits ERK ERK1/2 Activation G_protein->ERK PTX-sensitive pathway Beta_Arrestin->ERK Internalization Receptor Internalization Beta_Arrestin->Internalization Response Cellular Response (e.g., Antinociception, Anti-inflammation) ERK->Response

Caption: this compound activates GPR35, leading to Gαi/o and β-arrestin2-mediated signaling.

Experimental Methodologies

β-arrestin2 Recruitment Assay

This assay is crucial for demonstrating the functional interaction between activated GPR35 and β-arrestin2.

  • Objective: To visualize and quantify the recruitment of β-arrestin2 to the plasma membrane upon GPR35 activation by this compound.

  • General Protocol:

    • Cell Line: Human Embryonic Kidney (HEK293) cells or U2OS cells are commonly used.

    • Transfection: Cells are transiently co-transfected with a plasmid encoding for human GPR35 and another plasmid for a β-arrestin2-Green Fluorescent Protein (βarr2-GFP) fusion protein.

    • Stimulation: Transfected cells are treated with varying concentrations of this compound.

    • Imaging: The redistribution of βarr2-GFP from the cytoplasm to the plasma membrane is observed using fluorescence microscopy.

    • Quantification: High-content imaging systems can be used to quantify the fluorescence intensity at the membrane versus the cytoplasm to determine the extent of recruitment and calculate EC₅₀ values. Commercial assays like the PathHunter™ (DiscoverX) provide a quantitative luminescence-based readout.

Beta_Arrestin_Workflow β-arrestin2 Recruitment Assay Workflow A Co-transfect HEK293 cells with GPR35 and βarr2-GFP plasmids B Incubate cells for expression A->B C Stimulate with This compound B->C D Image cells using fluorescence microscopy C->D E Analyze GFP redistribution from cytoplasm to membrane D->E ERK_Workflow ERK1/2 Phosphorylation Western Blot Workflow A Culture and serum-starve GPR35-expressing cells B Stimulate with This compound A->B C Lyse cells and quantify protein B->C D Run SDS-PAGE and transfer to PVDF membrane C->D E Probe with anti-p-ERK1/2 Ab D->E F Detect and quantify signal E->F G Strip and re-probe with anti-total-ERK1/2 Ab F->G H Normalize p-ERK to total ERK G->H LAI_Logic Logic of Pamoate-Based Long-Acting Injectables A Basic API + This compound B Formation of Sparingly Soluble Drug-Pamoate Salt A->B C Formulation as an Aqueous Suspension B->C D Intramuscular Injection (Forms Depot) C->D E Slow Dissolution of Drug-Pamoate Salt D->E F Sustained Absorption of API into Circulation E->F G Prolonged Therapeutic Effect F->G

References

Solubility profile of pamoic acid disodium in aqueous and organic solvents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of disodium pamoate (also known as pamoic acid disodium salt), a crucial excipient in pharmaceutical development. This document collates available quantitative and qualitative solubility data, details relevant experimental methodologies, and presents logical workflows for solubility determination.

Executive Summary

Disodium pamoate is the disodium salt of pamoic acid. Its utility in pharmaceutical formulations, particularly in long-acting injectables, is primarily due to its ability to form sparingly soluble salts with active pharmaceutical ingredients (APIs). Understanding the solubility of disodium pamoate itself in various solvent systems is critical for the development and formulation of these drug products. This guide summarizes its solubility in aqueous and organic media, outlines the standard methods for solubility determination, and discusses key factors influencing its solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for disodium pamoate in various solvents. It is important to note that solubility can be influenced by experimental conditions such as temperature, pH, and the specific form of the salt (e.g., hydrate).

SolventSolubilityTemperatureMethodSource(s)
Water100 mM (approx. 43.2 g/L)Not SpecifiedNot Specified
Water43 g/L20°CNot Specified[1][2]
Water≥18 mg/mLNot SpecifiedNot Specified[3]
Dimethyl Sulfoxide (DMSO)75 mM (approx. 32.4 g/L)Not SpecifiedNot Specified
Dimethyl Sulfoxide (DMSO)≥28.6 mg/mLNot SpecifiedNot Specified
Ethanol (EtOH)InsolubleNot SpecifiedNot Specified

Qualitative Solubility Information

  • Aqueous Systems: Disodium pamoate is generally considered soluble in water. The pH of the aqueous medium significantly impacts its solubility. In acidic conditions, the disodium salt can convert to the less soluble pamoic acid, potentially leading to precipitation. Conversely, in neutral to alkaline pH, it tends to remain in its more soluble salt form.

  • Organic Solvents: Disodium pamoate is reported to be insoluble in ethanol. While quantitative data in other pure organic solvents is limited in publicly available literature, pamoic acid itself is known to be practically insoluble in water, ether, and benzene, and sparingly soluble in THF, nitrobenzene, and pyridine. This suggests that the disodium salt's solubility in non-polar organic solvents is likely to be low.

  • Mixed Solvent Systems: Disodium pamoate is used in mixed solvent systems, such as ethanol/water mixtures, for the preparation of pamoate salts of various drugs. Its solubility in these mixtures allows for the controlled precipitation of the desired drug-pamoate salt.

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental practice in pharmaceutical sciences. The shake-flask method is a widely accepted technique for this purpose.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess amount of the solid solute with a solvent over a defined period and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Materials and Equipment:

  • Disodium Pamoate

  • Solvent of interest

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of disodium pamoate to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be visually present.

  • Equilibration: Place the sealed container in a shaker with constant agitation at a controlled temperature (e.g., 25°C or 37°C). The equilibration time is typically 24 to 72 hours, which should be sufficient to reach a state of equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifuging the sample and then filtering the supernatant through a suitable syringe filter.

  • Quantification: Analyze the concentration of disodium pamoate in the clear filtrate using a validated analytical method.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase could be a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Detection: UV detection at a wavelength where the pamoate ion has significant absorbance.

  • Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known concentrations.

UV-Vis Spectrophotometry:

  • This method is simpler and faster than HPLC but may be less specific.

  • The absorbance of the diluted filtrate is measured at the wavelength of maximum absorbance (λmax) for disodium pamoate.

  • The concentration is calculated using a calibration curve prepared from standard solutions.

Factors Influencing Solubility

Several factors can significantly affect the solubility of disodium pamoate:

  • pH: As previously mentioned, the pH of the aqueous medium is a critical factor. Lowering the pH will decrease the solubility due to the conversion of the salt to the free acid form.

  • Temperature: The solubility of solids in liquids generally increases with temperature, although this relationship should be determined experimentally for specific solvent systems.

  • Solvent Composition: In mixed solvent systems, the ratio of the solvents will influence the overall solubility.

  • Presence of Other Ions: The common ion effect or the presence of other salts can alter the ionic strength of the solution and thereby affect solubility.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis start Add excess Disodium Pamoate to Solvent equilibrate Equilibrate (e.g., 24-72h with agitation) start->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify Concentration (HPLC/UV-Vis) filter->quantify result Solubility Value quantify->result

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors_Influencing_Solubility cluster_factors Influencing Factors solubility Disodium Pamoate Solubility pH pH of Medium solubility->pH temp Temperature solubility->temp solvent Solvent System solubility->solvent ions Presence of Other Ions solubility->ions

Caption: Key Factors Influencing the Solubility of Disodium Pamoate.

Conclusion

The solubility of disodium pamoate is a key parameter in the formulation of various pharmaceutical products. While it exhibits good solubility in water under neutral to alkaline conditions and in DMSO, it is largely insoluble in ethanol. The shake-flask method provides a reliable means of determining its equilibrium solubility, with HPLC and UV-Vis spectrophotometry being suitable analytical techniques for quantification. A thorough understanding of the factors influencing its solubility, particularly pH, is essential for drug development professionals to effectively utilize this important pharmaceutical excipient. Further systematic studies would be beneficial to establish a more comprehensive solubility profile in a wider range of pharmaceutically relevant solvents.

References

A Comprehensive Technical Guide to Pamoic Acid and Its Salts: From Discovery to Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamoic acid, also known as embonic acid, has emerged as a cornerstone in pharmaceutical development, primarily for its role in creating long-acting injectable and oral drug formulations. This technical guide provides an in-depth exploration of the discovery, history, and physicochemical properties of pamoic acid and its salts. It details the synthetic pathways, analytical methodologies, and the critical role of pamoate salts in modifying drug solubility and dissolution rates for sustained release. Furthermore, this guide elucidates the biological activity of pamoic acid as a GPR35 agonist and presents key experimental protocols and data in a structured format to aid researchers in their drug development endeavors.

Discovery and History

Pamoic acid, a derivative of naphthoic acid, was first described in scientific literature in the late 19th and early 20th centuries.[1][2] Its synthesis was reported as early as 1901 by Strohback, involving the reaction of 2-hydroxy-3-naphthoic acid with formaldehyde.[2] Initially, its utility was not fully realized, but by the mid-20th century, patents began to emerge detailing the preparation of its salts for pharmaceutical use.[2] Notably, patents from the 1940s and 1950s highlighted the potential of pamoate salts in creating sparingly soluble forms of basic drug compounds.[1] This property became the foundation for its extensive use in developing modified-release drug formulations, a practice that continues to be a vital strategy in modern pharmacology.

Physicochemical Properties of Pamoic Acid

Pamoic acid is a dicarboxylic acid that appears as a yellow to yellow-green crystalline powder. Its chemical structure, 4,4′-Methylenebis(3-hydroxynaphthalene-2-carboxylic acid), features two naphthoic acid moieties linked by a methylene bridge. This structure imparts several key physicochemical properties that are crucial for its pharmaceutical applications. The presence of multiple oxygen atoms allows for significant hydrogen bonding, which influences its solubility and interactions with other molecules.

A summary of the key quantitative data for pamoic acid is presented in Table 1.

PropertyValueReferences
Molecular Formula C23H16O6
Molecular Weight 388.37 g/mol
Melting Point ≥300 °C (decomposes)
pKa 2.675
log P 6.169
Water Solubility Practically insoluble
Appearance Yellow to yellow-green crystalline powder
Density 1.2472 g/cm³
Refractive Index 1.4593

Synthesis and Formulation of Pamoate Salts

The primary application of pamoic acid in drug development is the formation of pamoate salts with active pharmaceutical ingredients (APIs), particularly basic drugs. This salt formation significantly reduces the aqueous solubility of the API, thereby enabling a sustained-release profile.

General Synthesis of Pamoic Acid

The classical and most common method for synthesizing pamoic acid is through the condensation reaction of 3-hydroxy-2-naphthoic acid with formaldehyde.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Hydroxy-2-naphthoic acid 3-Hydroxy-2-naphthoic acid Pamoic Acid Pamoic Acid 3-Hydroxy-2-naphthoic acid->Pamoic Acid + Formaldehyde Formaldehyde Formaldehyde->Pamoic Acid + Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Pamoic Acid Heat Heat Heat->Pamoic Acid

Figure 1: General synthesis of Pamoic Acid.
Formation of Pamoate Salts for Drug Delivery

The formation of a drug-pamoate salt is a critical step in developing long-acting injectable (LAI) formulations. This process involves the reaction of a basic API with pamoic acid, typically in a 1:1 or 2:1 stoichiometric ratio of drug to pamoate. The resulting salt precipitates from the solution due to its low solubility.

G cluster_start Starting Materials API_Solution Basic API Solution Mixing Mixing API_Solution->Mixing Pamoate_Solution Disodium Pamoate Solution Pamoate_Solution->Mixing Precipitation Precipitation Mixing->Precipitation Formation of insoluble salt Isolation Isolation Precipitation->Isolation Filtration Drying Drying Isolation->Drying LAI_Formulation Long-Acting Injectable Formulation Drying->LAI_Formulation

Figure 2: Workflow for developing a pamoate-based LAI.

Upon intramuscular or subcutaneous injection, the drug-pamoate salt forms a depot at the injection site. The slow dissolution of this salt is the rate-limiting step for drug absorption into the systemic circulation, leading to a sustained therapeutic effect.

Experimental Protocols

Synthesis of Pamoic Acid

The following protocol is a representative method for the synthesis of pamoic acid.

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-hydroxy-2-naphthoic acid in an aqueous solution of sodium hydroxide.

  • Addition of Formaldehyde: While stirring, slowly add formaldehyde (or paraformaldehyde) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours.

  • Precipitation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude pamoic acid.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent such as dilute pyridine or dimethylformamide (DMF) to obtain pure pamoic acid.

Preparation of a Drug-Pamoate Salt

This protocol outlines the general procedure for preparing a pamoate salt of a basic drug.

  • Solution Preparation: Prepare a solution of the basic API in a suitable solvent (e.g., ethanol with a small amount of acetic acid). Separately, prepare a solution of disodium pamoate in a mixture of ethanol and water.

  • Mixing and Precipitation: Slowly add the API solution to the stirred disodium pamoate solution. The insoluble drug-pamoate salt will precipitate out of the solution. The mixture may need to be left undisturbed for a period ranging from hours to days to allow for complete precipitation and potential crystallization.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected salt with appropriate solvents to remove any unreacted starting materials and impurities. Dry the final product under vacuum.

High-Performance Liquid Chromatography (HPLC) Analysis of Pamoic Acid

HPLC is a standard method for the analysis and quantification of pamoic acid.

  • Column: A reverse-phase column (e.g., C18) is typically used.

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid (for MS compatibility).

  • Detection: UV detection is employed, with absorption maxima for pamoic acid observed at approximately 238 nm, 290 nm, and 378 nm in an acidic mobile phase.

  • Application: This method is suitable for purity assessment, quantification in formulations, and pharmacokinetic studies.

Biological Activity of Pamoic Acid

While primarily used as a counterion in drug formulations, pamoic acid itself is not inert. It has been identified as an agonist for the orphan G protein-coupled receptor 35 (GPR35).

Activation of GPR35 by pamoic acid initiates a signaling cascade that includes the activation of extracellular signal-regulated kinase (ERK) and the recruitment of β-arrestin2. This activity has been linked to antinociceptive (pain-relieving) effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pamoic_Acid Pamoic Acid GPR35 GPR35 Receptor Pamoic_Acid->GPR35 Binds to G_Protein G Protein GPR35->G_Protein Activates Beta_Arrestin2 β-arrestin2 Recruitment GPR35->Beta_Arrestin2 ERK_Activation ERK Activation G_Protein->ERK_Activation Biological_Response Antinociceptive Effect ERK_Activation->Biological_Response Beta_Arrestin2->Biological_Response

Figure 3: Pamoic acid signaling via the GPR35 receptor.

Conclusion

Pamoic acid and its salts have a long and significant history in pharmaceutical sciences. Their ability to form sparingly soluble salts with a wide range of basic drugs has made them indispensable tools for the development of long-acting drug delivery systems. A thorough understanding of the physicochemical properties, synthesis, and analytical characterization of pamoic acid and its salts is essential for drug development professionals. Furthermore, the discovery of its intrinsic biological activity as a GPR35 agonist opens new avenues for research into its potential therapeutic applications. This guide provides a foundational resource for scientists and researchers working with this versatile and important pharmaceutical excipient.

References

Pamoic Acid Disodium: A Potent GPR35 Agonist for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a variety of physiological and pathological processes, including inflammation, pain perception, and cardiovascular function. The identification of potent and selective agonists is a critical step in validating GPR35 as a therapeutic target and developing novel medicines. Pamoic acid, a compound previously considered an inactive excipient, has emerged as a potent and specific agonist of GPR35, providing a valuable tool for elucidating the receptor's function and exploring its therapeutic potential.[1][2] This technical guide provides an in-depth overview of the biological activity of pamoic acid disodium as a GPR35 agonist, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound in activating GPR35 have been characterized across multiple in vitro assays. The following tables summarize the key quantitative data, offering a comparative view of its activity against other known GPR35 agonists.

Table 1: Potency of GPR35 Agonists in β-Arrestin Recruitment Assays

CompoundEC50 / pEC50Cell LineAssay TypeReference
Pamoic Acid 79 nMU2OSβarr2-GFP Trafficking[1]
Pamoic Acid pEC50 = 7.28 ± 0.07HEK293BRET[3]
Zaprinast1.0 µMU2OSβarr2-GFP Trafficking[1]
Kynurenic Acid217 µMU2OSβarr2-GFP Trafficking
NPPB3.8 µMU2OSβarr2-GFP Trafficking

EC50: Half maximal effective concentration. pEC50: -log(EC50). BRET: Bioluminescence Resonance Energy Transfer.

Table 2: Potency of GPR35 Agonists in ERK1/2 Phosphorylation Assays

CompoundEC50Cell LineReference
Pamoic Acid 65 nMU2OS
Zaprinast2.6 µMU2OS

ERK1/2: Extracellular signal-regulated kinases 1 and 2.

GPR35 Signaling Pathways Activated by Pamoic Acid

Pamoic acid-mediated activation of GPR35 initiates downstream signaling through two primary pathways: a G protein-dependent pathway involving Gαi/o proteins and a G protein-independent pathway mediated by β-arrestin2.

The Gαi/o-mediated pathway is sensitive to pertussis toxin, which ADP-ribosylates and inactivates Gαi/o proteins. Activation of this pathway leads to the phosphorylation and activation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key regulator of cellular processes such as proliferation and differentiation.

Simultaneously, agonist binding to GPR35 promotes the recruitment of β-arrestin2 to the receptor. This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades.

GPR35_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Pamoic_Acid Pamoic Acid GPR35 GPR35 Pamoic_Acid->GPR35 Agonist Binding G_protein Gαi/o-βγ GPR35->G_protein Activation Beta_Arrestin β-Arrestin2 GPR35->Beta_Arrestin Recruitment G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma ERK_Pathway ERK1/2 Phosphorylation G_alpha->ERK_Pathway Downstream Effectors Internalization Receptor Internalization Beta_Arrestin->Internalization

GPR35 signaling activated by pamoic acid.

Experimental Protocols

The characterization of this compound's activity on GPR35 relies on a suite of well-established in vitro assays. Detailed methodologies for the key experiments are provided below.

β-Arrestin Recruitment Assay (βarr2-GFP Translocation)

This assay visualizes the agonist-induced translocation of β-arrestin2 from the cytoplasm to the cell membrane where it interacts with the activated GPR35.

1. Cell Culture and Transfection:

  • U2OS (human bone osteosarcoma) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are transiently or stably co-transfected with plasmids encoding for human GPR35 (e.g., HA-tagged GPR35a) and β-arrestin2 fused to Green Fluorescent Protein (βarr2-GFP). Lipofectamine 2000 is a commonly used transfection reagent.

2. Assay Procedure:

  • Transfected cells are plated onto coverslips in 24-well plates.

  • Prior to the experiment, cells are washed with Hank's Balanced Salt Solution (HBSS).

  • Cells are then incubated with varying concentrations of this compound or other test compounds in HBSS at 37°C.

  • The redistribution of βarr2-GFP fluorescence from a diffuse cytoplasmic pattern to punctate aggregates at the plasma membrane is observed using fluorescence microscopy.

3. Data Analysis:

  • The formation of βarr2-GFP aggregates is quantified using image analysis software.

  • Concentration-response curves are generated by plotting the quantified fluorescence redistribution against the logarithm of the agonist concentration.

  • EC50 values are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK/ERK signaling pathway downstream of GPR35 activation.

1. Cell Culture and Treatment:

  • U2OS cells stably expressing human GPR35a are grown to 80-90% confluency.

  • Cells are serum-starved for a defined period (e.g., 4-6 hours) to reduce basal ERK1/2 phosphorylation.

  • Cells are then treated with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

2. Protein Extraction and Quantification:

  • Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • The total protein concentration of the lysates is determined using a Bradford or BCA protein assay.

3. Western Blotting:

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.

4. Data Analysis:

  • The band intensities for p-ERK1/2 and total ERK1/2 are quantified using densitometry software.

  • The ratio of p-ERK1/2 to total ERK1/2 is calculated for each sample.

  • Concentration-response curves are generated and EC50 values are calculated as described for the β-arrestin assay.

GTPγS Binding Assay

This functional assay measures the initial step of G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist stimulation. While a specific protocol for pamoic acid on GPR35 is not detailed in the provided results, a general methodology is as follows:

1. Membrane Preparation:

  • Cells expressing GPR35 (e.g., CHO or HEK293 cells) are harvested and homogenized in a cold buffer.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed to pellet the cell membranes.

  • The membrane pellet is resuspended in an assay buffer.

2. Assay Procedure:

  • The membrane preparation is incubated in a buffer containing GDP, Mg²⁺, and varying concentrations of this compound.

  • The reaction is initiated by the addition of [³⁵S]GTPγS.

  • The incubation is carried out at 30°C for a defined period.

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the [³⁵S]GTPγS-bound membranes.

  • The filters are washed with cold buffer to remove unbound [³⁵S]GTPγS.

3. Data Analysis:

  • The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Agonist-stimulated binding is calculated by subtracting the basal binding (in the absence of agonist) from the binding in the presence of the agonist.

  • Concentration-response curves are generated to determine the EC50 and Emax values.

Experimental_Workflow cluster_cell_prep Cell Line Preparation cluster_assays In Vitro Assays cluster_data_analysis Data Analysis Cell_Culture Cell Culture (e.g., U2OS, HEK293) Transfection Transfection with GPR35 & Reporter Constructs Cell_Culture->Transfection Compound_Treatment Treatment with This compound Transfection->Compound_Treatment B_Arrestin_Assay β-Arrestin Recruitment Assay Compound_Treatment->B_Arrestin_Assay ERK_Assay ERK1/2 Phosphorylation Assay Compound_Treatment->ERK_Assay GTP_Assay GTPγS Binding Assay Compound_Treatment->GTP_Assay Data_Acquisition Data Acquisition (Microscopy, Western Blot, Scintillation) B_Arrestin_Assay->Data_Acquisition ERK_Assay->Data_Acquisition GTP_Assay->Data_Acquisition Curve_Fitting Concentration-Response Curve Fitting Data_Acquisition->Curve_Fitting Parameter_Determination Determination of EC50 and Emax Curve_Fitting->Parameter_Determination

Workflow for assessing GPR35 agonist activity.

Conclusion and Future Directions

This compound has been unequivocally identified as a potent agonist of GPR35, activating both Gαi/o-dependent and β-arrestin2-mediated signaling pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on GPR35. The availability of a potent and selective tool compound like pamoic acid is invaluable for further dissecting the physiological and pathological roles of GPR35 and for screening for novel therapeutic agents targeting this receptor. Future studies should focus on leveraging this knowledge to explore the in vivo effects of GPR35 activation and to develop GPR35-targeted therapies for a range of human diseases.

References

An In-depth Technical Guide to the Structural Elucidation of Disodium Pamoate Using NMR and FTIR

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation of disodium pamoate. It includes detailed experimental protocols, data interpretation, and visual workflows to facilitate a thorough understanding of the analytical process.

Introduction

Disodium pamoate, the salt of pamoic acid, is a widely used counterion in the pharmaceutical industry to form sparingly soluble salts with active pharmaceutical ingredients (APIs), thereby enabling the development of long-acting injectable formulations.[1] Accurate structural confirmation of disodium pamoate is critical for quality control and regulatory compliance. This technical guide details the use of NMR and FTIR spectroscopy as powerful analytical techniques for its structural characterization.

Spectroscopic Data and Interpretation

A combination of ¹H NMR and FTIR spectroscopy provides a comprehensive fingerprint of the disodium pamoate molecule, confirming the presence of key functional groups and the overall molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the disodium pamoate molecule. The symmetry of the molecule results in a specific set of signals corresponding to the aromatic protons and the methylene bridge protons.

Table 1: ¹H NMR Spectral Data for Disodium Pamoate

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
A16.81Singlet2HHydroxyl Protons (-OH)
B8.260Doublet2HAromatic Protons
C8.250Doublet2HAromatic Protons
D7.677Triplet2HAromatic Protons
E7.149Triplet2HAromatic Protons
F7.041Doublet2HAromatic Protons
G4.729Singlet2HMethylene Bridge Protons (-CH₂-)

Note: Data obtained in DMSO-d₆ at 399.65 MHz.[2] Chemical shifts can vary slightly depending on the solvent and instrument.

The ¹H NMR spectrum of pamoic acid shows similar aromatic proton signals, with the methylene bridge protons appearing at approximately 4.843 ppm.[3] In disodium pamoate, the expected chemical shifts for the aromatic protons are in the range of 7.0-8.0 ppm, and the methylene bridge protons are around 4.0 ppm when measured in D₂O.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in disodium pamoate by measuring the absorption of infrared radiation.

Table 2: FTIR Spectral Data for Disodium Pamoate

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3500-2500 (broad)O-H StretchingHydroxyl (-OH) and Carboxyl (COO⁻) groups, Water of hydration
~3050Aromatic C-H StretchingAromatic Ring
~2920Aliphatic C-H StretchingMethylene Bridge (-CH₂-)
~1560Asymmetric COO⁻ StretchingCarboxylate
~1400Symmetric COO⁻ StretchingCarboxylate
~800-700Aromatic C-H Out-of-plane BendingAromatic Ring

Note: These are expected characteristic peaks for disodium pamoate monohydrate.[1] The presence of a broad O-H stretching band is indicative of strong hydrogen bonding.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring a ¹H NMR spectrum of disodium pamoate.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • Disodium Pamoate sample

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the disodium pamoate sample.

  • Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution into a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity. This can be done by observing the FID or the spectral lineshape.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a quantitative ¹H NMR, a longer relaxation delay is recommended.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons.

FTIR Spectroscopy Protocol

This protocol describes the procedure for obtaining an FTIR spectrum of disodium pamoate using the KBr pellet method.

Instrumentation:

  • Fourier-Transform Infrared Spectrometer

  • Hydraulic press

  • Agate mortar and pestle

Materials:

  • Disodium Pamoate sample

  • Potassium Bromide (KBr), spectroscopy grade

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the disodium pamoate sample into an agate mortar.

    • Add about 100-200 mg of dry KBr powder.

    • Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powdered mixture into a pellet die.

    • Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.

  • Instrument Setup:

    • Ensure the sample compartment of the FTIR spectrometer is clean and dry.

    • Collect a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric and instrumental interferences.

  • Data Acquisition:

    • Place the KBr pellet containing the sample in the sample holder.

    • Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber.

    • Label the significant peaks for interpretation.

Visualized Workflows

Diagrams illustrating the experimental and logical workflows provide a clear and concise overview of the structural elucidation process.

Experimental_Workflow Experimental Workflow for Structural Elucidation cluster_NMR NMR Analysis cluster_FTIR FTIR Analysis NMR_Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition ¹H NMR Data Acquisition (400 MHz Spectrometer) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->NMR_Processing Interpretation Data Interpretation & Structural Confirmation NMR_Processing->Interpretation FTIR_Sample_Prep Sample Preparation (KBr Pellet Formation) FTIR_Acquisition FTIR Data Acquisition (4000-400 cm⁻¹ Scan) FTIR_Sample_Prep->FTIR_Acquisition FTIR_Processing Data Processing (Background Subtraction) FTIR_Acquisition->FTIR_Processing FTIR_Processing->Interpretation Sample Disodium Pamoate Sample Sample->NMR_Sample_Prep Sample->FTIR_Sample_Prep

Caption: Experimental workflow for NMR and FTIR analysis.

Logical_Relationship Logical Relationship of Spectroscopic Data for Structural Confirmation cluster_Data Spectroscopic Data cluster_Interpretation Interpretation NMR_Data ¹H NMR Spectrum (Chemical Shifts, Multiplicity, Integration) Proton_Environment Proton Environments (Aromatic, Methylene, Hydroxyl) NMR_Data->Proton_Environment FTIR_Data FTIR Spectrum (Characteristic Absorption Bands) Functional_Groups Functional Groups (-OH, -CH₂, Aromatic, COO⁻) FTIR_Data->Functional_Groups Structure Confirmed Structure of Disodium Pamoate Proton_Environment->Structure Functional_Groups->Structure

References

An In-depth Technical Guide to the Thermal Analysis of Disodium Pamoate Monohydrate using DSC and TGA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium pamoate monohydrate is a key pharmaceutical excipient, primarily used as a counterion to form sparingly soluble salts with active pharmaceutical ingredients (APIs), which is fundamental in the development of long-acting injectable (LAI) formulations. A thorough understanding of its physicochemical properties, particularly its thermal behavior, is crucial for ensuring product quality, stability, and performance. This technical guide provides a detailed overview of the thermal analysis of disodium pamoate monohydrate using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), including experimental protocols, data interpretation, and expected results.

Introduction to Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For the characterization of hydrated crystalline solids like disodium pamoate monohydrate, DSC and TGA are indispensable.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[1] DSC can detect thermal events such as melting, crystallization, and solid-state transitions, providing information on transition temperatures and enthalpies.[1] For disodium pamoate monohydrate, DSC is primarily used to identify the dehydration event and any subsequent thermal transitions.[2]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a constant rate.[1] This technique is highly effective for quantifying mass loss associated with processes like dehydration, desolvation, and decomposition.[3] In the context of disodium pamoate monohydrate, TGA is used to determine the water content and assess its thermal stability.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and reliable thermal analysis data. The following sections outline the standard procedures for DSC and TGA analysis of disodium pamoate monohydrate.

2.1. Differential Scanning Calorimetry (DSC)

The DSC analysis of disodium pamoate monohydrate is designed to identify and characterize the endothermic event associated with the loss of its water of hydration.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is required.

  • Sample Preparation: Accurately weigh 3-5 mg of disodium pamoate monohydrate into an aluminum DSC pan. The pan should be hermetically sealed to ensure a controlled atmosphere during the experiment.

  • Experimental Conditions:

    • Heating Rate: A standard heating rate of 10 °C/min is typically employed.

    • Temperature Range: The analysis is generally conducted from ambient temperature (e.g., 25 °C) up to 400 °C to capture the dehydration event and any subsequent thermal behavior.

    • Atmosphere: An inert atmosphere is maintained by purging with high-purity nitrogen at a constant flow rate.

  • Data Analysis: The resulting DSC thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature, peak temperature, and enthalpy of any observed thermal events.

2.2. Thermogravimetric Analysis (TGA)

TGA is performed to quantify the mass loss corresponding to the dehydration of disodium pamoate monohydrate and to assess its overall thermal stability.

  • Instrumentation: A calibrated Thermogravimetric Analyzer is used for this analysis.

  • Sample Preparation: Accurately weigh a small amount of the disodium pamoate monohydrate sample into a TGA sample pan.

  • Experimental Conditions:

    • Heating Rate: A controlled heating rate of 10 °C/min is commonly used.

    • Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a sufficiently high temperature (e.g., 400 °C) to ensure the complete dehydration and to observe any further decomposition.

    • Atmosphere: The experiment is conducted under a continuous purge of an inert gas, such as nitrogen.

  • Data Analysis: The TGA curve, which plots the percentage of mass loss against temperature, is analyzed to determine the temperature range over which mass loss occurs and the total percentage of mass lost.

Data Presentation and Interpretation

The data obtained from DSC and TGA analyses are complementary and provide a comprehensive thermal profile of disodium pamoate monohydrate.

3.1. Quantitative Data Summary

The following table summarizes the expected quantitative data from the thermal analysis of disodium pamoate monohydrate. It is important to note that specific values may vary slightly depending on the experimental conditions and the specific batch of the material.

ParameterTechniqueExpected Value/RangeReference
Dehydration Temperature RangeDSC/TGA100-150 °C
Mass Loss (Dehydration)TGAApproximately 4%
Thermal Event (Dehydration)DSCEndothermic Peak
Enthalpy of DehydrationDSCData not consistently available in public domain

3.2. Interpretation of Thermal Events

The primary thermal event observed for disodium pamoate monohydrate is its dehydration. The TGA thermogram is expected to show a single, well-defined step of mass loss of approximately 4%, which corresponds to the theoretical water content of one molecule of water in the monohydrate form. This mass loss typically occurs in the temperature range of 100-150 °C.

Concurrently, the DSC thermogram should exhibit an endothermic peak within the same temperature range as the mass loss observed in the TGA. This endotherm confirms that the mass loss is due to an energy-absorbing process, which is characteristic of the vaporization of water. Further endothermic or exothermic events at higher temperatures would be indicative of melting or decomposition of the anhydrous form.

Mandatory Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of disodium pamoate monohydrate.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis sample Disodium Pamoate Monohydrate Sample weigh_dsc Weigh 3-5 mg into DSC pan sample->weigh_dsc weigh_tga Weigh sample into TGA pan sample->weigh_tga seal_dsc Hermetically seal DSC pan weigh_dsc->seal_dsc tga_analysis TGA Analysis (10 °C/min, 25-400 °C, N2) weigh_tga->tga_analysis dsc_analysis DSC Analysis (10 °C/min, 25-400 °C, N2) seal_dsc->dsc_analysis dsc_thermogram Generate DSC Thermogram (Heat Flow vs. Temp) dsc_analysis->dsc_thermogram tga_thermogram Generate TGA Thermogram (% Mass Loss vs. Temp) tga_analysis->tga_thermogram analyze_dsc Determine Onset, Peak Temp, and Enthalpy dsc_thermogram->analyze_dsc analyze_tga Determine % Mass Loss and Temperature Range tga_thermogram->analyze_tga

Experimental workflow for thermal analysis.

4.2. Data Interpretation Logic

The following diagram outlines the logical relationship for interpreting the combined DSC and TGA data for disodium pamoate monohydrate.

data_interpretation cluster_input Input Data cluster_interpretation Interpretation cluster_conclusion Conclusion tga_data TGA Data: ~4% Mass Loss (100-150 °C) correlation Correlated Thermal Events tga_data->correlation dsc_data DSC Data: Endothermic Peak (100-150 °C) dsc_data->correlation dehydration Confirmation of Dehydration (Loss of one water molecule) correlation->dehydration conclusion Material is Disodium Pamoate Monohydrate dehydration->conclusion

Logical interpretation of combined DSC and TGA data.

Conclusion

The thermal analysis of disodium pamoate monohydrate by DSC and TGA is a critical component of its physicochemical characterization. The combination of these techniques provides unambiguous evidence of its hydration state and thermal stability. A weight loss of approximately 4% in the TGA, coupled with a corresponding endothermic event in the DSC thermogram between 100-150 °C, confirms the presence of one molecule of water of hydration. This information is vital for formulation development, ensuring the stability of the excipient and, consequently, the final drug product. Adherence to detailed experimental protocols is paramount for generating high-quality, reproducible data that can confidently guide drug development professionals.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Long-Acting Injectable Formulations with Disodium Pamoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-acting injectable (LAI) formulations are a crucial drug delivery strategy for enhancing patient compliance and therapeutic efficacy, especially in the management of chronic diseases. The use of disodium pamoate to create sparingly soluble salts of active pharmaceutical ingredients (APIs) is a well-established method for developing these LAI suspensions. This approach relies on the low aqueous solubility of the resulting API-pamoate salt, which forms a depot at the injection site, allowing for the slow and sustained release of the drug over an extended period.[1] These application notes offer a detailed guide to the development of LAI formulations utilizing disodium pamoate, with a focus on the synthesis of the API-pamoate salt, the formulation of the sterile suspension, and the necessary analytical characterization for successful product development. Olanzapine pamoate, a commercially successful LAI, serves as a key example in these notes.[1][2]

Principle of the Technology

The foundational principle of this LAI technology is the significant reduction in the aqueous solubility of a drug by forming a pamoate salt.[1][3] Pamoic acid is a large, hydrophobic dicarboxylic acid. When a basic, ionizable drug reacts with disodium pamoate, a salt exchange reaction takes place, leading to the formation of a drug-pamoate salt with substantially lower solubility than the original drug salt. This low solubility dictates the dissolution rate of the drug at the injection site, thereby sustaining its release into the systemic circulation. Upon intramuscular or subcutaneous injection, the drug-pamoate salt particles establish a depot. The surrounding physiological fluids have a limited capacity to dissolve this salt, making the slow dissolution the rate-limiting step for drug absorption. Once dissolved, the salt dissociates into the active drug and the pamoate counterion, and the free drug is then absorbed into the bloodstream, providing a therapeutic effect for weeks to months.

Logical Workflow for LAI Development

The development of a disodium pamoate-based LAI follows a structured workflow, from initial salt formation to final product characterization.

LAI_Development_Workflow cluster_0 Phase 1: API-Pamoate Salt Synthesis & Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Product Characterization & Testing API_Selection API Selection (Basic, Ionizable Drug) Salt_Formation Salt Formation Reaction (with Disodium Pamoate) API_Selection->Salt_Formation Isolation_Purification Isolation & Purification (Filtration, Washing, Drying) Salt_Formation->Isolation_Purification Physicochemical_Characterization Physicochemical Characterization (Stoichiometry, Crystallinity, Solubility) Isolation_Purification->Physicochemical_Characterization Vehicle_Selection Vehicle Component Selection (Wetting & Suspending Agents) Physicochemical_Characterization->Vehicle_Selection Suspension_Formulation Sterile Suspension Formulation (Aseptic Mixing) Vehicle_Selection->Suspension_Formulation Homogenization Homogenization (Particle Size Reduction) Suspension_Formulation->Homogenization Particle_Size_Analysis Particle Size Analysis Homogenization->Particle_Size_Analysis In_Vitro_Release In Vitro Release Testing (USP Apparatus 4) Particle_Size_Analysis->In_Vitro_Release Pharmacokinetic_Studies In Vivo Pharmacokinetic Studies In_Vitro_Release->Pharmacokinetic_Studies

Figure 1: Logical workflow for LAI development.

Experimental Protocols

Protocol 1: Synthesis of API-Pamoate Salt (Example: Risperidone Pamoate)

This protocol details the synthesis of risperidone pamoate through a salt exchange reaction.

Materials:

  • Risperidone (free base)

  • Pamoic acid

  • N,N-dimethylformamide (DMF)

  • Ethanol

  • Magnetic stirrer and hot plate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Prepare a solution of risperidone (0.048 mol) in 600 mL of ethanol.

  • In a separate flask, prepare a solution of pamoic acid (0.048 mol) in 400 mL of N,N-dimethylformamide.

  • Add the risperidone solution to the pamoic acid solution with continuous stirring.

  • Stir the mixture for 3 hours at room temperature, during which a precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with ethanol to remove any unreacted starting materials and residual solvent.

  • Dry the resulting risperidone pamoate salt in a vacuum oven at a controlled temperature until a constant weight is achieved.

Characterization of the API-Pamoate Salt:

  • Stoichiometry: Confirm the drug-to-pamoate molar ratio using techniques like HPLC and UV-Vis spectroscopy.

  • Crystallinity: Analyze the crystalline nature of the salt using X-ray powder diffraction (XRPD).

Protocol 2: Preparation of a Sterile Injectable Suspension

This protocol outlines the preparation of a sterile injectable suspension of an API-pamoate salt.

Materials:

  • Sterile, micronized API-pamoate salt

  • Wetting agent (e.g., Polysorbate 80)

  • Suspending agent (e.g., Carboxymethylcellulose sodium)

  • Water for Injection (WFI)

  • Sterile vials and stoppers

  • Aseptic processing area (e.g., isolator or cleanroom)

  • High-shear mixer or homogenizer

Procedure:

  • Vehicle Preparation: In a sterile vessel, dissolve the wetting and suspending agents in Water for Injection under aseptic conditions. The vehicle should be sterilized by filtration (e.g., through a 0.22 µm filter) into a sterile container.

  • Suspension Formulation: Aseptically add the sterile, micronized API-pamoate powder to the sterile vehicle.

  • Homogenization: Homogenize the mixture using a sterile high-shear mixer or homogenizer to ensure a uniform and fine dispersion of the drug particles.

Protocol 3: Particle Size Analysis

Particle size distribution is a critical quality attribute that can influence the in vivo performance of the LAI.

Equipment:

  • Laser diffraction particle size analyzer

Procedure:

  • Disperse the suspension in a suitable dispersant to obtain an appropriate obscuration level.

  • Analyze the sample according to the instrument's instructions.

  • Data Analysis: Report the particle size distribution as D10, D50 (median particle size), and D90 values.

Protocol 4: In Vitro Release Testing

In vitro release testing is essential for quality control and can help predict the in vivo performance of the LAI. The USP Apparatus 4 (flow-through cell) is often recommended for LAI suspensions.

Equipment:

  • USP Apparatus 4 (flow-through cell)

  • HPLC-UV system

Procedure:

  • Dissolution Medium: A surfactant-containing buffer (e.g., 1% SDS in pH 6.8 phosphate buffer) is typically used to enhance the solubility of the sparingly soluble pamoate salt.

  • Sample Introduction: Place a known amount of the suspension into the flow-through cell.

  • Dissolution: Pump the pre-warmed dissolution medium through the cell at a controlled flow rate (e.g., 3 mL/min).

  • Sample Collection: Collect the effluent at predetermined time intervals.

  • Analysis: Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Reporting: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Quantitative Data Summary

The following tables summarize key quantitative data for representative LAI formulations based on pamoate salts.

Table 1: Physicochemical Properties of Pamoic Acid and Drug-Pamoate Salts

PropertyPamoic AcidDrug-Pamoate Salts
Aqueous Solubility Practically insoluble in water.Sparingly soluble, significantly less than the native drug salt.
Stoichiometry -Typically 1:1 or 2:1 (drug:pamoate) molar ratio.
Solid-State Form -Often crystalline or amorphous.
pKa pKa1 = 2.51, pKa2 = 3.1.-

Table 2: Pharmacokinetic Parameters of Olanzapine Pamoate LAI

ParameterValueReference
Half-life 30 days
Time to Peak Plasma Concentration (Tmax) 2-6 days
Protein Binding 93%
Dosing Regimens 150 mg/2 weeks, 300 mg/2 weeks, 405 mg/4 weeks

Table 3: Formulation and Administration Details for Olanzapine Pamoate LAI

ParameterDetails
Formulation Crystalline salt of olanzapine and pamoic acid suspended in an aqueous solution.
Reconstitution Powder for reconstitution with a specific diluent containing sodium carboxymethyl cellulose, mannitol, and polysorbate 80.
Administration Deep intramuscular gluteal injection.
Post-injection Monitoring Required due to risk of post-injection delirium/sedation syndrome.

Signaling Pathway Visualization

Antipsychotic drugs, often formulated as pamoate LAIs, typically exert their therapeutic effects by modulating neurotransmitter signaling pathways in the brain.

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Dopamine_Vesicle->Dopamine_Release Release D2_Receptor Dopamine D2 Receptor Downstream_Signaling Downstream Signaling Cascade (e.g., cAMP modulation) D2_Receptor->Downstream_Signaling Modulates 5HT2A_Receptor Serotonin 5-HT2A Receptor 5HT2A_Receptor->Downstream_Signaling Modulates Therapeutic_Effect Therapeutic Effect (Reduction of Psychotic Symptoms) Downstream_Signaling->Therapeutic_Effect Antipsychotic_Drug Antipsychotic Drug (e.g., Olanzapine) Antipsychotic_Drug->D2_Receptor Antagonism Antipsychotic_Drug->5HT2A_Receptor Antagonism Dopamine_Release->D2_Receptor Serotonin_Release Serotonin Serotonin_Release->5HT2A_Receptor

Figure 2: Antipsychotic signaling pathway.

Conclusion

The formation of pamoate salts is a robust and versatile strategy for the development of long-acting injectable formulations. Careful control over the synthesis of the API-pamoate salt, particle size of the crystals, and the composition of the sterile suspension are paramount to achieving the desired in vitro release profile and in vivo pharmacokinetic performance. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to successfully formulate and characterize disodium pamoate-based LAIs.

References

Application Notes and Protocols for the Formation of Pamoate Salts of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formation of pamoate salts of therapeutic peptides is a critical strategy in drug development, primarily aimed at creating sparingly soluble drug forms suitable for long-acting injectable (LAI) formulations. Pamoic acid is a large, hydrophobic dicarboxylic acid that, when combined with a basic peptide, can significantly reduce the aqueous solubility of the peptide. This property is leveraged to form a depot at the injection site, allowing for the slow and sustained release of the therapeutic peptide over an extended period, thereby improving patient compliance and therapeutic efficacy.

These application notes provide a comprehensive overview, including detailed protocols, for the synthesis and characterization of therapeutic peptide pamoate salts.

Principle of Pamoate Salt Formation

The fundamental principle behind the formation of peptide pamoate salts is a counterion exchange reaction. Typically, synthetic peptides are produced as trifluoroacetate (TFA) or acetate salts.[1][2] To form the pamoate salt, the initial counterion is replaced by the pamoate anion. This is generally achieved by reacting the peptide salt with a soluble pamoate salt, such as disodium pamoate or ammonium pamoate, in a suitable solvent system.[1][3] The resulting peptide-pamoate salt, being significantly less soluble, precipitates out of the solution and can be isolated.

The stoichiometry of the salt, typically either a 2:1 or 1:1 molar ratio of peptide to pamoate, is a critical parameter that influences the salt's physicochemical properties, including its solubility, dissolution rate, and stability.[4]

Logical Workflow for Peptide Pamoate Salt Development

The development process for a therapeutic peptide pamoate salt for LAI applications follows a structured workflow, from initial synthesis to final characterization.

LAI_Development_Workflow cluster_synthesis Salt Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization A Peptide Salt (Acetate/TFA) D Reaction & Precipitation (pH & Stoichiometry Control) A->D B Pamoate Salt (e.g., Disodium Pamoate) B->D C Solvent System Selection C->D E Filtration & Washing D->E F Drying (e.g., Lyophilization) E->F G Physicochemical Analysis (HPLC, MS, XRPD, DSC, TGA) F->G H Solubility & Dissolution Testing G->H I Stability Assessment H->I

Figure 1: Logical workflow for the development of peptide pamoate salts.

Experimental Protocols

General Protocol for Peptide Pamoate Salt Formation via Counterion Exchange

This protocol outlines a general method for the formation of a peptide pamoate salt from a starting peptide acetate or TFA salt.

Materials:

  • Therapeutic peptide (acetate or TFA salt)

  • Disodium pamoate or Ammonium pamoate

  • Deionized water

  • Ethanol (optional, for enhancing solubility of the free base peptide)

  • Ammonium hydroxide or other suitable base for pH adjustment

  • Acetic acid or other suitable acid for pH adjustment

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Lyophilizer or vacuum oven

Procedure:

  • Dissolution of Reactants:

    • Dissolve the therapeutic peptide salt in deionized water to a known concentration.

    • In a separate vessel, dissolve disodium pamoate (or ammonium pamoate) in deionized water. The molar ratio of peptide to pamoate should be selected based on the desired stoichiometry (typically 2:1 for LAI formulations).

  • pH Adjustment and Reaction:

    • Adjust the pH of the peptide solution to a mildly basic range, typically between 7.5 and 8.5, using a suitable base like ammonium hydroxide. This facilitates the formation of the free base of the peptide.

    • Slowly add the pamoate salt solution to the peptide solution with constant stirring.

    • A precipitate of the peptide pamoate salt should form.

    • Continue stirring the mixture at room temperature for a period of 1 to 3 hours to ensure complete precipitation.

  • Isolation of the Peptide Pamoate Salt:

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid with deionized water and optionally with ethanol to remove any unreacted starting materials and residual soluble salts.

  • Drying:

    • Dry the resulting peptide pamoate salt to a constant weight. This can be achieved through lyophilization (freeze-drying) or by using a vacuum oven at a controlled temperature.

Example Protocol: Formation of Cetrorelix Pamoate (2:1 Molar Ratio)

This protocol is adapted from a patented method for producing Cetrorelix pamoate.

Materials:

  • Cetrorelix acetate

  • Pamoic acid

  • Mixed bed ion exchanger (e.g., Amberlite MB3)

  • Deionized water

  • 96% Ethanol

  • Mannitol (as an excipient for lyophilization)

  • Filtration apparatus (glass fiber pre-filter, fine mesh sieve, sterile filter)

  • Lyophilizer

Procedure:

  • Preparation of Cetrorelix Free Base:

    • Dissolve 46.47 g of Cetrorelix acetate in 1193 g of deionized water.

    • Dilute the solution with 3261 g of 96% ethanol.

    • Filter the solution through a glass fiber pre-filter.

    • Add 390 g of Amberlite MB3 mixed bed ion exchanger to the filtrate and stir.

    • Monitor the pH of the supernatant. Continue stirring until a stable pH of approximately 12.5 is reached, indicating the formation of the free base.

    • Separate the ion exchange resin from the solution using a fine mesh sieve.

  • Formation of Cetrorelix Pamoate:

    • In a separate vessel, dissolve 5.34 g of pamoic acid into a portion of the Cetrorelix free base solution.

    • Vigorously stir this mixture for 1.5 hours. The pH of the resulting solution should be approximately 8.4.

  • Sterile Filtration and Excipient Addition:

    • Sterile filter the Cetrorelix pamoate solution.

    • Prepare a sterile solution of mannitol (316.8 g in 1267 g of water) and sterile filter it into the Cetrorelix pamoate solution.

  • Isolation and Drying:

    • Heat the solution to 40°C and evaporate the water/ethanol mixture under vacuum to concentrate the suspension.

    • Cool the suspension to room temperature and dilute with sterile water for injection.

    • Lyophilize the final suspension to obtain the dry Cetrorelix pamoate powder.

Characterization of Peptide Pamoate Salts

A thorough characterization of the formed peptide pamoate salt is essential to ensure its identity, purity, stoichiometry, and physical form.

Experimental Workflow for Characterization

Characterization_Workflow cluster_primary Primary Characterization cluster_solid_state Solid-State Analysis cluster_performance Performance Evaluation Start Peptide Pamoate Salt (Dried Powder) HPLC Purity & Stoichiometry (HPLC) Start->HPLC MS Identity Confirmation (Mass Spectrometry) Start->MS XRPD Crystallinity (XRPD) HPLC->XRPD DSC_TGA Thermal Properties (DSC/TGA) XRPD->DSC_TGA FTIR Molecular Interactions (FT-IR) DSC_TGA->FTIR Solubility Aqueous Solubility FTIR->Solubility Dissolution In Vitro Dissolution Solubility->Dissolution

References

Application Notes and Protocols: The Role of Disodium Pamoate in Modulating Drug Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium pamoate, the salt of pamoic acid, is a well-established excipient in pharmaceutical development. Historically, its primary application has been in the formulation of long-acting injectable (LAI) depot medications, where it significantly reduces the aqueous solubility of basic active pharmaceutical ingredients (APIs). This reduction in solubility is the cornerstone of its mechanism for providing sustained drug release.[1][2]

However, recent discoveries have unveiled a previously unknown pharmacological activity of pamoic acid as a potent agonist for the orphan G protein-coupled receptor 35 (GPR35).[1][3][4] This receptor is notably expressed in the lower gastrointestinal tract and on various immune cells. This dual functionality—as both a physicochemical formulation tool and a biologically active agent—presents a complex but compelling picture of its role in drug bioavailability.

These application notes provide a comprehensive overview of the mechanisms by which disodium pamoate can influence a drug's pharmacokinetic profile, detailing its use in modifying drug release and its potential to modulate intestinal absorption through GPR35 activation.

Physicochemical Role: Modulating Drug Release through Salt Formation

The principal application of disodium pamoate is to form sparingly soluble salts with basic drugs. Pamoic acid is a dicarboxylic acid, allowing it to form salts with APIs in a 1:1 or 2:1 (drug:pamoate) stoichiometric ratio. The resulting pamoate salt exhibits significantly lower aqueous solubility compared to the free base or other salt forms (e.g., hydrochloride salts).

This property is leveraged to create sustained-release formulations. When administered, typically via intramuscular injection, the drug-pamoate salt particles form a depot at the injection site. The slow dissolution of this salt into the surrounding physiological fluids becomes the rate-limiting step for the drug's absorption into systemic circulation. This results in prolonged therapeutic drug concentrations for weeks or even months from a single injection, thereby improving patient compliance for chronic therapies.

While this mechanism is designed to prolong release rather than enhance peak bioavailability, it can be utilized in oral formulations to achieve extended-release profiles. Studies have shown that pamoate salts dissolve more slowly in dissolution media, suggesting their utility in once-daily oral dosage forms.

Logical Workflow for Pamoate Salt Formulation Development

Pamoate Salt Formulation Workflow cluster_0 Phase 1: Salt Synthesis & Characterization cluster_1 Phase 2: Formulation & In Vitro Testing cluster_2 Phase 3: In Vivo Evaluation API Selection API Selection Stoichiometry Selection Stoichiometry Selection (1:1 or 2:1) API Selection->Stoichiometry Selection Salt Synthesis Salt Synthesis (Precipitation/Solvent Evaporation) Stoichiometry Selection->Salt Synthesis Physicochemical Characterization Physicochemical Characterization (PXRD, DSC, TGA, Solubility) Salt Synthesis->Physicochemical Characterization Formulation Development Formulation Development (e.g., LAI Suspension) Physicochemical Characterization->Formulation Development Particle Size Analysis Particle Size Analysis Formulation Development->Particle Size Analysis In Vitro Dissolution In Vitro Dissolution Testing (Biorelevant Media) Animal Model Selection Animal Model Selection In Vitro Dissolution->Animal Model Selection Particle Size Analysis->In Vitro Dissolution Pharmacokinetic Study Pharmacokinetic Study (IM or Oral Administration) Animal Model Selection->Pharmacokinetic Study Data Analysis Data Analysis (AUC, Cmax, Tmax, t1/2) Pharmacokinetic Study->Data Analysis

Caption: Workflow for developing and evaluating a disodium pamoate-based drug formulation.

Pharmacological Role: GPR35 Agonism and Potential Effects on Drug Absorption

Pamoic acid has been identified as a potent agonist of GPR35, a receptor expressed in the colon, dorsal root ganglia, and immune cells. This finding is significant as disodium pamoate was previously considered an inactive excipient. The activation of GPR35 by pamoic acid initiates a G(i/o)-linked signaling cascade.

Key signaling events include:

  • ERK1/2 Phosphorylation: Pamoic acid induces the phosphorylation of extracellular signal-regulated kinase 1/2.

  • β-arrestin2 Recruitment: It mediates the recruitment of β-arrestin2 to the GPR35 receptor.

  • Receptor Internalization: Agonist binding leads to the internalization of GPR35 from the cell membrane.

The expression of GPR35 in the lower intestine suggests a potential mechanism by which disodium pamoate could actively modulate the intestinal environment and influence the absorption of co-administered drugs. While direct evidence linking GPR35 activation to changes in the bioavailability of other drugs is still emerging, the known roles of GPCR signaling in regulating intestinal permeability, ion transport, and inflammation present plausible pathways for such effects. This receptor activation could potentially alter the function of drug transporters or the integrity of tight junctions between intestinal epithelial cells.

GPR35 Signaling Pathway Activated by Pamoic Acid

GPR35 Signaling Pathway Pamoic Acid Pamoic Acid GPR35 Receptor GPR35 (GPCR) Pamoic Acid->GPR35 Receptor Agonist Binding Gi/o Protein Gα(i/o) / Gβγ GPR35 Receptor->Gi/o Protein Activation Beta-arrestin2 β-arrestin2 Recruitment GPR35 Receptor->Beta-arrestin2 Phosphorylation-dependent ERK1/2 Pathway ERK1/2 Phosphorylation Gi/o Protein->ERK1/2 Pathway Initiates Cascade Downstream Effects Potential Downstream Effects (Anti-inflammatory, Antinociceptive, Modulation of Intestinal Permeability?) ERK1/2 Pathway->Downstream Effects Receptor Internalization Receptor Internalization Beta-arrestin2->Receptor Internalization Beta-arrestin2->Downstream Effects

Caption: Simplified signaling cascade following GPR35 activation by pamoic acid.

Data Summary

Table 1: Physicochemical Impact of Pamoate Salt Formation
ParameterEffect of Pamoate Salt FormationRationaleApplication
Aqueous Solubility Significantly DecreasedFormation of a sparingly soluble salt with basic drugs.Sustained/Extended Release
Dissolution Rate ReducedLower solubility leads to slower dissolution.Long-Acting Injectables, Oral Extended-Release Formulations
Pharmacokinetic Profile Delayed Tmax, Prolonged t1/2Rate of absorption is limited by the slow dissolution from the depot or oral dosage form.Reduced dosing frequency, improved patient compliance.
Table 2: Biological Activity of Pamoic Acid as a GPR35 Agonist
ParameterValueCell Line / ModelReference
GPR35 Agonism (EC50) 79 nMU20S cells expressing human GPR35a
GPR35 Internalization (EC50) 22 nMU20S cells expressing human GPR35a
ERK1/2 Activation Dose-dependent increase (1-10 µM)U20S cells expressing human GPR35a
In Vivo Effect Dose-related antinociception (ED50 = 40.5 mg/kg)Mouse model of visceral pain

Experimental Protocols

Protocol 1: Synthesis of a Drug-Pamoate Salt (2:1 Ratio)

Objective: To synthesize a drug-pamoate salt for use in sustained-release formulation development. This protocol is adapted for a generic basic API.

Materials:

  • Basic API (e.g., Risperidone)

  • Disodium Pamoate

  • Solvent for API (e.g., Ethanol)

  • Solvent for Disodium Pamoate (e.g., N,N-dimethylformamide (DMF) or water)

  • Magnetic stirrer and hot plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the basic API by dissolving it in a suitable solvent. For a 2:1 salt, use 2 molar equivalents of the API.

    • In a separate vessel, prepare a solution of disodium pamoate (1 molar equivalent) in its solvent. Gentle heating may be required for complete dissolution.

  • Salt Formation and Precipitation:

    • While vigorously stirring the API solution, slowly add the disodium pamoate solution.

    • A precipitate of the drug-pamoate salt should form upon mixing.

    • Continue stirring the mixture for a minimum of 3 hours at room temperature to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid with the API's solvent (e.g., ethanol) to remove unreacted starting materials.

    • Perform a second wash with deionized water to remove any residual DMF or unreacted disodium pamoate.

  • Drying:

    • Dry the final product in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Characterization:

    • Confirm the identity and stoichiometry of the salt using techniques such as HPLC, PXRD, and DSC.

Protocol 2: In Vitro Assessment of GPR35 Activation (ERK1/2 Phosphorylation Assay)

Objective: To determine if a formulation containing disodium pamoate can activate GPR35 signaling in a relevant cell line.

Materials:

  • HEK293 or U20S cells stably expressing human GPR35.

  • Cell culture medium (e.g., DMEM) with supplements.

  • Pamoic acid or disodium pamoate (as positive control).

  • Test formulation containing disodium pamoate.

  • Lysis buffer.

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).

  • Secondary antibody (HRP-conjugated).

  • Western blot equipment and reagents.

Procedure:

  • Cell Culture:

    • Plate the GPR35-expressing cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK1/2 phosphorylation.

  • Treatment:

    • Treat the cells with varying concentrations of pamoic acid (e.g., 1 nM to 10 µM) or the test formulation for a fixed time (e.g., 5-30 minutes). Include an untreated control well.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and add lysis buffer to extract total protein.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

    • Quantify the band intensities using densitometry software.

    • Express the results as the ratio of phospho-ERK1/2 to total ERK1/2 and plot against the concentration of the agonist to determine the EC50.

Conclusion

Disodium pamoate is a multifaceted pharmaceutical excipient whose role extends beyond its traditional use as a solubility-reducing agent for sustained-release formulations. While its ability to form sparingly soluble salts is a reliable method for prolonging drug release, its newly discovered identity as a potent GPR35 agonist warrants significant consideration during drug development. Researchers and formulation scientists must be aware that this "inactive" excipient possesses biological activity that could potentially influence drug absorption and disposition, particularly for orally administered drugs. Future studies are necessary to fully elucidate the impact of GPR35 activation in the gut on the bioavailability of co-administered APIs. This dual nature of disodium pamoate underscores the increasing importance of understanding the complex interplay between excipients and biological systems.

References

Application Notes and Protocols for the Quantification of Pamoic Acid Disodium in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamoic acid disodium (disodium pamoate) is a salt of pamoic acid frequently used as a counterion to form sparingly soluble salts of various active pharmaceutical ingredients (APIs). This property is instrumental in the development of long-acting injectable and other sustained-release formulations. Accurate quantification of disodium pamoate in these formulations is critical for quality control, ensuring proper dosage and therapeutic efficacy. This document provides detailed application notes and protocols for three common analytical methods for the quantification of disodium pamoate: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Non-Aqueous Titration.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on factors such as the required specificity, sensitivity, and the nature of the formulation matrix. The following tables summarize the key performance parameters for each method, synthesized from various sources.[1]

Table 1: High-Performance Liquid Chromatography (HPLC) - Validation Parameters [1]

ParameterTypical Performance
Linearity (R²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
SpecificityHigh (able to separate from impurities)
Limit of Detection (LOD)ng/mL range
Limit of Quantification (LOQ)ng/mL to µg/mL range

Table 2: UV-Vis Spectrophotometry - Validation Parameters [1]

ParameterTypical Performance
Linearity (R²)> 0.995
Accuracy (% Recovery)97.0 - 103.0%
Precision (% RSD)< 3.0%
SpecificityModerate (potential interference from UV-absorbing impurities)
Limit of Detection (LOD)µg/mL range
Limit of Quantification (LOQ)µg/mL range

Table 3: Non-Aqueous Titration - Validation Parameters [1]

ParameterTypical Performance
Accuracy (% Assay)98.5 - 101.5%
Precision (% RSD)< 1.5%
SpecificityLow (titrates total basicity)

High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and sensitivity, making it a preferred method for the quantification of disodium pamoate, especially in the presence of other UV-absorbing compounds. A stability-indicating HPLC method can separate the parent compound from any degradation products.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Weigh Formulation Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample/Standard Filter->Inject Standard Prepare Standard Curve from Reference Standard Standard->Inject Separate C18 Reversed-Phase Column Separation Inject->Separate Detect UV Detection at 288 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration using Standard Curve Integrate->Calculate UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification Sample Weigh Formulation Dissolve Dissolve in a suitable solvent Sample->Dissolve Dilute Dilute to a concentration within the linear range Dissolve->Dilute Measure Measure Absorbance at λmax Dilute->Measure Standard Prepare Standard Curve from Reference Standard Scan Determine λmax Standard->Scan Scan->Measure Calculate Calculate Concentration using Standard Curve Measure->Calculate Titration_Logic Pamoate Disodium Pamoate (Weak Base in this system) Solvent Anhydrous Glacial Acetic Acid (Enhances basicity of Pamoate) Pamoate->Solvent dissolved in Titrant Perchloric Acid (HClO4) in Glacial Acetic Acid (Strong Acid) Titrant->Pamoate titrates Indicator Crystal Violet (Visual Indicator) Titrant->Indicator causes color change at endpoint Indicator->Pamoate added to Endpoint Endpoint (Color Change) Quantification Quantification (Based on Titrant Volume) Endpoint->Quantification

References

Application Note & Protocol: HPLC Method for Purity Analysis of Disodium Pamoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium pamoate, the salt of pamoic acid, is widely used as a counterion in pharmaceutical formulations to create long-acting injectable dosage forms. Ensuring the purity of this excipient is critical for the safety and efficacy of the final drug product. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of disodium pamoate and its related substances. The described method is designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products.

The primary degradation pathways for disodium pamoate include hydrolysis, oxidation, and photolysis.[1] Impurities can also arise from the synthesis process, which typically involves the reaction of 3-hydroxy-2-naphthoic acid with formaldehyde.[2] This method is developed to effectively separate disodium pamoate from these potential impurities.

Physicochemical Properties of Disodium Pamoate

A thorough understanding of the physicochemical properties of disodium pamoate is essential for method development.

PropertyValueReference
Chemical FormulaC₂₃H₁₄Na₂O₆[3]
Molecular Weight432.33 g/mol [4]
pKa (of Pamoic Acid)~2.67 (Predicted)[1]
SolubilitySoluble in water and DMSO. Pamoic acid is practically insoluble in water.
UV Maximum~288 nm

HPLC Method Parameters

A reversed-phase HPLC method with UV detection is proposed for the purity analysis of disodium pamoate.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
25
30
32
40
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 288 nm
Diluent Acetonitrile:Water (50:50, v/v)

Experimental Protocols

Preparation of Solutions

4.1.1. Mobile Phase A (0.05 M Phosphate Buffer, pH 3.0)

  • Dissolve 6.9 g of monobasic sodium phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 with diluted phosphoric acid.

  • Filter the solution through a 0.45 µm membrane filter and degas.

4.1.2. Mobile Phase B (Acetonitrile)

  • Use HPLC grade acetonitrile.

  • Filter through a 0.45 µm membrane filter and degas.

4.1.3. Diluent (Acetonitrile:Water, 50:50, v/v)

  • Mix equal volumes of HPLC grade acetonitrile and HPLC grade water.

4.1.4. Standard Solution Preparation (0.5 mg/mL)

  • Accurately weigh about 25 mg of Disodium Pamoate Reference Standard into a 50 mL volumetric flask.

  • Add approximately 25 mL of diluent and sonicate to dissolve.

  • Make up to volume with the diluent and mix well.

4.1.5. Sample Solution Preparation (0.5 mg/mL)

  • Accurately weigh about 25 mg of the disodium pamoate sample into a 50 mL volumetric flask.

  • Add approximately 25 mL of diluent and sonicate to dissolve.

  • Make up to volume with the diluent and mix well.

Chromatographic Procedure
  • Equilibrate the column with the mobile phase at the initial gradient composition for at least 30 minutes.

  • Inject the diluent as a blank to ensure a clean baseline.

  • Inject the standard solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area of disodium pamoate should be not more than 2.0%.

  • Inject the sample solution in duplicate.

  • Calculate the percentage of impurities by the area normalization method.

Method Validation and Forced Degradation Studies

Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.

Stress ConditionProcedure
Acid Hydrolysis Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 80 °C for 48 hours.
Photolytic Degradation Expose the sample to UV light (254 nm) and visible light as per ICH Q1B guidelines.

After exposure to the stress conditions, the samples should be diluted with the diluent to the target concentration and analyzed by the HPLC method. The chromatograms should be examined for any degradation peaks, and the peak purity of the disodium pamoate peak should be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Data Presentation

The results of the purity analysis should be summarized in a clear and concise table.

Sample IDDisodium Pamoate Peak AreaDisodium Pamoate % AreaTotal Impurities % Area
Standard
Sample 1
Sample 2

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development A Literature Review & Physicochemical Properties B Initial Method Scouting (Column, Mobile Phase, Detector) A->B C Method Optimization (Gradient, pH, Flow Rate) B->C D Forced Degradation Studies C->D D->C Re-optimization if needed E Method Validation (ICH Guidelines) D->E F Final HPLC Method for Purity Analysis E->F

Caption: Workflow for HPLC method development and validation.

Purity Analysis Experimental Workflow

Purity_Analysis_Workflow Prep Sample & Standard Preparation HPLC HPLC System Setup & Equilibration Prep->HPLC Inject Injection Sequence (Blank, Standard, Sample) HPLC->Inject Data Data Acquisition & Integration Inject->Data Calc Calculation of Purity & Impurities Data->Calc Report Reporting of Results Calc->Report

Caption: Experimental workflow for the purity analysis of disodium pamoate.

References

Application Notes and Protocols: Pamoic Acid Disodium in Veterinary Drug Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of effective and compliant drug delivery systems is a cornerstone of veterinary medicine.[1][2] Long-acting injectable (LAI) formulations, in particular, offer significant advantages by reducing the frequency of administration, which can minimize animal stress, improve owner compliance, and ensure sustained therapeutic drug levels for chronic conditions.[1][3] Pamoic acid and its salt, disodium pamoate, are critical tools in creating these LAI formulations.[4] This strategy involves converting a soluble active pharmaceutical ingredient (API) into a sparingly soluble salt, which, when injected, forms a depot at the injection site for slow, sustained release.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of disodium pamoate in the formulation of long-acting veterinary drugs.

Physicochemical Properties

Pamoic acid, also known as embonic acid, is a naphthoic acid derivative. Its disodium salt is frequently used as the starting material for forming a new, less soluble salt with a basic drug. A summary of their key properties is presented below.

Table 1: Physicochemical Properties of Pamoic Acid and Disodium Pamoate

PropertyPamoic AcidPamoic Acid Disodium Salt
Molecular Formula C₂₃H₁₆O₆C₂₃H₁₄Na₂O₆
Molar Mass 388.37 g/mol 432.33 g/mol
Appearance Yellow to yellow-green crystalline powderPale yellow solid
Melting Point ≥300 °C (decomposes)>300 °C
Water Solubility Sparingly soluble43 g/L at 20°C
Other Solubilities -Insoluble in Ethanol; ≥28.6 mg/mL in DMSO

Core Mechanism: The Depot Effect for Sustained Release

The primary strategy behind using pamoic acid is to drastically reduce the aqueous solubility of a drug, thereby controlling its release rate from an intramuscular or subcutaneous injection site. This is achieved through a salt exchange reaction, where a soluble form of a basic drug is reacted with disodium pamoate to form a new, stable, and poorly soluble drug-pamoate salt.

Upon injection as an aqueous suspension, the drug-pamoate salt particles form a depot. The drug is then slowly released into systemic circulation as the salt particles gradually dissolve in the surrounding interstitial fluid. This dissolution process is the rate-limiting step for drug absorption, leading to a prolonged therapeutic effect.

G cluster_0 Injection Site (IM/SC) cluster_1 Systemic Circulation A 1. Injection of Drug-Pamoate Suspension B 2. Formation of Drug-Pamoate Depot A->B C 3. Slow Dissolution in Interstitial Fluid B->C D 4. Dissociation into Free Drug + Pamoate C->D E 5. Absorption of Free Drug into Bloodstream D->E F Sustained Therapeutic Effect E->F G A API Selection (Basic, Ionizable Drug) B Salt Formation & Stoichiometry Optimization (e.g., 1:1 vs 2:1) A->B C Physicochemical Characterization (XRPD, DSC, NMR) B->C D Formulation of Sterile Suspension (Vehicle, Particle Size) C->D E In Vitro Release Testing D->E F In Vivo PK Study (Target Animal) E->F G Final Formulation F->G G Drug Pyrantel / Morantel Receptor Nicotinic Acetylcholine Receptor (nAChR) on Parasite Muscle Cell Drug->Receptor Effect1 Receptor Activation & Persistent Depolarization Receptor->Effect1 Effect2 Spastic Paralysis of the Worm Effect1->Effect2 Outcome Expulsion from Host GI Tract Effect2->Outcome

References

Application Notes and Protocols for the Formulation of Stable Drug-Pamoate Salt Suspensions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of pamoate salts is a widely utilized and effective strategy for the development of long-acting injectable (LAI) suspensions, particularly for basic active pharmaceutical ingredients (APIs). This approach significantly reduces the aqueous solubility of the drug, leading to the formation of a depot at the injection site from which the drug is slowly released over an extended period.[1][2] This characteristic is highly desirable for improving patient compliance and therapeutic outcomes in the management of chronic diseases.[1]

These application notes provide a comprehensive guide to the techniques and protocols required for the successful development of stable, sterile suspensions of drug-pamoate salts. The following sections will detail the synthesis of the API-pamoate salt, formulation of the suspension, critical characterization methods, and stability testing. Olanzapine pamoate, a commercially successful LAI, is used as a primary example throughout these notes.[1]

Key Principles of Drug-Pamoate Salt Formulations

The core principle of this technology is the substantial reduction in the aqueous solubility of a drug through a salt exchange reaction with pamoic acid.[1] Pamoic acid is a large, hydrophobic dicarboxylic acid that, when reacted with a basic, ionizable drug, forms a drug-pamoate salt with markedly lower solubility than the parent drug. This low solubility is the rate-limiting step for drug dissolution at the injection site, thereby sustaining its release into systemic circulation. The stoichiometry of the salt, typically 1:1 or 2:1 (drug:pamoate), is a critical parameter that influences the salt's physicochemical properties, including solubility, dissolution rate, and stability.

Experimental Protocols

Protocol 1: Synthesis of API-Pamoate Salt (Example: Olanzapine Pamoate)

This protocol describes the synthesis of olanzapine pamoate via a salt exchange reaction.

Materials:

  • Olanzapine (free base)

  • Disodium Pamoate

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

  • Magnetic stirrer and hot plate

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Prepare Olanzapine Solution: Prepare a solution of olanzapine in a suitable solvent such as a mixture of DMF and ethanol.

  • Prepare Disodium Pamoate Solution: In a separate vessel, prepare a solution of disodium pamoate in deionized water. A slight molar excess of the pamoate salt may be used to ensure complete precipitation of the drug.

  • Precipitation: While vigorously stirring the olanzapine solution, slowly add the disodium pamoate solution. A precipitate of the olanzapine-pamoate salt should form immediately.

  • Stirring: Continue stirring the mixture for a sufficient period (e.g., 3-4 hours) at room temperature to ensure the reaction goes to completion.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with ethanol and then deionized water to remove any unreacted starting materials and residual solvents.

  • Drying: Dry the resulting olanzapine pamoate salt in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

Characterization of the API-Pamoate Salt:

  • Stoichiometry: Confirm the drug-to-pamoate molar ratio using techniques like High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.

  • Crystallinity: Analyze the crystalline nature of the salt using X-ray Powder Diffraction (XRPD).

  • Melting Point: Determine the melting point of the dried salt.

Protocol 2: Particle Size Reduction by Wet Milling

Control of particle size is critical for the stability and in vivo performance of the suspension. Wet milling is a common "top-down" method to achieve the desired particle size distribution.

Materials and Equipment:

  • API-Pamoate Salt

  • Sterile vehicle (containing wetting and suspending agents)

  • Milling media (e.g., zirconia beads of 0.3-0.5 mm diameter)

  • Propeller-type stirrer or a high-shear mixer

  • Sterile milling chamber

Procedure:

  • Preparation of Slurry: Prepare a slurry by dispersing the API-pamoate salt in a portion of the sterile vehicle.

  • Milling:

    • Add the slurry and the zirconia beads to the sterile milling chamber. A typical bead-to-slurry ratio can be optimized, for example, starting with a 1:1 (w/w) ratio of predispersion to beads.

    • Mill the slurry at a controlled speed (e.g., 400-500 rpm) for a predetermined time (e.g., 30-60 minutes). The milling time and speed should be optimized to achieve the target particle size distribution.

  • Separation: Separate the milled suspension from the milling media.

  • Particle Size Analysis: Analyze the particle size distribution of the milled suspension using laser diffraction. The target particle size is typically in the range of 1-10 µm for long-acting injectables.

Protocol 3: Formulation of a Sterile API-Pamoate Suspension

This protocol outlines the preparation of a sterile injectable suspension. Aseptic processing is critical as terminal sterilization is often not feasible for suspensions.

Materials and Equipment:

  • Sterile, micronized API-pamoate powder

  • Sterile vehicle (Water for Injection, wetting agent, suspending agent, and tonicity-adjusting agent)

  • Sterile high-shear mixer or homogenizer

  • Aseptic processing area (e.g., isolator or cleanroom)

  • Sterile vials and stoppers

Procedure:

  • Vehicle Preparation: In a sterile vessel, dissolve the wetting agent (e.g., Polysorbate 80), suspending agent (e.g., Carboxymethylcellulose Sodium), and any other excipients in Water for Injection under aseptic conditions. The vehicle should be sterilized by filtration (e.g., through a 0.22 µm filter) into a sterile container.

  • Suspension Formulation: Aseptically and slowly add the sterile, micronized API-pamoate powder to the sterile vehicle while mixing.

  • Homogenization: Homogenize the mixture using a sterile high-shear mixer or homogenizer to ensure a uniform and fine dispersion of the drug particles.

  • Aseptic Filling: Aseptically fill the formulated suspension into sterile vials and seal with sterile stoppers.

Data Presentation: Formulation and Characterization Parameters

ParameterTarget Range/ValueAnalytical MethodReference
Formulation Composition
Drug-Pamoate Salt1 - 20% (w/v)HPLC
Wetting Agent (e.g., Polysorbate 80)0.1 - 0.5% (w/v)-
Suspending Agent (e.g., CMC-Na)0.5 - 2.0% (w/v)-
Tonicity Agent (e.g., Mannitol)q.s. to isotonicityOsmometer
Vehicle (Water for Injection)q.s. to 100%-
Physical Characterization
Particle Size (D50)1 - 10 µmLaser Diffraction
Zeta Potential> |±30| mVElectrophoretic Light Scattering
Viscosity20 - 50 cPViscometer
pH6.0 - 7.5pH meter
Osmolality280 - 320 mOsm/kgOsmometer
In Vitro Performance
In Vitro Drug ReleaseSlow, sustained release over days/weeksUSP Apparatus 4 (Flow-Through Cell)

Mandatory Visualizations

experimental_workflow cluster_synthesis API-Pamoate Salt Synthesis cluster_formulation Suspension Formulation cluster_characterization Characterization & Stability s1 API Solution (e.g., Olanzapine in DMF/Ethanol) s3 Precipitation s1->s3 s2 Pamoate Solution (e.g., Disodium Pamoate in Water) s2->s3 s4 Isolation & Washing s3->s4 s5 Drying s4->s5 f1 Particle Size Reduction (Wet Milling) s5->f1 f3 Homogenization f1->f3 f2 Vehicle Preparation (Wetting/Suspending Agents) f2->f3 f4 Aseptic Filling f3->f4 c1 Particle Size Analysis f4->c1 c2 Zeta Potential f4->c2 c3 Rheology f4->c3 c4 In Vitro Release f4->c4 c5 Stability Studies f4->c5

Caption: General workflow for the development of a drug-pamoate salt suspension.

olanzapine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2 D2 Receptor dopamine->d2 Binds serotonin Serotonin ht2a 5-HT2A Receptor serotonin->ht2a Binds downstream Downstream Signaling (e.g., ↓cAMP, ↑IP3/DAG) d2->downstream Inhibits ht2a->downstream Activates effect Therapeutic Effect (Reduction of positive and negative symptoms) downstream->effect olanzapine Olanzapine olanzapine->d2 Antagonist olanzapine->ht2a Antagonist

Caption: Simplified signaling pathway of Olanzapine.

Detailed Methodologies for Key Experiments

Protocol 4: Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key predictor of suspension stability.

Equipment:

  • Zeta potential analyzer (e.g., Malvern Zetasizer)

  • Disposable folded capillary cells

Procedure:

  • Sample Preparation: Dilute the suspension with the supernatant of the formulation or a vehicle with the same ionic strength to an appropriate concentration for measurement (typically in the range of 0.1-10 mg/mL). Sonication for a short period (e.g., 1-2 minutes) may be necessary to break up any loose agglomerates.

  • Instrument Setup:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Enter the dispersant properties (viscosity, refractive index, and dielectric constant) into the software.

  • Measurement:

    • Carefully inject the diluted sample into the capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and allow it to equilibrate for a few minutes.

    • Perform the measurement. Typically, an average of three measurements is taken.

  • Data Analysis: The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation. A zeta potential with an absolute value greater than 30 mV is generally indicative of a stable suspension.

Protocol 5: In Vitro Drug Release Testing (USP Apparatus 4)

Due to the low solubility of pamoate salts, specialized dissolution methods like the USP Apparatus 4 (flow-through cell) are often required to assess the in vitro release profile.

Equipment:

  • USP Apparatus 4 (Flow-through cell)

  • HPLC system with a UV detector

Procedure:

  • Dissolution Medium: Prepare a dissolution medium that provides sink conditions. This often includes a surfactant, such as 0.5% to 1% sodium lauryl sulfate (SLS) in a buffered aqueous solution (e.g., phosphate buffer at a physiological pH).

  • Sample Preparation: Accurately place a known amount of the suspension into the flow-through cell. Glass beads may be used in the cell to prevent agglomeration.

  • Dissolution: Pump the pre-warmed dissolution medium through the cell at a controlled flow rate (e.g., 4-8 mL/min).

  • Sampling: Collect the eluate at predetermined time points over an extended period (e.g., up to 24-48 hours or longer).

  • Analysis: Analyze the concentration of the dissolved drug in the collected samples using a validated HPLC-UV method.

Protocol 6: Accelerated Stability Study

Accelerated stability studies are performed to predict the shelf-life of the product in a shorter timeframe by subjecting it to elevated temperature and humidity.

Storage Conditions:

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Long-term (for comparison): 25°C ± 2°C / 60% RH ± 5% RH

Procedure:

  • Sample Storage: Place the drug product in its final container-closure system into stability chambers maintained at the specified conditions.

  • Testing Time Points:

    • Accelerated: 0, 1, 2, 3, and 6 months.

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Tests to be Performed at Each Time Point:

    • Physical Appearance: Visual inspection for color change, phase separation, and caking.

    • Particle Size Distribution: To monitor for particle growth (Ostwald ripening).

    • Assay and Related Substances: Using a validated stability-indicating HPLC method.

    • pH

    • Viscosity

    • Sterility (at initial and final time points)

    • Redispersibility: Assess the ease of resuspending the sedimented particles by gentle shaking.

Acceptance Criteria (Example):

  • Assay: 95.0% - 105.0% of the initial concentration.

  • Related Substances: Individual impurities not more than 0.5%, total impurities not more than 2.0%.

  • Particle Size: No significant change from the initial distribution.

  • Redispersibility: Forms a uniform suspension upon gentle shaking.

Conclusion

The formation of pamoate salts is a robust and versatile strategy for the development of long-acting injectable formulations. Careful control over the synthesis of the API-pamoate salt, particle size of the crystals, and the composition of the sterile suspension are paramount to achieving the desired in vitro release profile and in vivo pharmacokinetic performance. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to successfully formulate and characterize disodium pamoate-based LAIs.

References

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Pamoate Salt Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pamoate salts are frequently utilized in pharmaceutical development to create long-acting injectable (LAI) formulations of basic active pharmaceutical ingredients (APIs). The formation of a sparingly soluble salt with pamoic acid significantly reduces the aqueous solubility of the drug, leading to a sustained-release profile following intramuscular or subcutaneous administration. This principle allows for the development of depot injections that can provide therapeutic drug levels for extended durations, improving patient compliance by reducing dosing frequency.[1]

These application notes provide a comprehensive guide to conducting in vivo pharmacokinetic studies of pamoate salt formulations, with detailed protocols for key experimental stages, from formulation preparation to bioanalytical quantification.

Core Mechanism of Action

The fundamental principle behind the use of pamoate salts in long-acting drug delivery is the formation of a sparingly soluble salt with a basic drug. Pamoic acid, a dicarboxylic acid, can form salts with basic drugs, often in a 1:1 or 2:1 (drug:pamoate) stoichiometric ratio.[1] Upon intramuscular or subcutaneous injection, the drug-pamoate salt particles form a depot at the injection site. The slow dissolution of this salt in the interstitial fluid is the rate-limiting step for drug absorption into the systemic circulation. Once dissolved, the salt dissociates into the active drug molecule and the pamoate counterion. The free drug is then absorbed into the bloodstream, providing a sustained therapeutic effect.[1]

Below is a diagram illustrating the mechanism of sustained release for pamoate salt formulations.

Sustained_Release_Mechanism cluster_injection_site Injection Site (Intramuscular/Subcutaneous) cluster_systemic_circulation Systemic Circulation Drug-Pamoate Salt Depot Drug-Pamoate Salt Depot Dissolved Drug-Pamoate Dissolved Drug-Pamoate Drug-Pamoate Salt Depot->Dissolved Drug-Pamoate Slow Dissolution (Rate-Limiting Step) Free Drug Free Drug Dissolved Drug-Pamoate->Free Drug Dissociation Pamoate Ion Pamoate Ion Dissolved Drug-Pamoate->Pamoate Ion Absorbed Drug Absorbed Drug Free Drug->Absorbed Drug Absorption Therapeutic Effect Therapeutic Effect Absorbed Drug->Therapeutic Effect

Mechanism of sustained drug release from a pamoate salt depot.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters from in vivo studies of various pamoate salt formulations.

Table 1: Pharmacokinetic Parameters of Olanzapine Pamoate Long-Acting Injection in Adults [2][3]

Dose RegimenAverage Steady-State Concentration (Cavg,ss) (ng/mL)Time to Peak Concentration (Tmax)Half-life (t1/2)
150 mg / 2 weeks16 - 322 - 4 days~30 days
210 mg / 2 weeks15 - 552 - 4 days~30 days
300 mg / 2 weeks20 - 672 - 4 days~30 days
300 mg / 4 weeks19 - 482 - 4 days~30 days
405 mg / 4 weeks19 - 622 - 4 days~30 days

Table 2: Comparative Pharmacokinetics of Aripiprazole Long-Acting Injectable Formulations

FormulationDoseTmaxCmax (ng/mL)Half-life (t1/2)
Aripiprazole Lauroxil441 mg / 4 weeks24.4 - 35.2 daysVaries~54-57 days
Aripiprazole Lauroxil882 mg / 6 weeks24.4 - 35.2 daysVaries~54-57 days
Aripiprazole Lauroxil1064 mg / 8 weeks24.4 - 35.2 daysVaries~54-57 days

Table 3: Pharmacokinetic Parameters of Pyrantel Pamoate in Different Species

SpeciesAdministration RouteDoseTmax (hours)Cmax (ng/mL)Bioavailability (%)Reference
PigsOral (Pamoate Salt)Not SpecifiedExtendedReduced16
PigsOral (Citrate Salt)Not Specified2.38 ± 0.25Higher41
CatsOral100 mg/kg1.91110Very Limited
HumansOral750 mg2.02 - 2.0535.89 - 37.56Not Specified

Experimental Protocols

The following section provides detailed methodologies for key experiments in the in vivo pharmacokinetic evaluation of pamoate salt formulations.

Protocol 1: Preparation of a Sterile Pamoate Salt Suspension for Injection

This protocol provides a general method for preparing a sterile suspension of a drug-pamoate salt for injection, using risperidone pamoate as an example.

Materials:

  • Risperidone (free base)

  • Pamoic acid

  • N,N-dimethylformamide (DMF)

  • Ethanol

  • Wetting agent (e.g., Polysorbate 20)

  • Suspending agent (e.g., Carboxymethylcellulose sodium)

  • Water for Injection (WFI)

  • Sterile vials and stoppers

  • Magnetic stirrer and hot plate

  • Büchner funnel and filter paper

  • Vacuum oven

  • Aseptic processing area (isolator or cleanroom)

  • High-shear mixer or homogenizer

  • 0.22 µm sterile filter

Procedure:

Part A: Synthesis of Risperidone Pamoate

  • Prepare a solution of risperidone (0.048 mol) in 600 mL of ethanol.

  • In a separate flask, prepare a solution of pamoic acid (0.048 mol) in 400 mL of N,N-dimethylformamide.

  • Slowly add the risperidone solution to the pamoic acid solution with continuous stirring.

  • Stir the mixture for 3 hours at room temperature to allow for precipitate formation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with ethanol to remove any unreacted starting materials and residual solvent.

  • Dry the resulting risperidone pamoate salt in a vacuum oven at a controlled temperature until a constant weight is achieved.

Part B: Formulation of the Sterile Suspension

  • Vehicle Preparation: In a sterile vessel, dissolve the appropriate amounts of the wetting and suspending agents in WFI under aseptic conditions. Sterilize the vehicle by filtration through a 0.22 µm filter into a sterile container.

  • Micronization: If necessary, micronize the sterile drug-pamoate powder to achieve the desired particle size distribution for injectability and dissolution.

  • Suspension Formulation: Aseptically add the sterile, micronized drug-pamoate powder to the sterile vehicle.

  • Homogenization: Homogenize the mixture using a sterile high-shear mixer or homogenizer to ensure a uniform and fine dispersion of the drug particles.

  • Aseptic Filling: Aseptically fill the homogenized suspension into sterile vials and seal with sterile stoppers.

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical in vivo pharmacokinetic study in rats to evaluate a long-acting injectable pamoate salt formulation.

Materials and Animals:

  • Male Sprague-Dawley or Wistar rats (acclimatized to laboratory conditions)

  • Drug-pamoate salt suspension (prepared as in Protocol 1)

  • Appropriate vehicle for control group

  • Syringes and needles for intramuscular injection

  • Blood collection tubes (e.g., containing K2EDTA)

  • Centrifuge

  • Freezer (-20°C or -80°C) for plasma storage

Procedure:

  • Animal Dosing: Administer a single dose of the drug-pamoate salt suspension via intramuscular injection into the gluteal muscle of the rats. A control group should receive the vehicle alone.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points. A typical sampling schedule for a long-acting formulation might include: 0 (pre-dose), 1, 4, 8, 24, 48, and 72 hours, and then on days 5, 7, 10, 14, 21, and 28 post-dose.

  • Plasma Preparation: Immediately after collection, transfer the blood into tubes containing an anticoagulant. Centrifuge the blood samples to separate the plasma.

  • Plasma Storage: Carefully aspirate the plasma supernatant and store it in labeled tubes at -20°C or -80°C until bioanalysis.

Protocol 3: Bioanalytical Method for Quantification of Olanzapine in Plasma using LC-MS/MS

This protocol describes a sensitive and specific method for the quantification of olanzapine in plasma samples.

Materials and Equipment:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., Waters XBridge C18)

  • Olanzapine analytical standard

  • Olanzapine-d3 (internal standard, IS)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Ammonium formate

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Plasma samples from the in vivo study

Procedure:

Sample Preparation (Solid Phase Extraction):

  • To 100 µL of plasma, add the internal standard (olanzapine-d3).

  • Condition the SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a low organic solvent concentration to remove interferences.

  • Elute the olanzapine and IS from the cartridge with a higher concentration of organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Waters XBridge C18 or equivalent.

    • Mobile Phase: A gradient of 10 mM ammonium formate in water and acetonitrile is commonly used.

    • Flow Rate: Typically around 0.5 - 1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Olanzapine: m/z 313.2 → 256.1

      • Olanzapine-d3 (IS): m/z 316.2 → 256.1

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards. Determine the concentration of olanzapine in the unknown samples by interpolation from the calibration curve.

Protocol 4: Bioanalytical Method for Quantification of Risperidone in Plasma using HPLC-UV

This protocol details a method for quantifying risperidone and its active metabolite, 9-hydroxyrisperidone, in plasma using HPLC with UV detection.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical column (e.g., C18 BDS Hypersil)

  • Risperidone analytical standard

  • 9-hydroxyrisperidone analytical standard

  • Clozapine (internal standard, IS)

  • Acetonitrile

  • Phosphate buffer (0.05 M)

  • Phosphoric acid

  • Sodium hydroxide (NaOH)

  • Diisopropyl ether

  • Isoamyl alcohol

  • Plasma samples from the in vivo study

Procedure:

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add the internal standard (clozapine).

  • Alkalinize the sample with 1 mL of 2 M NaOH.

  • Add 5 mL of the extraction solvent (diisopropyl ether-isoamyl alcohol, 99:1, v/v) and vortex for 1 minute.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Back-extract the analytes into an acidic solution by adding 150 µL of 0.1 M potassium phosphate (pH 2.2) and vortexing.

  • Centrifuge and inject a 60 µL aliquot of the aqueous (acidic) layer into the HPLC system.

HPLC-UV Analysis:

  • Chromatographic Separation:

    • Column: C18 BDS Hypersil (3 µm, 100x4.6 mm I.D.) or equivalent.

    • Mobile Phase: Phosphate buffer (0.05 M, pH 3.7 with 25% H3PO4)-acetonitrile (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

  • UV Detection:

    • Wavelength: 278 nm.

  • Quantification: Similar to the LC-MS/MS method, create a calibration curve using the peak area ratio of the analytes to the IS and determine the concentrations in the unknown samples.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the context of in vivo pharmacokinetic studies of pamoate salt formulations.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Pamoate Salt Synthesis Pamoate Salt Synthesis Sterile Suspension Preparation Sterile Suspension Preparation Pamoate Salt Synthesis->Sterile Suspension Preparation Animal Dosing (IM) Animal Dosing (IM) Sterile Suspension Preparation->Animal Dosing (IM) Blood Sampling Blood Sampling Animal Dosing (IM)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Preparation (SPE/LLE) Sample Preparation (SPE/LLE) Plasma Separation->Sample Preparation (SPE/LLE) LC-MS/MS or HPLC-UV Analysis LC-MS/MS or HPLC-UV Analysis Sample Preparation (SPE/LLE)->LC-MS/MS or HPLC-UV Analysis Data Quantification Data Quantification LC-MS/MS or HPLC-UV Analysis->Data Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling Data Quantification->Pharmacokinetic Modeling Parameter Calculation (Cmax, Tmax, AUC) Parameter Calculation (Cmax, Tmax, AUC) Pharmacokinetic Modeling->Parameter Calculation (Cmax, Tmax, AUC)

Overall experimental workflow for in vivo pharmacokinetic studies.

Logical_Relationships Pamoate Salt Properties Pamoate Salt Properties Formulation Characteristics Formulation Characteristics Pamoate Salt Properties->Formulation Characteristics In Vivo Release Rate In Vivo Release Rate Formulation Characteristics->In Vivo Release Rate Pharmacokinetic Profile Pharmacokinetic Profile In Vivo Release Rate->Pharmacokinetic Profile Therapeutic Outcome Therapeutic Outcome Pharmacokinetic Profile->Therapeutic Outcome

Logical relationships influencing the therapeutic outcome.

References

Enhancing Drug Lipophilicity Through Hydrophobic Ion Pairing with Pamoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmaceutical development, achieving optimal physicochemical properties of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic success. Lipophilicity, a key parameter, significantly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For many promising drug candidates, particularly those that are hydrophilic, poor membrane permeability can limit oral bioavailability and overall efficacy.

Hydrophobic ion pairing (HIP) presents a robust strategy to modulate a drug's lipophilicity without covalent modification. This technique involves the formation of a salt between an ionizable drug and a hydrophobic counterion. Pamoic acid, a dicarboxylic acid, is a widely utilized counterion for basic drugs due to its large hydrophobic surface area and divalent nature. The resulting drug-pamoate salt effectively masks the charge of the API, leading to a significant increase in its lipophilicity and a concomitant decrease in aqueous solubility. This modification is particularly advantageous for developing long-acting injectable (LAI) formulations and can also be tailored for oral dosage forms.

These application notes provide a comprehensive guide to the principles, experimental protocols, and characterization of drug-pamoate salts, enabling researchers to effectively apply this technique to enhance the lipophilicity and performance of their drug candidates.

Principle of Hydrophobic Ion Pairing with Pamoic Acid

Hydrophobic ion pairing is an electrostatic interaction between the ionized form of a drug molecule and an oppositely charged counterion. Pamoic acid possesses two carboxylic acid groups, allowing it to form salts with basic drugs, typically in a 1:1 or 2:1 drug-to-pamoate stoichiometric ratio. The choice of stoichiometry is critical as it governs the physicochemical properties of the resulting salt, such as its crystal lattice, solubility, and dissolution rate.[1]

The formation of the drug-pamoate salt increases lipophilicity through two primary mechanisms:

  • Charge Neutralization: The ionic bond between the basic drug and the acidic pamoic acid neutralizes their respective charges, reducing the molecule's interaction with polar solvents like water.

  • Hydrophobic Shielding: The large, nonpolar structure of the pamoate ion effectively "shields" the polar functional groups of the drug molecule, presenting a more hydrophobic exterior.

This increased lipophilicity leads to a significant reduction in aqueous solubility, which is a key attribute for creating sustained-release drug depots in long-acting injectable formulations.

cluster_0 Hydrophobic Ion Pairing with Pamoic Acid cluster_1 Consequences of HIP Drug Basic Drug (Cationic) DrugPamoateSalt Drug-Pamoate Salt (Hydrophobic Ion Pair) Drug->DrugPamoateSalt + PamoicAcid Pamoic Acid (Dianionic) PamoicAcid->DrugPamoateSalt IncreasedLipophilicity Increased Lipophilicity (Higher LogP/LogD) DrugPamoateSalt->IncreasedLipophilicity DecreasedSolubility Decreased Aqueous Solubility IncreasedLipophilicity->DecreasedSolubility

Figure 1: Principle of Hydrophobic Ion Pairing.

Data on Enhanced Lipophilicity and Reduced Solubility

The formation of a pamoate salt can dramatically alter the physicochemical properties of a drug. The following table summarizes the impact of pamoic acid ion pairing on the solubility of several drugs. A significant decrease in aqueous solubility is a strong indicator of increased lipophilicity.

DrugInitial FormInitial Aqueous SolubilityFinal FormFinal Aqueous SolubilityFold Decrease in SolubilityReference
MorphineHydrochlorideHighDimorphine Pamoate3.0 x 10⁻³ mole/litreSignificant[2]
OlanzapineFree BaseLowOlanzapine Pamoate MonohydrateLow (e.g., ~1 µg/mL in buffer)Significant[3]
AripiprazoleAnhydrous144 mg/900 ml (pH 4.5)Monohydrate32.4 mg/900 ml (pH 4.5)~4.4
RisperidoneFree BasePractically insoluble in waterRisperidone PamoateNot specified, but used for LAISignificant
PaliperidoneFree Base0.003 g/100 mL (pH 7.4)Paliperidone Palmitate*Low water solubilitySignificant

*Note: Paliperidone palmitate is an ester prodrug, but the principle of reducing solubility for long-acting injectables is similar to that of pamoate salts.

Experimental Protocols

The following section provides detailed protocols for the synthesis, characterization, and evaluation of drug-pamoate salts.

cluster_workflow Experimental Workflow Synthesis Synthesis of Drug-Pamoate Salt Characterization Physicochemical Characterization Synthesis->Characterization Characterize Product Evaluation Lipophilicity Evaluation Characterization->Evaluation Evaluate Properties

Figure 2: General experimental workflow.
Protocol 1: Synthesis of Drug-Pamoate Salts

Objective: To synthesize a drug-pamoate salt with a controlled stoichiometric ratio (e.g., 2:1 or 1:1).

Materials:

  • Basic Active Pharmaceutical Ingredient (API)

  • Pamoic acid or disodium pamoate

  • Appropriate solvents (e.g., ethanol, methanol, N,N-dimethylformamide (DMF), water, toluene, pyridine)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., glass beaker or flask)

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven or vacuum desiccator

Procedure:

  • Reagent Preparation:

    • For a 2:1 (Drug:Pamoate) Salt: Prepare a solution of the API and a solution of pamoic acid. The molar ratio of API to pamoic acid in the reaction should be 2:1.

    • For a 1:1 (Drug:Pamoate) Salt: Prepare a solution of the API and a solution of pamoic acid. The molar ratio of API to pamoic acid in the reaction should be 1:1.

  • Reaction and Precipitation:

    • Dissolve the API and pamoic acid in a minimal amount of a suitable solvent. Gentle heating may be applied if necessary to achieve full dissolution.

    • While vigorously stirring the API solution, slowly add the pamoic acid solution.

    • Salt precipitation should occur upon mixing. The mixture may be stirred at ambient temperature for a set period (e.g., 30 minutes to 3 hours) to ensure complete reaction.

  • Isolation and Purification:

    • Isolate the precipitated salt by vacuum filtration using a Büchner funnel.

    • Wash the solid product with an appropriate solvent (e.g., ethanol, water, or diethyl ether) to remove any unreacted starting materials or impurities.

    • Dry the purified salt in a vacuum oven at a suitable temperature (e.g., 60°C) to a constant weight.

Protocol 2: Characterization of Drug-Pamoate Salts

Objective: To confirm the formation of the desired salt and characterize its solid-state properties.

Purpose: To confirm the formation of a new crystalline entity and to identify its polymorphic form.

Procedure:

  • Sample Preparation: Lightly grind a small amount of the dried drug-pamoate salt to ensure a uniform particle size.

  • Data Acquisition: Run the XRPD analysis over a suitable 2θ range (e.g., 2° to 40°).

  • Data Analysis: The resulting XRPD pattern serves as a unique "fingerprint" of the crystalline solid. Compare the pattern of the product to those of the starting materials (API and pamoic acid) to confirm the formation of a new crystalline phase. Different stoichiometric salts (1:1 vs. 2:1) will exhibit unique diffraction patterns.

Purpose: To assess the thermal stability, melting point, and presence of solvates or hydrates.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the salt (typically 3-5 mg) into an aluminum pan.

  • DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The resulting thermogram will show thermal events such as melting (endotherm) and decomposition.

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The thermogravimetric curve will show any weight loss as a function of temperature, which can indicate the loss of solvent or water molecules.

Protocol 3: Determination of Lipophilicity (LogD) by the Shake-Flask Method

Objective: To experimentally determine the distribution coefficient (LogD) of the drug-pamoate salt at a physiologically relevant pH.

Materials:

  • Drug-pamoate salt

  • 1-Octanol (pre-saturated with buffer)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline pH 7.4, pre-saturated with 1-octanol)

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Phases: Pre-saturate the 1-octanol with the aqueous buffer and the aqueous buffer with 1-octanol by mixing them and allowing the phases to separate.

  • Partitioning:

    • Accurately weigh a small amount of the drug-pamoate salt and dissolve it in the pre-saturated aqueous buffer.

    • Add an equal volume of pre-saturated 1-octanol to the aqueous solution in a centrifuge tube.

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

    • Allow the phases to separate completely. Centrifugation may be used to expedite the separation.

  • Quantification:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the drug in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation:

    • Calculate the distribution coefficient (D) as the ratio of the concentration of the drug in the 1-octanol phase to its concentration in the aqueous phase.

    • The LogD is the logarithm (base 10) of the distribution coefficient.

Mandatory Visualizations

cluster_synthesis Synthesis of Drug-Pamoate Salt ReagentPrep Reagent Preparation (Drug and Pamoic Acid Solutions) Reaction Reaction & Precipitation (Mix and Stir) ReagentPrep->Reaction Isolation Isolation & Purification (Filter, Wash, Dry) Reaction->Isolation FinalProduct Drug-Pamoate Salt Isolation->FinalProduct

Figure 3: Workflow for the synthesis of drug-pamoate salts.

cluster_characterization Characterization of Drug-Pamoate Salt XRPD XRPD (Crystal Form Identification) Thermal Thermal Analysis (DSC/TGA) (Stability and Solvation State) NMR NMR Spectroscopy (Stoichiometry Confirmation) FTIR FT-IR Spectroscopy (Bonding Information)

Figure 4: Key techniques for physicochemical characterization.

cluster_logd LogD Determination (Shake-Flask Method) PhasePrep Phase Preparation (Pre-saturate Octanol and Buffer) Partition Partitioning (Mix Salt in Phases and Shake) PhasePrep->Partition Quantify Quantification (Analyze Drug Concentration in Each Phase) Partition->Quantify Calculate Calculate LogD Quantify->Calculate

Figure 5: Workflow for LogD determination.

Conclusion

Hydrophobic ion pairing with pamoic acid is a versatile and effective strategy for enhancing the lipophilicity and modifying the solubility of basic drug candidates. This approach provides a valuable tool for formulation scientists to overcome challenges associated with poor membrane permeability and to develop novel drug delivery systems, particularly long-acting injectables. By carefully controlling the stoichiometry and thoroughly characterizing the resulting salt, researchers can tailor the physicochemical properties of their APIs to meet specific therapeutic objectives. The protocols and information provided in these application notes serve as a practical guide for the successful implementation of this technology in drug development programs.

References

Troubleshooting & Optimization

How to resolve stability issues with pamoic acid disodium formulations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving stability issues encountered with pamoic acid disodium formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for this compound in a formulation?

A1: The primary chemical degradation pathways for this compound are hydrolysis, oxidation, and photolysis.[1]

  • Hydrolysis: In aqueous solutions, the disodium salt can dissociate into pamoic acid and sodium ions.[1] Under highly acidic or basic conditions, the pamoic acid structure itself may undergo further degradation.[1]

  • Oxidation: The naphthalene ring system in the pamoic acid structure is susceptible to oxidation, which can lead to the formation of quinones or other oxygenated derivatives.[1]

  • Photolysis: Exposure to ultraviolet (UV) or high-intensity visible light can induce photolytic degradation, resulting in various degradation products.[1]

Q2: How does pH impact the stability and solubility of this compound formulations?

A2: The pH of an aqueous formulation is a critical factor that significantly affects both the chemical and physical stability of disodium pamoate.

  • Acidic pH: In an acidic environment, the more soluble disodium salt converts to the less soluble pamoic acid, which can lead to precipitation and a reduction in the dissolved drug concentration.

  • Neutral to Alkaline pH: In this range, disodium pamoate remains in its more soluble salt form. However, it's important to evaluate the stability of the pamoate anion against hydrolysis or other degradation at extreme pH values.

Therefore, careful control and optimization of the formulation's pH are essential to ensure both physical and chemical stability.

Q3: What are some common excipients compatible with this compound, and which ones should be used with caution?

A3: Excipient compatibility is crucial for a stable formulation. While comprehensive studies are always recommended for a specific formulation, some general guidelines exist.

Troubleshooting Guides

Issue 1: Loss of Potency and Appearance of Unknown Peaks in HPLC Analysis

Question: My formulation containing this compound monohydrate shows a decreasing main peak area and the emergence of new, unidentified peaks during HPLC analysis. What could be the cause, and how can I investigate it?

Answer: This observation strongly suggests chemical degradation of the disodium pamoate monohydrate. The most likely causes are hydrolysis, oxidation, or photolysis. A systematic investigation using forced degradation studies is the recommended approach to identify the specific cause.

G A Start: Loss of Potency Observed B Perform Forced Degradation Studies A->B C Acid/Base Hydrolysis B->C D Oxidation (e.g., H2O2) B->D E Photolysis (UV/Vis Light) B->E F Thermal Stress B->F G Analyze Samples by Stability-Indicating HPLC C->G D->G E->G F->G H Identify Degradation Pathway(s) G->H I Significant degradation under acidic/basic conditions? H->I J Significant degradation with H2O2? H->J K Significant degradation under light exposure? H->K L Optimize Formulation pH / Use Buffers I->L Yes O End: Stable Formulation Achieved I->O No M Incorporate Antioxidants (e.g., BHT, BHA) J->M Yes J->O No N Implement Light-Protective Packaging K->N Yes K->O No L->O M->O N->O

Troubleshooting workflow for addressing loss of potency.
Issue 2: Physical Instability - Crystal Growth in Suspensions

Question: I am observing crystal growth and an increase in the particle size of my this compound suspension over time. What is causing this?

Answer: This phenomenon is likely Ostwald ripening, a common issue in suspensions of sparingly soluble compounds. It is driven by temperature fluctuations, which cause smaller particles to dissolve and then re-precipitate onto the surface of larger particles, leading to an overall increase in mean particle size.

G cluster_0 Problem Identification cluster_1 Underlying Cause cluster_2 Mitigation Strategies A Crystal Growth / Particle Size Increase Observed B Ostwald Ripening A->B C Temperature Fluctuations B->C Driven by D Control Storage Temperature B->D E Optimize Surfactant Concentration B->E F Incorporate Viscosity-Modifying Agents B->F

Logic for addressing physical instability in suspensions.
  • Temperature Control: Maintain strict and consistent temperature control throughout the manufacturing, storage, and shipping lifecycle of the product.

  • Excipient Optimization:

    • Surfactants/Wetting Agents: Ensure the use of an appropriate type and concentration of a surfactant (e.g., Polysorbate 80) to stabilize the particle surface and improve dispersibility.

    • Viscosity-Modifying Agents: Incorporate polymers like Carboxymethylcellulose Sodium (CMC-Na) to increase the viscosity of the continuous phase. This slows down particle movement and reduces the rate of crystal growth.

Data Presentation

Table 1: Typical Excipient Compatibility with this compound

Excipient ClassCompatible ExamplesPotentially IncompatibleRationale for Incompatibility
Fillers/Diluents Microcrystalline cellulose, Lactose monohydrate, MannitolDibasic calcium phosphateThe acidic nature of some grades could promote hydrolysis.
Binders Povidone (PVP), Hydroxypropyl methylcellulose (HPMC)Generally inertN/A
Disintegrants Croscarmellose sodium, Sodium starch glycolateGenerally inertN/A
Lubricants Magnesium stearate, Sodium stearyl fumaratePotential for interactionLess common, but potential for interaction with carboxylate groups.
Surfactants Polysorbate 80, Sodium lauryl sulfateCationic surfactantsPotential for ionic interactions.
Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)May be beneficialCan help prevent oxidative degradation.

Note: This table provides general guidance. It is critical to perform specific excipient compatibility studies for your unique formulation.

Table 2: Typical Conditions for Forced Degradation Studies

ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo assess degradation in acidic conditions, potentially leading to dissociation to pamoic acid.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursTo evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo test susceptibility to oxidative degradation.
Photolysis Exposure to UV (254 nm) and visible light (per ICH Q1B)To determine light sensitivity and potential for photodegradation.
Thermal 80°C for 48 hours (solid and solution)To assess intrinsic thermal stability.

Experimental Protocols

Protocol 1: Excipient Compatibility Study

This study is designed to assess the potential interactions between this compound and selected excipients under accelerated storage conditions.

G A Select Excipients for Screening B Prepare Binary Mixtures (API:Excipient, e.g., 1:1 ratio) A->B C Prepare API Control Sample A->C D Store Samples under Accelerated Conditions (e.g., 40°C/75% RH) B->D C->D E Withdraw Samples at Pre-defined Time Points (e.g., 1, 2, 4 weeks) D->E F Analyze Samples by Stability-Indicating HPLC E->F G Compare Excipient Mixtures to API Control F->G H Assess for new degradation peaks or significant loss of API G->H I Determine Excipient Compatibility H->I

References

Technical Support Center: Strategies for Improving the Dissolution Rate of Pamoate Salts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to enhance the dissolution rate of pamoate salts.

Frequently Asked Questions (FAQs)

Q1: My pamoate salt formulation is showing a very slow dissolution rate. What are the primary factors I should investigate?

A1: Pamoate salts are frequently utilized to decrease the aqueous solubility of drugs, often for creating long-acting injectable formulations.[1][2][3] However, if a faster dissolution is desired, several key factors should be investigated:

  • Physicochemical Properties of the Salt:

    • Stoichiometry: The molar ratio of the drug to pamoic acid (typically 1:1 or 2:1) significantly impacts solubility and dissolution.[4] A 1:1 ratio might offer a faster dissolution rate compared to a 2:1 salt.[4]

    • Crystallinity and Polymorphism: Different crystalline forms (polymorphs) of a pamoate salt can exhibit varied dissolution profiles. Metastable polymorphs, for instance, tend to be more soluble and dissolve faster than their stable counterparts.

    • Particle Size: The Noyes-Whitney equation highlights that a larger surface area facilitates a faster dissolution rate. Therefore, reducing the particle size of the pamoate salt is a critical strategy.

  • Formulation Components:

    • Wetting Agents and Surfactants: Poor wetting of the hydrophobic pamoate salt can hinder dissolution. Incorporating wetting agents or surfactants can significantly improve this.

    • Excipients: The choice of excipients in your formulation can influence the microenvironmental pH, which in turn can affect the dissolution rate and potentially lead to salt disproportionation.

Q2: How does the stoichiometry of the drug-pamoate salt affect its dissolution rate?

A2: The stoichiometry, or the molar ratio of the drug to pamoic acid, is a fundamental parameter that governs the salt's crystal lattice structure and, consequently, its physicochemical properties. Pamoate salts are typically formed in either a 2:1 or 1:1 (drug:pamoate) ratio.

Generally, 2:1 pamoate salts form a more stable and denser crystal lattice, leading to lower aqueous solubility and a slower dissolution rate. This characteristic is often exploited for developing long-acting injectable formulations. Conversely, 1:1 pamoate salts may be more suitable for oral dosage forms where a faster dissolution is required, as they tend to be more soluble.

Q3: Can different crystalline forms of the same pamoate salt have different dissolution rates?

A3: Yes, absolutely. The existence of different crystalline forms, known as polymorphism, is a critical factor to consider in drug development. Each polymorph can have distinct physicochemical properties, including solubility and dissolution rate.

A thermodynamically stable polymorph will have the lowest energy state, while a metastable form will have a higher energy state. This higher energy state of a metastable polymorph can lead to enhanced solubility and a faster dissolution rate. Therefore, it is crucial to perform a thorough solid-state characterization to identify and select the optimal crystalline form that balances stability with the desired dissolution profile.

Q4: What are some common techniques for reducing the particle size of pamoate salts?

A4: Particle size reduction, or micronization, is a widely used strategy to increase the surface area of poorly soluble drugs, thereby enhancing their dissolution rate. Common techniques include:

  • Mechanical Milling:

    • Ball Milling: Utilizes grinding media to break down particles.

    • Jet Milling: Employs high-velocity jets of air or an inert gas to cause particle-on-particle collisions.

    • Hammer Milling: Uses high-speed rotating hammers to impact and shatter particles.

  • Advanced Techniques:

    • High-Pressure Homogenization: Forces a suspension of the drug through a narrow gap at high pressure.

    • Spray Drying: Involves dissolving the drug and a carrier in a solvent and then rapidly evaporating the solvent to produce fine particles.

Troubleshooting Guides

Issue: Inconsistent dissolution profiles between batches of my pamoate salt formulation.

Potential Cause Troubleshooting Steps
Variability in Particle Size Distribution 1. Implement stringent particle size specifications for the raw pamoate salt. 2. Characterize the particle size distribution of each batch using laser diffraction. 3. Ensure the micronization process is well-controlled and reproducible.
Polymorphic Transformation 1. Conduct X-Ray Powder Diffraction (XRPD) on each batch to identify the crystalline form. 2. Control crystallization conditions (solvent, temperature, stirring rate) to ensure the desired polymorph is consistently produced. 3. Evaluate the stability of the chosen polymorph under storage and processing conditions.
Inconsistent Stoichiometry 1. Verify the stoichiometry of the synthesized pamoate salt using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. 2. Ensure precise control over the molar ratios of reactants during the salt formation process.
Excipient Variability 1. Source excipients from qualified vendors with consistent quality. 2. Assess the impact of excipient variability on dissolution in preliminary studies.

Issue: The dissolution rate of my pamoate salt is still too low even after micronization.

Potential Cause Troubleshooting Steps
Poor Wetting of the Drug Particles 1. Incorporate a wetting agent (e.g., Polysorbate 80) or a surfactant into the formulation to reduce the surface tension between the drug particles and the dissolution medium. 2. Evaluate different types and concentrations of wetting agents to find the most effective one.
Formation of Agglomerates 1. Use a dispersing agent in the formulation to prevent re-agglomeration of the micronized particles. 2. Consider wet granulation techniques to improve the dispersibility of the drug particles.
Limited Intrinsic Solubility 1. Explore the use of amorphous solid dispersions. This involves dispersing the pamoate salt in a polymeric carrier in its amorphous state, which can significantly enhance solubility. 2. Investigate lipid-based formulations, such as self-emulsifying drug delivery systems (SMEDDS), to present the drug in a solubilized form.

Quantitative Data Summary

Table 1: Impact of Stoichiometry on Pamoate Salt Properties

Property2:1 (Drug:Pamoate) Salt1:1 (Drug:Pamoate) SaltRationale
Aqueous Solubility Generally LowerGenerally HigherThe 2:1 salt often forms a more stable and dense crystal lattice, leading to stronger intermolecular interactions and reduced interaction with water.
Dissolution Rate SlowerFasterDissolution rate is directly influenced by solubility. A lower intrinsic solubility results in a slower rate of dissolution.

Table 2: Comparative Dissolution of Two Crystalline Forms of a Model Pamoate Salt

Time (minutes)Form A (Stable Anhydrate) - % DissolvedForm B (Metastable Hydrate) - % Dissolved
000
51535
102860
154085
306595
458098
609099
This data illustrates the significantly faster dissolution rate of the metastable Form B compared to the stable Form A.

Experimental Protocols

Protocol 1: Synthesis of Drug-Pamoate Salts with Controlled Stoichiometry

Objective: To synthesize drug-pamoate salts with controlled 1:1 and 2:1 stoichiometry.

Materials:

  • Basic Active Pharmaceutical Ingredient (API)

  • Pamoic acid or disodium pamoate

  • Suitable solvent(s) (e.g., DMSO, methanol, ethanol, water)

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Reagent Preparation:

    • For a 2:1 (Drug:Pamoate) salt: Prepare solutions of the API and pamoic acid with a molar ratio of 2:1.

    • For a 1:1 (Drug:Pamoate) salt: Prepare solutions of the API and pamoic acid with a molar ratio of 1:1.

  • Reaction & Precipitation:

    • Dissolve the API and pamoic acid in a minimal amount of a suitable solvent. Gentle heating may be applied if necessary.

    • Slowly add the pamoic acid solution to the vigorously stirred API solution. Salt precipitation should occur.

    • Allow the mixture to stir for 4-24 hours at a controlled temperature to ensure complete reaction and crystal growth.

  • Isolation and Drying:

    • Isolate the precipitated salt by vacuum filtration.

    • Wash the filter cake with a small amount of cold solvent.

    • Dry the salt in a vacuum oven at 40-60 °C until a constant weight is achieved.

Protocol 2: In Vitro Dissolution Testing of Pamoate Salts

Objective: To evaluate and compare the dissolution profiles of different pamoate salt formulations.

Apparatus:

  • USP Apparatus 2 (Paddle Method) is commonly used for oral dosage forms.

  • USP Apparatus 4 (Flow-Through Cell) is often recommended for long-acting injectable suspensions.

General Conditions for USP Apparatus 2:

  • Dissolution Medium: 900 mL of a physiologically relevant medium (e.g., 0.1 N HCl to simulate gastric fluid, or phosphate buffers at different pH values).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.

  • Sample Analysis:

    • Withdraw a 5 mL aliquot of the dissolution medium at each time point and filter it.

    • Determine the concentration of the dissolved drug using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

    • Replace the withdrawn volume with an equal volume of fresh dissolution medium.

Visualizations

experimental_workflow cluster_synthesis Pamoate Salt Synthesis cluster_formulation Formulation Development cluster_testing Dissolution Testing reagent_prep Reagent Preparation (Controlled Stoichiometry) reaction Reaction & Precipitation reagent_prep->reaction isolation Isolation & Drying reaction->isolation xrd XRPD (Polymorphism) isolation->xrd psd Particle Size Analysis isolation->psd nmr NMR (Stoichiometry) isolation->nmr formulation_process Formulation Process (e.g., Solid Dispersion) psd->formulation_process excipient_selection Excipient Selection (Wetting Agents, Surfactants) excipient_selection->formulation_process dissolution_test In Vitro Dissolution (USP Apparatus 2 or 4) formulation_process->dissolution_test data_analysis Data Analysis & Profile Comparison dissolution_test->data_analysis

Caption: Experimental workflow for developing and evaluating pamoate salt formulations.

troubleshooting_logic start Slow Dissolution Rate Observed check_particle_size Is Particle Size Optimized? start->check_particle_size check_wetting Is Wetting Adequate? check_particle_size->check_wetting Yes micronize Action: Micronize the Salt check_particle_size->micronize No check_polymorphism Is the Optimal Polymorph Used? check_wetting->check_polymorphism Yes add_wetting_agent Action: Add Wetting Agent/Surfactant check_wetting->add_wetting_agent No check_formulation Advanced Formulation Strategies Needed? check_polymorphism->check_formulation Yes select_polymorph Action: Select Metastable Polymorph check_polymorphism->select_polymorph No solid_dispersion Action: Formulate as Solid Dispersion check_formulation->solid_dispersion Yes end_goal Improved Dissolution Rate check_formulation->end_goal No micronize->check_wetting add_wetting_agent->check_polymorphism select_polymorph->check_formulation solid_dispersion->end_goal

Caption: Troubleshooting logic for addressing slow dissolution rates of pamoate salts.

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Disodium Pamoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the scale-up synthesis of disodium pamoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and scale-up of this critical pharmaceutical excipient. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and optimization efforts.

Troubleshooting Guide & FAQs

This section provides answers to specific issues that may arise during the synthesis of disodium pamoate.

Issue 1: Low Product Yield

  • Question: We are experiencing a lower than expected yield of disodium pamoate after crystallization. What are the potential causes and how can we improve it?

    Answer: Low yield in the synthesis of disodium pamoate can stem from several factors. Incomplete reaction is a primary suspect. Ensure that a stoichiometric amount of sodium hydroxide (2 moles per mole of pamoic acid) is used for complete neutralization. The reaction should be stirred for an adequate duration (e.g., 1-2 hours at room temperature) to ensure it goes to completion.

    Another critical factor is the crystallization process itself. If the cooling rate is too fast or the final temperature is not low enough, a significant amount of the product may remain in the mother liquor. A controlled, gradual cooling to 10-25°C is recommended to maximize crystal formation. The choice of solvent can also play a role; using a mixture of ethanol and water can enhance control over crystal morphology and potentially improve yield.

    Finally, mechanical losses during product isolation can contribute to low yield. Ensure efficient transfer of the crystal slurry to the filtration apparatus (e.g., a Buchner funnel) and that the filter cake is thoroughly washed with a minimal amount of cold deionized water and cold ethanol to avoid dissolving the product.[1]

Issue 2: Product Discoloration (Off-White or Yellowish Tint)

  • Question: Our final disodium pamoate product has a yellowish or brownish tint instead of being a white to off-white powder. What is the source of this discoloration and how can we prevent it?

    Answer: Discoloration in the final product often points to the presence of impurities. These can originate from the starting materials or be generated during the synthesis process. Pamoic acid itself can have a yellowish appearance, so ensure the purity of your starting material.

    Oxidation of the naphthalene rings in the pamoate molecule is a potential degradation pathway that can lead to colored byproducts. To mitigate this, consider purging the reaction vessel with an inert gas like nitrogen to minimize contact with atmospheric oxygen, especially if the reaction is performed at elevated temperatures.

    Residual solvents or byproducts from the synthesis of pamoic acid can also contribute to color. Washing the final product thoroughly with cold deionized water and then a small amount of cold ethanol is crucial for removing such impurities. If the discoloration persists, recrystallization of the final product may be necessary.

Issue 3: Inconsistent Particle Size Distribution (PSD)

  • Question: We are observing significant batch-to-batch variability in the particle size distribution of our disodium pamoate. What factors influence the PSD and how can we achieve better control?

    Answer: Controlling the particle size distribution is critical, especially for applications in long-acting injectable formulations. The primary factors influencing PSD during precipitation are the rate of supersaturation, agitation, and temperature.

    • Rate of Addition: The rate at which the sodium hydroxide solution is added to the pamoic acid suspension directly impacts the level of supersaturation. A rapid addition can lead to high local supersaturation, resulting in rapid nucleation and the formation of a large number of small crystals. A slower, controlled addition allows for crystal growth to dominate over nucleation, generally leading to larger, more uniform crystals.

    • Agitation: The stirring speed and impeller design are critical for ensuring homogeneity throughout the reactor. Inadequate mixing can lead to localized areas of high supersaturation, resulting in a broad particle size distribution. The agitation should be sufficient to keep the solids suspended and ensure uniform distribution of the reactants.

    • Temperature: Temperature affects the solubility of disodium pamoate and therefore the level of supersaturation. A consistent and controlled temperature profile during the reaction and crystallization is essential for reproducible results.

    For better control, consider implementing a controlled crystallization process where the supersaturation is managed within a defined range. This can be achieved through controlled cooling rates and/or the use of anti-solvents. Seeding the solution with a small amount of previously prepared disodium pamoate crystals can also help to control the particle size by promoting growth over nucleation.

Issue 4: Poor Flowability and Handling of the Dried Powder

  • Question: The dried disodium pamoate powder is cohesive and has poor flow properties, making it difficult to handle and formulate. How can we improve the physical characteristics of the powder?

    Answer: The morphology (shape) of the crystals significantly impacts the flowability of the powder. Needle-shaped or plate-like crystals tend to have poor flow properties compared to more equant or block-like crystals. The crystal habit is influenced by the crystallization conditions, including the solvent system, cooling rate, and the presence of impurities.

    Experimenting with different solvent systems, such as mixtures of ethanol and water, can influence the crystal habit. A slower crystallization process, achieved through a gradual cooling rate, often allows for the growth of more well-defined and less agglomerated crystals. Additionally, ensuring the product is thoroughly dried to the correct moisture content is important, as residual solvent can lead to stickiness and poor flow. Drying under vacuum at a temperature not exceeding 50°C is a common practice. If the issue persists, milling the dried powder may be an option to achieve a more uniform particle size and improve flow, but this should be done with care to avoid introducing amorphous content or changing the polymorphic form.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the synthesis and properties of disodium pamoate.

Table 1: Physicochemical Properties of Disodium Pamoate Monohydrate

PropertyValueReference
Molecular FormulaC₂₃H₁₄Na₂O₆·H₂O
Molecular Weight450.34 g/mol
AppearanceWhite to off-white crystalline powder
Water Solubility43 g/L at 20°C
pKa of Pamoic AcidpKa₁ ≈ 2.8, pKa₂ ≈ 4.0

Table 2: Typical Process Parameters and Expected Outcomes

ParameterRecommended Range/ValueExpected OutcomeTroubleshooting Considerations
Molar Ratio (NaOH:Pamoic Acid)2:1Complete neutralization to form disodium pamoate.A ratio < 2 will result in incomplete conversion and lower yield.
Reaction Temperature20-30°CControlled reaction rate.Higher temperatures may increase the rate of side reactions or degradation.
Stirring Speed100-300 RPM (lab scale)Homogeneous suspension and reaction mixture.Insufficient stirring can lead to localized high concentrations and a broad PSD. Excessive stirring may cause crystal attrition.
Crystallization Temperature10-25°CMaximizes product precipitation from the solution.Higher temperatures will result in lower yield due to increased solubility.
Drying Temperature≤ 50°C (under vacuum)Prevents degradation and ensures removal of residual solvents.Higher temperatures can lead to dehydration of the monohydrate form or thermal degradation.

Experimental Protocols

Detailed Methodology for Scale-Up Synthesis of Disodium Pamoate Monohydrate

This protocol provides a detailed procedure for the synthesis of disodium pamoate monohydrate with considerations for scaling up the process from laboratory to pilot plant scale.

Materials:

  • Pamoic Acid

  • Sodium Hydroxide (NaOH), pellets or solution

  • Deionized Water

  • Ethanol

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Addition funnel or dosing pump

  • Filtration unit (e.g., Buchner funnel for lab scale, Nutsche filter/drier for pilot scale)

  • Vacuum oven

Procedure:

  • Charge the Reactor: Charge the reactor with deionized water (e.g., 10 L per kg of pamoic acid). Begin agitation to ensure good mixing.

  • Prepare Pamoic Acid Slurry: Slowly add the pamoic acid to the deionized water under agitation to form a homogeneous slurry.

  • Prepare Sodium Hydroxide Solution: In a separate vessel, prepare a 2 M solution of sodium hydroxide by dissolving the required amount of NaOH in deionized water. Ensure the solution has cooled to room temperature before use.

  • Neutralization Reaction:

    • Lab Scale: Slowly add the 2 M NaOH solution to the pamoic acid slurry using an addition funnel over a period of 30-60 minutes.

    • Scale-Up Consideration: At a larger scale, use a dosing pump for a controlled addition rate. The addition rate is a critical parameter for controlling particle size. A slower addition rate generally favors crystal growth and results in a larger particle size. Monitor the pH of the reaction mixture; the final pH should be in the neutral to slightly basic range.

  • Reaction Completion: Continue stirring the mixture at room temperature (20-25°C) for 1-2 hours after the addition of NaOH is complete to ensure the reaction goes to completion. The suspension should become a clear solution as the disodium pamoate forms.

  • Crystallization:

    • Lab Scale: Cool the reaction mixture to 10-15°C using a cooling bath.

    • Scale-Up Consideration: Implement a controlled cooling profile using the jacketed reactor. A linear cooling rate of 5-10°C per hour is a good starting point. A slower cooling rate will promote the growth of larger, more uniform crystals.

  • Isolation:

    • Lab Scale: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Scale-Up Consideration: Use a Nutsche filter/drier for easier handling of larger quantities of solid.

  • Washing: Wash the filter cake with cold (5-10°C) deionized water to remove any unreacted starting materials and inorganic salts. Follow with a wash of cold ethanol to remove organic impurities and aid in drying.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C until a constant weight is obtained. This is crucial to obtain the stable monohydrate form.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation pamoic_slurry Pamoic Acid Slurry neutralization Neutralization (Controlled Addition) pamoic_slurry->neutralization naoh_solution 2M NaOH Solution naoh_solution->neutralization completion Reaction Completion (Stirring) neutralization->completion crystallization Crystallization (Controlled Cooling) completion->crystallization filtration Filtration crystallization->filtration washing Washing (Cold Water & Ethanol) filtration->washing drying Drying (Vacuum, ≤50°C) washing->drying final_product final_product drying->final_product Disodium Pamoate Monohydrate

Caption: Experimental workflow for the synthesis of disodium pamoate monohydrate.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Observed Issue (e.g., Low Yield, Off-Color, Poor PSD) cause1 Incomplete Reaction issue->cause1 cause2 Impure Starting Materials issue->cause2 cause3 Suboptimal Crystallization issue->cause3 cause4 Oxidative Degradation issue->cause4 cause5 Inadequate Washing/Drying issue->cause5 solution1 Verify Stoichiometry & Reaction Time cause1->solution1 solution2 Check Purity of Pamoic Acid cause2->solution2 solution3 Optimize Cooling Rate & Solvent System cause3->solution3 solution4 Use Inert Atmosphere cause4->solution4 solution5 Improve Washing Protocol & Control Drying Conditions cause5->solution5

Caption: Logical relationship for troubleshooting common issues in disodium pamoate synthesis.

References

Methods to prevent particle aggregation in pamoate salt suspensions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing particle aggregation in pamoate salt suspensions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during formulation development and experimentation.

Troubleshooting Guides

This section provides step-by-step guidance to identify and resolve specific issues related to particle aggregation in pamoate salt suspensions.

Issue 1: Rapid Sedimentation and Caking of the Suspension

  • Question: My pamoate salt suspension is settling very quickly, and the sediment is forming a hard cake that is difficult to redisperse. What is causing this and how can I fix it?

  • Answer: This issue, known as caking, is a critical stability problem indicating strong particle aggregation. It arises from the formation of dense, irreversible agglomerates.

    Troubleshooting Workflow:

    G A Problem: Rapid Sedimentation & Caking B Possible Causes A->B C Inadequate Particle Repulsion B->C Low Zeta Potential D Ineffective Steric Hindrance B->D Insufficient polymer/surfactant coverage E Crystal Bridging B->E Temperature fluctuations F Solutions C->F D->F E->F G Optimize Zeta Potential F->G Modify pH, add electrolytes H Incorporate Steric Stabilizers F->H Add non-ionic polymers (e.g., HPMC, PVP) or surfactants (e.g., Polysorbate 80) I Control Crystal Growth F->I Use crystal growth inhibitors, control temperature J Increase Viscosity of Continuous Phase F->J Add viscosity-modifying agents (e.g., cellulose derivatives)

    Troubleshooting workflow for rapid sedimentation and caking.

    Recommendations:

    • Evaluate Zeta Potential: Measure the zeta potential of your suspension. A value close to zero suggests a lack of electrostatic repulsion.[1][2] You can modify the zeta potential by adjusting the pH or adding a small amount of electrolyte.

    • Incorporate Steric Stabilizers: Add polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), or non-ionic surfactants such as Polysorbate 80.[3] These adsorb to the particle surface, creating a physical barrier that prevents aggregation.

    • Increase Viscosity: Use suspending agents like methylcellulose or xanthan gum to increase the viscosity of the continuous phase, which slows down particle movement and sedimentation.[4][5]

    • Controlled Flocculation: If caking is severe, consider inducing controlled flocculation. This involves adding agents that cause particles to form loose aggregates (flocs) that settle but do not form a dense cake and can be easily redispersed.

Issue 2: Crystal Growth and Change in Particle Size Distribution Over Time

  • Question: I am observing an increase in the particle size of my pamoate salt suspension during storage. What is causing this phenomenon?

  • Answer: This is likely due to Ostwald ripening, a process where smaller particles dissolve and redeposit onto larger particles, driven by temperature fluctuations and the solubility of the drug.

    Logical Steps to Address Crystal Growth:

    G A Problem: Crystal Growth (Ostwald Ripening) B Primary Driver A->B C Temperature-Dependent Solubility B->C D Mitigation Strategies C->D E Control Temperature D->E Avoid temperature extremes during storage and processing F Select Stable Polymorph D->F Choose form with the highest melting point G Use Protective Colloids/Surfactants D->G Form a barrier around particles (e.g., gelatin, cellulose derivatives) H Narrow Particle Size Distribution D->H Use controlled precipitation techniques

    Mitigation strategies for Ostwald ripening.

    Recommendations:

    • Temperature Control: Maintain a constant temperature during manufacturing and storage to minimize solubility fluctuations.

    • Polymorph Selection: Use the most stable, highest-melting-point crystalline form of the pamoate salt, as it will have lower solubility.

    • Use of Additives: Incorporate crystal growth inhibitors. Protective colloids like gelatin or cellulose derivatives can form a barrier around the particles, hindering dissolution and redeposition. Surfactants can also help by stabilizing the particle surface.

    • Particle Size Engineering: Start with a narrow particle size distribution (e.g., 1–10 microns). High-energy milling can create very fine, high-energy particles that are more prone to dissolution. Consider controlled precipitation techniques instead.

Frequently Asked Questions (FAQs)

Formulation and Excipients

  • Q1: How does pH affect the stability of a pamoate salt suspension?

    • A1: The pH of the formulation is critical. In an acidic environment, a disodium pamoate salt can convert to the less soluble pamoic acid, potentially leading to precipitation and changes in the particle characteristics. The optimal pH should be determined to ensure both the physical and chemical stability of the specific pamoate salt.

  • Q2: What is the role of surfactants in preventing particle aggregation?

    • A2: Surfactants, such as Polysorbate 80 or docusate sodium, act as wetting agents to ensure proper dispersion of the hydrophobic pamoate salt particles in the aqueous vehicle. They can also provide stability through electrostatic or steric repulsion, preventing particles from coming into close contact and aggregating.

  • Q3: How does ionic strength influence suspension stability?

    • A3: The effect of ionic strength is complex. According to DLVO theory, for colloidal particles, decreasing the salt concentration can increase the electrostatic repulsion between particles, thus preventing aggregation. However, for larger particles, this effect may be less significant. It is important to empirically determine the optimal ionic strength for your specific formulation.

Characterization and Analysis

  • Q4: What analytical techniques are essential for characterizing particle aggregation?

    • A4: A combination of techniques is recommended:

      • Dynamic Light Scattering (DLS): For measuring the hydrodynamic diameter of particles and the polydispersity index (PDI). An increasing particle size or PDI over time indicates aggregation.

      • Zeta Potential Measurement: To quantify the surface charge of the particles, which is a key indicator of electrostatic stability.

      • Microscopy (e.g., Scanning Electron Microscopy - SEM): For visual confirmation of particle morphology and aggregation.

      • X-Ray Powder Diffraction (XRPD): To identify the crystalline form (polymorph) of the pamoate salt, as different forms can have different stabilities.

  • Q5: My DLS results show a high Polydispersity Index (PDI). What does this indicate?

    • A5: A high PDI (typically > 0.5) suggests a broad particle size distribution, which can be an indicator of aggregation or the presence of multiple particle populations. A stable nanosuspension system generally has a PDI value between 0.1 and 0.25.

Quantitative Data Summary

Table 1: Typical Zeta Potential Values and Suspension Stability

Zeta Potential (mV)Stability Behavior
0 to ±10Highly unstable, rapid aggregation/flocculation
±10 to ±30Incipient instability
±30 to ±60Good stability
> ±60Excellent stability

Data adapted from general principles of colloid stability.

Table 2: Common Excipients and Their Functions in Pamoate Salt Suspensions

Excipient ClassExamplesPrimary Function(s)Typical Concentration Range
Wetting Agents/Surfactants Polysorbate 80, Polysorbate 20, Docusate SodiumReduce interfacial tension, ensure particle wetting, provide steric/electrostatic stabilization0.01% - 0.5% (w/v)
Suspending/Viscosity Agents HPMC, Sodium CMC, PVP, Xanthan GumIncrease viscosity of the continuous phase to slow sedimentation, provide steric stabilization0.1% - 2.0% (w/v)
Protective Colloids Gelatin, Cellulose DerivativesForm a physical barrier around particles to prevent crystal growth0.5% - 5.0% (w/v)
pH Modifying/Buffering Agents Phosphate buffers, Citrate buffersMaintain optimal pH for physical and chemical stabilityAs needed to achieve target pH

Experimental Protocols

Protocol 1: Particle Size and Polydispersity Index Measurement by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Carefully suspend the pamoate salt in the desired vehicle to achieve a concentration suitable for DLS analysis (typically resulting in a slightly hazy to clear appearance).

    • The diluent should ideally contain a small amount of salt (e.g., 10 mM KNO₃) to screen electrostatic interactions that could affect the measured size.

    • Gently agitate the sample to ensure homogeneity. Avoid vigorous shaking that could introduce air bubbles.

    • If necessary, filter the sample through a low-pore-size filter (e.g., 5 µm) to remove large extraneous particles, ensuring the filter size is significantly larger than the expected particle size.

  • Instrument Setup:

    • Use a clean, dust-free cuvette.

    • Set the instrument parameters, including the refractive index and viscosity of the dispersant, and the refractive index of the particles.

    • Equilibrate the sample to the desired measurement temperature.

  • Measurement:

    • Place the cuvette in the DLS instrument.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

    • A monomodal distribution with a low PDI is indicative of a stable, non-aggregated suspension.

Protocol 2: Zeta Potential Measurement

  • Sample Preparation:

    • Prepare the suspension in the aqueous vehicle of interest. The concentration should be suitable for the instrument, often similar to that used for DLS. For many instruments, dilution is not recommended as it can alter the zeta potential.

    • Ensure the sample is homogeneous by gentle inversion.

  • Instrument Setup:

    • Use the appropriate measurement cell (e.g., disposable folded capillary cell).

    • Rinse the cell with the dispersant (vehicle) before adding the sample.

    • Carefully inject the sample into the cell, avoiding the introduction of air bubbles.

  • Measurement:

    • Place the cell in the instrument and allow it to equilibrate to the set temperature.

    • Apply the electric field and measure the electrophoretic mobility of the particles. The instrument software will calculate the zeta potential using the Henry equation.

    • Perform multiple measurements to ensure consistency.

  • Data Analysis:

    • The resulting zeta potential value provides an indication of the electrostatic stability of the suspension. Higher absolute values (e.g., > |30| mV) generally correlate with better stability.

Protocol 3: Forced Degradation Study for Pamoate Salt Suspensions

This study is designed to identify potential degradation pathways and to develop stability-indicating analytical methods.

  • Stress Conditions:

    • Prepare samples of the pamoate salt suspension and expose them to the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: 80°C for 48 hours (both as a solid and in suspension).

      • Photolysis: Expose the suspension to UV and visible light according to ICH Q1B guidelines.

    • Include an unstressed control sample stored under normal conditions.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed and control samples.

    • Neutralize the acid and base hydrolysis samples if necessary.

    • Analyze all samples using a suitable stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify any degradation products.

    • The goal is to achieve a target degradation of 5-20%. If degradation is excessive, reduce the stress duration or intensity. If no degradation is observed, increase the stress conditions.

    • This data is crucial for understanding the stability of the pamoate salt and for validating that the analytical method can separate the intact drug from its degradants.

References

Troubleshooting precipitation and crystallization problems during pamoate salt synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pamoate Salt Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges of precipitation and crystallization during the synthesis of pamoate salts.

Troubleshooting Guides

This section provides solutions to common problems encountered during pamoate salt synthesis.

Problem: The product "oils out" or precipitates as a sticky, non-crystalline material instead of a powder.

"Oiling out" is a phenomenon where a compound separates from a solution as a liquid phase rather than a crystalline solid.[1][2] This can be caused by high supersaturation, the presence of impurities, or the melting point of the salt being lower than the temperature of the solution.[2][3]

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Slower Addition of Anti-solvent: If using an anti-solvent method, add the anti-solvent more slowly to control the rate of supersaturation.

    • Slower Cooling: If using a cooling crystallization method, decrease the cooling rate to allow more time for nucleation and crystal growth.[1]

    • Increase Solvent Volume: Add more solvent to the mixture to reduce the overall concentration.

  • Introduce Seed Crystals: Adding seed crystals of the desired crystalline pamoate salt can provide a template for crystallization and bypass the kinetic barrier to nucleation, preventing the formation of an oil. If seed crystals also turn to oil, consider adding them to the anti-solvent to create a suspension before slowly adding the solution of your compound.

  • Solvent System Modification:

    • The choice of solvent can significantly impact crystallization. If "oiling out" occurs, consider switching to a different solvent system where the salt has a slightly different solubility profile. Pamoic acid itself is practically insoluble in water, alcohol, ether, benzene, and acetic acid, but soluble in nitrobenzene and pyridine, and sparingly soluble in chloroform.

    • For drug-pamoate salts, solvent systems like ethanol/water mixtures, DMSO, or DMF are often used.

  • Temperature Control: Ensure the crystallization temperature is below the melting point of the desired pamoate salt.

  • Purification of Starting Materials: Impurities can inhibit crystallization and promote oiling out. Ensure the purity of the active pharmaceutical ingredient (API) and the pamoic acid or its salt (e.g., disodium pamoate).

Problem: The pamoate salt precipitates as an amorphous solid, not a crystalline form.

Amorphous solids lack the long-range order of a crystalline material and can have different physicochemical properties, such as solubility and stability.

Troubleshooting Steps:

  • Optimize the Solvent System: The solvent plays a crucial role in determining the crystalline form. Experiment with different solvents or solvent mixtures to find conditions that favor crystalline precipitation.

  • Control the Rate of Precipitation: Rapid precipitation often leads to amorphous material. Slowing down the precipitation by adjusting the rate of anti-solvent addition or the cooling rate can promote the formation of an ordered crystal lattice.

  • Slurry Conversion: If an amorphous solid is obtained, it can sometimes be converted to a crystalline form by creating a slurry in a suitable solvent and stirring it for an extended period (e.g., 24-48 hours). This process allows for the gradual dissolution of the amorphous material and crystallization of the more stable crystalline form.

  • pH Adjustment: For salts of ionizable compounds, the pH of the solution can influence the solid form. Carefully control the pH during the salt formation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the typical stoichiometry for a drug-pamoate salt, and how does it affect the salt's properties?

Pamoate salts typically form in either a 1:1 or a 2:1 molar ratio of the drug to pamoic acid. The stoichiometry is a critical parameter that influences the salt's physicochemical properties.

Property2:1 (Drug:Pamoate) Salt1:1 (Drug:Pamoate) SaltRationale
Aqueous Solubility Generally LowerGenerally HigherThe 2:1 salt often forms a more stable and dense crystal lattice, leading to stronger intermolecular interactions and reduced interaction with water.
Dissolution Rate SlowerFasterThe dissolution rate is directly influenced by solubility. A lower intrinsic solubility results in a slower rate of dissolution, which is a key principle for creating sustained-release profiles.

Q2: My pamoate salt has poor yield. What are the likely causes and solutions?

Poor yield can result from several factors during the synthesis and isolation process.

Potential CauseRecommended Solution
Incomplete Precipitation Allow the reaction mixture to stir for a longer period (e.g., 4-24 hours) to ensure the salt formation and precipitation are complete.
High Solubility in the Mother Liquor Minimize the amount of solvent used to dissolve the starting materials. When washing the final product, use a small amount of cold solvent to reduce the loss of the product.
Incorrect Stoichiometry Ensure the correct molar ratios of the API and pamoic acid (or its salt) are used.
Suboptimal pH For salts of ionizable APIs, the pH of the medium can affect the equilibrium and, consequently, the yield. Optimize the pH to favor salt formation.

Q3: How can I control the polymorphic form of my pamoate salt?

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different properties, including solubility and stability, which is a critical consideration in pharmaceutical development.

Strategies for Polymorph Control:

  • Solvent Selection: The choice of solvent is one of the most critical factors in polymorph control. Crystallization from different solvents can yield different polymorphic forms.

  • Temperature: The temperature of crystallization can influence which polymorphic form is thermodynamically or kinetically favored.

  • Rate of Supersaturation: The rate at which supersaturation is achieved (e.g., through cooling or anti-solvent addition) can affect nucleation and the resulting crystal form.

  • Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that specific form.

  • Slurrying: Slurrying a mixture of polymorphs in a suitable solvent will, over time, typically convert the less stable forms to the most stable form at that temperature.

Q4: What are the best solvents to use for pamoate salt synthesis?

The choice of solvent depends on the solubility of both the API and pamoic acid. Pamoic acid has very low solubility in many common solvents.

SolventSolubility of Pamoic Acid
WaterPractically insoluble
EthanolPractically insoluble
EtherPractically insoluble
BenzenePractically insoluble
Acetic AcidPractically insoluble
ChloroformSparingly soluble
NitrobenzeneSoluble
PyridineSoluble
DMSO~0.2 mg/mL
MethanolSlightly soluble

For the synthesis of drug-pamoate salts, common approaches involve:

  • Dissolving the API and pamoic acid in a mutual solvent like DMSO or DMF, followed by the addition of an anti-solvent (e.g., water) to induce precipitation.

  • Using a solvent mixture, such as ethanol/water, where the reactants have sufficient solubility to react.

  • A salt exchange reaction where a salt of the API (e.g., hydrochloride) in a solvent is reacted with a salt of pamoic acid (e.g., disodium pamoate) in another solvent.

Experimental Protocols

Protocol 1: General Synthesis of a Drug-Pamoate Salt (1:1 Stoichiometry)

Objective: To synthesize a 1:1 drug-pamoate salt.

Materials:

  • Basic API

  • Pamoic acid

  • Suitable solvent(s) (e.g., DMSO, methanol, ethanol)

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of the API in a minimal amount of a suitable solvent.

    • In a separate vessel, prepare a solution of pamoic acid in a minimal amount of a suitable solvent. The molar ratio of API to pamoic acid should be 1:1.

  • Reaction and Precipitation:

    • While vigorously stirring the API solution, slowly add the pamoic acid solution.

    • Salt precipitation should occur upon mixing.

    • Allow the mixture to stir for an extended period (e.g., 4-24 hours) at a controlled temperature to ensure complete reaction and crystal growth.

  • Isolation and Drying:

    • Isolate the precipitated salt by vacuum filtration.

    • Wash the collected solid with a small amount of cold solvent to remove unreacted starting materials.

    • Dry the salt in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 2: Characterization of Pamoate Salts

Objective: To confirm the identity, stoichiometry, and crystalline form of the synthesized pamoate salt.

A. Stoichiometry Confirmation by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve an accurately weighed amount of the pamoate salt in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Identify distinct, well-resolved peaks corresponding to the drug molecule and pamoic acid.

    • Integrate the area of a characteristic peak from the drug and a characteristic peak from the pamoate moiety.

    • Normalize the integrals by the number of protons each signal represents.

    • The ratio of the normalized integrals should correspond to the molar ratio of the drug to pamoate.

B. Crystal Form Identification by X-Ray Powder Diffraction (XRPD)

  • Sample Preparation: Lightly grind the salt sample to ensure a uniform particle size.

  • Data Acquisition: Run the XRPD analysis over a suitable 2θ range (e.g., 2° to 40°).

  • Data Analysis: The resulting diffractogram provides a unique "fingerprint" of the crystalline form. This can be used to identify the polymorph and confirm that a new crystalline entity has formed.

Analytical TechniquePurpose
¹H NMR Spectroscopy Confirms the stoichiometric ratio of the drug to pamoate.
X-Ray Powder Diffraction (XRPD) Identifies the crystalline form (polymorph) and confirms the formation of a new crystalline salt.
Differential Scanning Calorimetry (DSC) Determines the melting point and thermal events, which can help differentiate between polymorphs.
Thermogravimetric Analysis (TGA) Determines the presence of solvates or hydrates by measuring weight loss upon heating.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups and can detect changes in bonding associated with salt formation.

Visualizations

Troubleshooting_Precipitation Start Pamoate Salt Synthesis Precipitation/Crystallization Issue Problem_ID Identify the Problem Start->Problem_ID Oiling_Out Product is an Oil or Sticky Material Problem_ID->Oiling_Out Oiling Out Amorphous Product is an Amorphous Solid Problem_ID->Amorphous Amorphous Solid Low_Yield Poor Yield Problem_ID->Low_Yield Low Yield Sol_Oiling1 Reduce Supersaturation Rate (Slower Cooling/Addition) Oiling_Out->Sol_Oiling1 Sol_Oiling2 Add Seed Crystals Oiling_Out->Sol_Oiling2 Sol_Oiling3 Modify Solvent System Oiling_Out->Sol_Oiling3 Sol_Oiling4 Control Temperature Oiling_Out->Sol_Oiling4 Sol_Amorphous1 Optimize Solvent System Amorphous->Sol_Amorphous1 Sol_Amorphous2 Slow Down Precipitation Amorphous->Sol_Amorphous2 Sol_Amorphous3 Perform Slurry Conversion Amorphous->Sol_Amorphous3 Sol_Yield1 Increase Reaction Time Low_Yield->Sol_Yield1 Sol_Yield2 Optimize Solvent Volume & Washing Low_Yield->Sol_Yield2 Sol_Yield3 Verify Stoichiometry Low_Yield->Sol_Yield3

Caption: Troubleshooting workflow for pamoate salt precipitation.

Pamoate_Synthesis_Workflow Start Start: Prepare Reagent Solutions (API and Pamoic Acid) Reaction Reaction & Precipitation: Mix solutions with stirring Start->Reaction Aging Aging: Stir for 4-24 hours Reaction->Aging Isolation Isolation: Vacuum Filtration Aging->Isolation Washing Washing: Wash with cold solvent Isolation->Washing Drying Drying: Vacuum oven (40-60 °C) Washing->Drying Characterization Characterization: XRPD, NMR, DSC, TGA Drying->Characterization End Final Pamoate Salt Product Characterization->End

Caption: Experimental workflow for pamoate salt synthesis.

References

Technical Support Center: Enhancing the In Vivo Performance of Long-Acting Pamoate Injectables

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for long-acting pamoate injectables. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the formulation and in vivo testing of these complex drug delivery systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can arise during the development and evaluation of long-acting pamoate injectables.

Formulation & Physicochemical Characterization

  • Q1: My pamoate salt synthesis results in a variable drug-to-pamoate stoichiometry. What could be the cause and how can I control it?

    A1: Inconsistent stoichiometry (the molar ratio of drug to pamoate) is a critical issue that can lead to significant variability in the physicochemical properties and in vivo performance of your injectable.[1] The stoichiometry, typically 1:1 or 2:1, dictates the salt's crystal lattice structure, which in turn influences solubility, dissolution rate, and stability.[1]

    • Troubleshooting Steps:

      • Molar Ratio Control: Ensure precise control over the molar ratios of the active pharmaceutical ingredient (API) and pamoic acid (or its salt form, like disodium pamoate) during the synthesis.[1]

      • Solvent System: The choice of solvent can influence the precipitation and crystallization process. Experiment with different solvent systems (e.g., DMSO, methanol, ethanol, water) to find the optimal conditions for the desired stoichiometric salt formation.[1]

      • Rate of Addition: A slow and controlled addition of the pamoic acid solution to the API solution with vigorous stirring can promote uniform salt formation.[1]

      • pH Control: The pH of the reaction mixture can significantly impact the ionization state of both the API and pamoic acid, thereby affecting salt formation. Monitor and control the pH throughout the synthesis.

      • Characterization: Use techniques like ¹H NMR to confirm the stoichiometric ratio and X-Ray Powder Diffraction (XRPD) to identify the crystal form. Different stoichiometric salts will have unique XRPD patterns.

  • Q2: I'm observing poor and inconsistent dissolution profiles for my pamoate salt. What factors should I investigate?

    A2: The dissolution of poorly soluble salts like pamoates is a complex process influenced by several factors. Inconsistent dissolution will directly translate to variable in vivo performance.

    • Troubleshooting Steps:

      • Particle Size and Distribution: Particle size is a critical quality attribute for injectable suspensions. Smaller and more uniform particle sizes generally lead to a faster and more consistent dissolution rate. However, excessively small particles can lead to caking. Consider particle size reduction techniques like nanosizing if dissolution is too slow.

      • Crystallinity: The crystalline form of the pamoate salt can significantly impact its solubility and dissolution. Ensure that you have a consistent and well-characterized crystalline form. Use XRPD to monitor crystallinity.

      • Wettability and Agglomeration: Poor wettability of the pamoate salt particles can lead to agglomeration, reducing the effective surface area for dissolution. The inclusion of surfactants or wetting agents in the formulation can prevent particle aggregation and improve dispersion.

      • Dissolution Method: The choice of dissolution medium and apparatus is crucial for obtaining meaningful results for poorly soluble drugs. Standard USP apparatus may not always be suitable for long-acting injectables. Consider using modified USP apparatus 2 or 4, or developing a custom in vitro release testing method. The dissolution medium should be carefully selected, considering pH and the potential need for surfactants to achieve sink conditions.

  • Q3: My injectable suspension is showing signs of instability (e.g., particle aggregation, caking). How can I improve its physical stability?

    A3: The physical stability of an injectable suspension is critical for ensuring dose uniformity and consistent drug release.

    • Troubleshooting Steps:

      • Excipient Selection: The use of appropriate excipients is key. Surfactants can prevent particle aggregation, while viscosity-modifying agents can help to keep particles suspended.

      • Flocculation: Inducing controlled flocculation with polymers can sometimes improve stability by preventing the formation of dense cakes that are difficult to redisperse. However, flocculation inherently changes the particle size distribution and may affect the drug release rate.

      • Manufacturing Process: The manufacturing process, including the homogenization or milling technique, can impact the final particle size distribution and stability of the suspension.

In Vitro-In Vivo Correlation (IVIVC)

  • Q4: I am struggling to establish a meaningful in vitro-in vivo correlation (IVIVC) for my long-acting pamoate injectable. What are the common challenges?

    A4: Establishing a predictive IVIVC for long-acting injectables is notoriously challenging due to the complex drug release mechanisms and the long duration of action.

    • Troubleshooting Steps:

      • In Vitro Release Method: The lack of standardized in vitro release testing methods for long-acting injectables is a major hurdle. The release method needs to be discriminatory and reflect the in vivo release mechanism. USP apparatus 2 with enhancer cells and USP apparatus 4 with semisolid adapters have shown promise for some long-acting injectable suspensions.

      • "Flip-Flop" Kinetics: Many long-acting injectables exhibit "flip-flop" pharmacokinetics, where the absorption rate is slower than the elimination rate. This makes the absorption phase the rate-limiting step and can complicate the IVIVC.

      • Preclinical Model Selection: The choice of animal model is critical. Rats and rabbits are commonly used for pharmacokinetic screening of long-acting intramuscular depots. However, physiological differences between animals and humans can impact the correlation.

      • Data Analysis: The complexity of the release profiles often requires sophisticated modeling approaches to establish a meaningful correlation.

In Vivo Performance

  • Q5: I'm observing a significant "burst release" in my in vivo studies. How can I mitigate this?

    A5: An initial burst release can lead to toxicity and a shorter than expected duration of action.

    • Troubleshooting Steps:

      • Formulation Optimization: The burst release is often due to the dissolution of a fraction of the drug that is not well-encapsulated or is present as very fine particles on the surface of larger crystals. Optimizing the formulation by controlling particle size distribution and ensuring uniform coating or encapsulation can help.

      • Injection Technique: The technique of injection can influence the initial release profile.

  • Q6: The duration of action of my long-acting injectable is shorter than anticipated. What are the potential reasons?

    A6: A shorter than expected duration of action can be due to a variety of factors.

    • Troubleshooting Steps:

      • Rapid Dissolution: If the pamoate salt dissolves too quickly in vivo, the duration of action will be shortened. This could be due to a smaller than intended particle size or a more soluble crystalline form.

      • Increased Clearance: Factors that increase the clearance of the drug from the injection site, such as increased local blood flow, can reduce the duration of action.

      • Dose and Formulation: The dose and the specific formulation characteristics (e.g., polymer used in microspheres) will directly impact the release duration.

  • Q7: I am seeing high inter-subject variability in the plasma concentrations in my animal studies. What could be the contributing factors?

    A7: High variability can make it difficult to interpret the results and predict the performance in humans.

    • Troubleshooting Steps:

      • Dose Administration: Inconsistent injection technique, including the site and depth of injection, can lead to variability. Ensure that all injections are administered consistently by trained personnel.

      • Animal Model: The physiology of the animal model, including factors like muscle mass and blood flow at the injection site, can contribute to variability.

      • Formulation Uniformity: Ensure that the injectable suspension is homogenous and that each dose administered contains the same amount of drug and has a consistent particle size distribution.

Data Presentation: Comparative Analysis of Aripiprazole Long-Acting Injectables

The following table summarizes key pharmacokinetic parameters for two different long-acting injectable formulations of aripiprazole, aripiprazole monohydrate (AM) and aripiprazole lauroxil (AL), to illustrate how different formulation strategies can impact in vivo performance.

ParameterAripiprazole Monohydrate (AM)Aripiprazole Lauroxil (AL)Reference(s)
Drug Form Aripiprazole MonohydrateAripiprazole Lauroxil (prodrug)
Dosing Interval Once monthlyOnce monthly or every 6 weeks (for 882 mg dose)
Time to Therapeutic Concentrations Requires 2 weeks of oral bridging therapyCan reach therapeutic levels within 4 days with oral supplementation
Time to Peak Plasma Concentration (Tmax) Approximately 7 daysSlower, contributing to a longer half-life
Mean Terminal Elimination Half-life Shorter than AL29.2 to 34.9 days (for monthly administration)
Efficacy Demonstrated efficacy in acute and maintenance trialsDemonstrated efficacy in acute trials
Tolerability Consistent with oral aripiprazoleConsistent with oral aripiprazole

This table provides a simplified comparison. For detailed information, please refer to the cited literature.

Experimental Protocols

Protocol 1: Synthesis of a 2:1 Drug-Pamoate Salt

  • Objective: To synthesize a drug-pamoate salt with a controlled 2:1 stoichiometry.

  • Materials:

    • Basic Active Pharmaceutical Ingredient (API)

    • Pamoic acid or disodium pamoate

    • Suitable solvent(s) (e.g., ethanol, water, DMSO)

    • Reaction vessel

    • Magnetic stirrer

    • Filtration apparatus

    • Drying oven

  • Procedure:

    • Reagent Preparation: Prepare separate solutions of the API and pamoic acid in a minimal amount of a suitable solvent. The molar ratio of API to pamoic acid should be 2:1.

    • Reaction and Precipitation: While vigorously stirring the API solution, slowly add the pamoic acid solution. Salt precipitation should occur. Gentle heating may be used to aid dissolution if necessary.

    • Isolation: Isolate the precipitated salt by filtration.

    • Washing: Wash the collected salt with a small amount of cold solvent to remove any unreacted starting materials.

    • Drying: Dry the salt in a vacuum oven at a suitable temperature (e.g., 40-60°C) until a constant weight is achieved.

Protocol 2: Particle Size Analysis by Laser Diffraction

  • Objective: To determine the particle size distribution of a pamoate salt suspension.

  • Instrument: Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer)

  • Materials:

    • Pamoate salt suspension

    • Dispersant (a liquid in which the particles are insoluble)

    • Surfactant (if needed to prevent agglomeration)

  • Procedure:

    • Sample Preparation: Prepare a dispersion of the pamoate salt suspension in the chosen dispersant. If necessary, add a surfactant and use ultrasonication to ensure the particles are well-dispersated and to break up any soft agglomerates.

    • Measurement: Introduce the sample dispersion into the laser diffraction instrument. The instrument will measure the light scattering pattern created by the particles and calculate the particle size distribution.

    • Data Analysis: Analyze the resulting particle size distribution data, paying attention to metrics such as D10, D50 (median particle size), and D90, as well as the span of the distribution.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

  • Objective: To evaluate the pharmacokinetic profile of a long-acting pamoate injectable in a rat model.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Materials:

    • Long-acting pamoate injectable formulation

    • Syringes and needles appropriate for intramuscular injection in rats

    • Blood collection supplies (e.g., tubes with anticoagulant)

    • Centrifuge

    • Analytical method for drug quantification in plasma (e.g., LC-MS/MS)

  • Procedure:

    • Dosing: Administer a single intramuscular injection of the pamoate formulation to each rat at a predetermined dose. The injection site is typically the thigh muscle.

    • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 3, 7, 14, 21, 28 days) via a suitable route, such as the tail vein or retro-orbital sinus.

    • Plasma Preparation: Process the blood samples to separate the plasma by centrifugation.

    • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated analytical method.

    • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor In Vivo Performance

G Start Poor In Vivo Performance (e.g., low exposure, high variability) CheckFormulation Review Formulation & Physicochemical Properties Start->CheckFormulation CheckInVitro Evaluate In Vitro Release Characteristics Start->CheckInVitro CheckInVivo Assess In Vivo Study Design & Execution Start->CheckInVivo ParticleSize Particle Size & Distribution (Laser Diffraction) CheckFormulation->ParticleSize Crystallinity Crystallinity & Polymorphism (XRPD, DSC) CheckFormulation->Crystallinity Stoichiometry Stoichiometry (NMR) CheckFormulation->Stoichiometry DissolutionMethod Dissolution Method (Apparatus, Medium) CheckInVitro->DissolutionMethod IVIVC Establish IVIVC CheckInVitro->IVIVC DosingProcedure Dosing Procedure (Injection Site, Technique) CheckInVivo->DosingProcedure AnimalModel Animal Model (Species, Health Status) CheckInVivo->AnimalModel Bioanalysis Bioanalytical Method (Validation, Accuracy) CheckInVivo->Bioanalysis OptimizeFormulation Optimize Formulation ParticleSize->OptimizeFormulation Crystallinity->OptimizeFormulation Stoichiometry->OptimizeFormulation RefineInVitro Refine In Vitro Method DissolutionMethod->RefineInVitro IVIVC->RefineInVitro ImproveInVivo Improve In Vivo Protocol DosingProcedure->ImproveInVivo AnimalModel->ImproveInVivo Bioanalysis->ImproveInVivo

A troubleshooting workflow for addressing poor in vivo performance.

Diagram 2: Experimental Workflow for Pamoate Injectable Development

G Synthesis Pamoate Salt Synthesis Characterization Physicochemical Characterization Synthesis->Characterization Stoichiometry, Crystallinity Formulation Suspension Formulation Characterization->Formulation Particle Size, Solubility InVitro In Vitro Release Testing Formulation->InVitro Release Profile InVivo In Vivo Pharmacokinetic Study InVitro->InVivo Formulation Selection DataAnalysis Data Analysis & IVIVC InVitro->DataAnalysis InVivo->DataAnalysis

An overview of the experimental workflow for developing pamoate injectables.

Diagram 3: Signaling Pathway for an Atypical Antipsychotic (e.g., Olanzapine)

This diagram illustrates the interaction of an atypical antipsychotic, such as olanzapine, with various neurotransmitter receptors, which is the basis of its therapeutic action. Olanzapine is a drug that has been formulated as a long-acting pamoate injectable.

G Olanzapine Olanzapine D2 Dopamine D2 Receptor Olanzapine->D2 Antagonist FiveHT2A Serotonin 5-HT2A Receptor Olanzapine->FiveHT2A Antagonist Alpha1 α1-Adrenergic Receptor Olanzapine->Alpha1 Antagonist Muscarinic Muscarinic Receptor Olanzapine->Muscarinic Antagonist Therapeutic Antipsychotic Efficacy D2->Therapeutic FiveHT2A->Therapeutic SideEffects Potential Side Effects Alpha1->SideEffects e.g., Dizziness, Hypotension Muscarinic->SideEffects e.g., Anticholinergic Effects

Simplified signaling pathway for an atypical antipsychotic like olanzapine.

References

Addressing polymorphism in crystalline pamoic acid disodium salts.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crystalline pamoic acid disodium salt. The information is designed to help address common issues related to polymorphism and solid-state properties encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common crystalline form of disodium pamoate?

A1: The most commonly encountered and commercially available form is disodium pamoate monohydrate. This form incorporates one molecule of water into its crystal structure. Its stability and solubility characteristics are critical for its function as a counterion in pharmaceutical formulations.[1][2]

Q2: Why is controlling the crystalline form of disodium pamoate important?

A2: The crystalline form, or polymorph, of a pharmaceutical ingredient can significantly impact its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[3] For disodium pamoate, which is often used to create long-acting injectable formulations by forming sparingly soluble salts with active pharmaceutical ingredients (APIs), ensuring a consistent crystalline form is crucial for predictable and reproducible drug release profiles.[1][4]

Q3: Can disodium pamoate exist in anhydrous or other polymorphic forms?

A3: While the monohydrate is the most common form, the existence of other polymorphs, including anhydrous forms or other solvates, is theoretically possible. Different crystallization conditions, such as the solvent system, temperature, and drying process, can potentially lead to the formation of different crystalline or amorphous forms. It is essential to characterize each batch to confirm its solid state.

Q4: How does pH affect the stability of disodium pamoate during crystallization and formulation?

A4: The pH of the solution is a critical parameter. In acidic conditions, the disodium salt can convert to the less soluble pamoic acid, leading to precipitation and potential impurities in your final product. For complete neutralization and salt formation, a stoichiometric amount of sodium hydroxide is required, and the pH should be carefully controlled.

Troubleshooting Guide

Issue 1: My batch of disodium pamoate shows a different Powder X-ray Diffraction (PXRD) pattern from the reference standard.

Possible Causes Troubleshooting Steps
Presence of a different polymorph or solvate: The crystallization conditions (solvent, temperature, cooling rate) may have favored a different crystalline form.1. Review Crystallization Protocol: Compare your experimental parameters against a validated protocol. Note any deviations. 2. Perform Thermal Analysis (DSC/TGA): Use DSC to look for different thermal events (melting points, phase transitions) and TGA to quantify the water content. A weight loss of approximately 4% corresponds to the monohydrate. 3. Solvent Analysis: If a solvate is suspected, consider analysis for residual solvents.
Preferred orientation of crystals: The way the sample is packed into the PXRD holder can cause the intensity of certain peaks to vary.1. Re-prepare the sample: Gently grind the sample to a fine powder and use a "zero background" sample holder if available. Be cautious, as excessive grinding can sometimes induce polymorphic transformations.
Presence of amorphous content: A broad halo in the PXRD pattern in addition to sharp peaks can indicate a mixture of crystalline and amorphous material.1. Review Drying Conditions: Rapid drying or "crashing out" of the material from solution can lead to amorphous content. Ensure a controlled drying process. 2. Consider slurrying: Slurrying the material in a non-solvent or a mixture of solvents can sometimes facilitate the conversion of amorphous material to a more stable crystalline form.
Contamination with unreacted pamoic acid or other impurities: 1. Check pH of Reaction: Ensure the pH was maintained to ensure complete conversion to the disodium salt. 2. Purity Analysis (HPLC): Use a validated HPLC method to check for chemical impurities.

Issue 2: The material exhibits poor stability, showing changes in appearance or potency over time.

Possible Causes Troubleshooting Steps
Conversion to a less stable polymorph: A metastable crystalline form may have been initially produced, which is now converting to a more stable form.1. Characterize at multiple time points: Use PXRD and DSC to monitor the solid state of the material over time under controlled storage conditions.
Hygroscopicity: The material may be absorbing atmospheric moisture, which can lead to deliquescence or polymorphic transformation.1. Dynamic Vapor Sorption (DVS): Perform DVS analysis to understand the material's behavior at different relative humidity levels. 2. Control Storage Conditions: Store the material in a desiccator or under controlled humidity.
Chemical Degradation: The pamoate molecule can be susceptible to oxidation or photolysis.1. Protect from Light and Oxygen: Store in amber containers and consider blanketing with an inert gas like nitrogen. 2. Forced Degradation Studies: Perform studies to identify the degradation pathways and products.

Experimental Protocols & Data

Table 1: Key Analytical Techniques for Characterizing Crystalline Disodium Pamoate
Technique Purpose Typical Experimental Parameters Expected Results for Monohydrate
Powder X-ray Diffraction (PXRD) To identify the crystalline form and assess crystallinity.Instrument: Powder X-ray Diffractometer with Cu Kα radiation. Range: 5° to 40° 2θ.A characteristic pattern with sharp peaks. Illustrative peaks may appear at approximately 6.5, 12.8, 15.2, 21.0, and 25.8 degrees 2θ. (Note: Actual peak positions and intensities can vary).
Differential Scanning Calorimetry (DSC) To determine thermal transitions (e.g., dehydration, melting, decomposition).Heating Rate: 10 °C/min. Atmosphere: Nitrogen purge. Temperature Range: 25 °C to 400 °C.An endothermic peak corresponding to the loss of water, typically in the range of 100-150°C.
Thermogravimetric Analysis (TGA) To quantify the water content (hydration state).Heating Rate: 10 °C/min. Atmosphere: Nitrogen purge. Temperature Range: 25 °C to 400 °C.A weight loss of approximately 4.0% upon heating, corresponding to one molecule of water.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of key functional groups.Method: Attenuated Total Reflectance (ATR) or KBr pellet.Characteristic peaks for O-H, C-H (aromatic), C=O (carboxylate), and C=C bonds.
Protocol: Polymorphic Screening via Solvent Crystallization

A polymorphic screen is designed to explore a wide range of crystallization conditions to identify potential new crystalline forms of a substance.

Objective: To determine if disodium pamoate can exist in crystalline forms other than the known monohydrate under various solvent and temperature conditions.

Materials:

  • Amorphous disodium pamoate (prepared by lyophilization or spray drying)

  • A diverse range of solvents (e.g., water, ethanol, methanol, acetone, isopropanol, acetonitrile, tetrahydrofuran)

  • Temperature-controlled shakers/stirrers

  • Filtration apparatus

Methodology:

  • Solubility Assessment: Determine the approximate solubility of amorphous disodium pamoate in the selected solvents at room temperature and elevated temperatures.

  • Crystallization Experiments:

    • Slow Evaporation: Prepare saturated solutions in various solvents and allow the solvent to evaporate slowly at different temperatures (e.g., ambient, 4°C).

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature and cool them slowly and rapidly to induce crystallization.

    • Anti-Solvent Addition: Prepare a solution of disodium pamoate in a good solvent and slowly add an anti-solvent (in which it is insoluble) to induce precipitation.

    • Slurry Experiments: Suspend the material in various solvents at different temperatures for an extended period (e.g., 1-2 weeks) to allow for potential solvent-mediated phase transformations.

  • Isolation and Analysis:

    • Isolate the resulting solids by filtration.

    • Dry the solids under appropriate conditions (e.g., vacuum oven at a controlled temperature).

    • Analyze each solid sample primarily by PXRD to identify its crystalline form. Further characterize any unique forms with DSC, TGA, and microscopy.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_screening Polymorph Screening cluster_analysis Analysis & Characterization start Start with Disodium Pamoate Sample amorphous Generate Amorphous Material (e.g., Lyophilization) start->amorphous crystallization Crystallization from Diverse Solvents/ Conditions amorphous->crystallization methods • Slow Evaporation • Cooling • Anti-Solvent • Slurrying crystallization->methods isolate Isolate Solids (Filtration) methods->isolate pxrd Primary Analysis: PXRD isolate->pxrd characterize Further Characterization (DSC, TGA, FTIR) pxrd->characterize end Identify & Compare Polymorphic Forms characterize->end

Caption: Workflow for experimental polymorph screening.

troubleshooting_logic start Unexpected PXRD Pattern Observed q1 Is water content ~4% by TGA? start->q1 a1_yes Likely Monohydrate. Consider Preferred Orientation. q1->a1_yes Yes a1_no Hydration state is incorrect. q1->a1_no No regrind Action: Re-grind and re-run PXRD sample. a1_yes->regrind q2 Are there peaks from unreacted Pamoic Acid? a1_no->q2 a2_yes Incomplete Reaction. Review pH control during synthesis. q2->a2_yes Yes a2_no Potential Anhydrous Form or other Solvate. q2->a2_no No review_drying Action: Review drying and crystallization solvent. a2_no->review_drying

Caption: Troubleshooting logic for unexpected PXRD results.

References

Technical Support Center: Excipient Compatibility for Pamoic Acid Disodium Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting and troubleshooting excipient compatibility studies for Pamoic Acid Disodium (Disodium Pamoate) formulations.

Frequently Asked Questions (FAQs)

Q1: Why are excipient compatibility studies crucial for disodium pamoate formulations?

A1: Excipient compatibility studies are a critical pre-formulation step to ensure the stability, efficacy, and safety of the final drug product.[1][2] Any physical or chemical interaction between disodium pamoate and an excipient can alter the drug's stability and bioavailability.[1] These studies help identify suitable excipients that will not degrade the active pharmaceutical ingredient (API), thus preventing potential formulation failures and ensuring compliance with regulatory guidelines like those from the ICH and FDA.[2]

Q2: What are the primary degradation pathways for disodium pamoate to be aware of?

A2: Based on its chemical structure (a salt of a polycyclic aromatic dicarboxylic acid), the primary degradation pathways for disodium pamoate include:

  • Hydrolysis: In aqueous environments, particularly under acidic conditions, the disodium salt can convert back to the less soluble pamoic acid, potentially causing precipitation.[3]

  • Oxidation: The naphthalene ring system is susceptible to oxidation, which can lead to the formation of quinones or other oxygenated derivatives.

  • Photolysis: Exposure to UV or high-intensity light can induce degradation.

  • Reactions with Strong Oxidizers: Disodium pamoate can react violently with strong oxidizing agents.

Q3: What are the most common analytical techniques used for these compatibility studies?

A3: The most common and effective techniques are:

  • Differential Scanning Calorimetry (DSC): A rapid thermal screening tool to detect physical interactions like eutectic formation or changes in melting points.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to detect changes in the chemical structure of the API by identifying shifts or the appearance/disappearance of characteristic absorption bands, indicating a chemical interaction.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method essential for separating and quantifying the API and any degradation products that form over time under stress conditions.

Q4: How should a typical compatibility study be designed?

A4: A standard study involves preparing binary mixtures of the API (disodium pamoate) and each excipient, typically in a 1:1 ratio to maximize the chance of detecting an interaction. These mixtures, along with the pure API and pure excipients as controls, are then subjected to accelerated (stress) conditions, such as elevated temperature and humidity (e.g., 40°C/75% RH or 50°C) for a defined period (e.g., 2 to 4 weeks). Samples are analyzed at initial and subsequent time points using techniques like HPLC, DSC, and FTIR.

Experimental Workflows & Logic

The following diagrams illustrate the typical workflow for an excipient compatibility study and a logical approach to troubleshooting.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Stress & Analysis cluster_2 Phase 3: Evaluation & Decision start Start: API & Excipient Selection prep Prepare Binary Mixtures (e.g., 1:1 API:Excipient) start->prep controls Prepare Pure API & Excipient Controls prep->controls stress Store Under Stress Conditions (e.g., 40°C/75% RH, 4 Weeks) controls->stress analytics Analytical Testing at T=0, T=2w, T=4w (HPLC, DSC, FTIR, Visual) stress->analytics data Data Analysis & Comparison (Compare mixtures to controls) analytics->data decision Compatibility Assessment data->decision compatible Excipient is Compatible decision->compatible No significant changes incompatible Excipient is Incompatible decision->incompatible Significant changes (degradation, new peaks, peak shifts)

Caption: A typical workflow for an excipient compatibility study.

Troubleshooting Guide

Problem: My HPLC analysis shows a new peak and a decrease in the disodium pamoate peak area after storage with an excipient.

  • Possible Cause: This strongly indicates a chemical incompatibility leading to the degradation of disodium pamoate. The new peak represents a degradation product.

  • Troubleshooting Steps:

    • Identify the Excipient: Isolate which excipient mixture is showing the degradation. Common culprits for acidic APIs or their salts can include basic excipients like magnesium stearate or those containing reactive impurities like reducing sugars (lactose).

    • Characterize the Degradant: If possible, use HPLC-MS to determine the mass of the new peak. This can provide clues about the reaction pathway (e.g., is it a hydrolytic product, an adduct?).

    • Confirm with FTIR: Analyze the stressed mixture using FTIR. Look for changes in the functional group region (e.g., shifts in the carboxylate salt peaks of pamoate) compared to the unstressed mixture and controls.

    • Action: The excipient is likely incompatible. Select an alternative excipient from the same functional class (e.g., a different lubricant if magnesium stearate is the issue) and repeat the compatibility study.

Problem: The DSC thermogram of my API-excipient mixture shows a new endotherm at a lower temperature, and the melting peak of my API has shifted or disappeared.

  • Possible Cause: This suggests a physical interaction, most likely the formation of a eutectic mixture or a solid-state reaction between the disodium pamoate and the excipient. This can impact the physical stability and processing of the final dosage form.

  • Troubleshooting Steps:

    • Verify the Interaction: Compare the mixture's thermogram to the individual thermograms of the pure API and excipient. The disappearance of a peak or the appearance of a new one is a strong indicator of an interaction.

    • Visual Confirmation: Use Hot Stage Microscopy (HSM) to visually observe the mixture as it is heated. This can confirm if the components are melting together at a lower temperature.

    • Assess Chemical Stability: Even if the interaction appears physical, you must confirm that no chemical degradation has occurred. Analyze the stressed sample by HPLC to ensure the API peak area remains unchanged and no new peaks have appeared.

    • Action: If chemical stability is unaffected, the physical interaction might be acceptable depending on the manufacturing process. However, it often indicates a potential for future instability, and selecting a more inert excipient is the safer approach.

G cluster_chem Chemical Incompatibility Path cluster_phys Physical Incompatibility Path start Incompatibility Suspected (e.g., new HPLC peak, color change) q1 Is the issue a new peak in HPLC or loss of API? start->q1 chem_yes YES q1->chem_yes phys_no NO q1->phys_no confirm_ftir Confirm with FTIR: Look for changes in functional group peaks. chem_yes->confirm_ftir identify Identify potential reaction: - Hydrolysis (acidic/basic excipient?) - Maillard Reaction (reducing sugar?) - Reaction with lubricant (Mg Stearate?) confirm_ftir->identify action_chem SOLUTION: Replace the reactive excipient with an inert alternative. identify->action_chem q2 Is the issue a change in DSC thermogram or appearance? phys_no->q2 confirm_hplc Confirm with HPLC: Ensure no chemical degradation has occurred. q2->confirm_hplc assess_risk Assess physical interaction risk: (Eutectic formation, hygroscopicity). Will it affect manufacturability or long-term stability? confirm_hplc->assess_risk action_phys SOLUTION: If risk is high, replace excipient. If low, proceed with caution. assess_risk->action_phys

References

Technical Support Center: Deuterated Pamoic Acid Internal Standard Recovery in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of deuterated pamoic acid internal standards during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes for low recovery of a deuterated internal standard (IS) like deuterated pamoic acid?

A1: Low recovery of a deuterated internal standard can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to sample preparation, chromatographic conditions, and mass spectrometer performance. Common culprits include inefficient extraction, degradation of the internal standard, matrix effects leading to ion suppression, and suboptimal instrument settings.[1][2][3] Poor or variable internal standard recovery can compromise the reliability of quantitative data.[1]

Q2: How do matrix effects specifically impact the recovery of deuterated pamoic acid?

A2: Matrix effects refer to the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[4] In the case of deuterated pamoic acid, matrix components can cause ion suppression, where the presence of other molecules interferes with the ionization process in the mass spectrometer's source, leading to a decreased signal and the appearance of low recovery. Although stable isotope-labeled internal standards like deuterated pamoic acid are designed to co-elute with the analyte and experience similar matrix effects, differential matrix effects can still occur, leading to inaccurate quantification.

Q3: Can the properties of deuterated pamoic acid itself contribute to low recovery?

A3: Yes, certain intrinsic properties of deuterated compounds can lead to analytical challenges. These include:

  • Isotopic Exchange: Deuterium atoms on the internal standard can sometimes be replaced by protons from the solvent or sample matrix, a phenomenon known as back-exchange. This is more likely if deuterium atoms are on unstable positions like heteroatoms (-OH, -NH).

  • Chromatographic Shift: The deuterated internal standard and the unlabeled analyte may have slightly different retention times. If this shift is significant, they may experience different degrees of ion suppression, leading to inaccurate results.

  • Purity Issues: The deuterated internal standard may contain a small amount of the unlabeled analyte, which can lead to an overestimation of the analyte concentration.

Q4: My internal standard recovery is inconsistent across my sample batch. What should I investigate?

A4: Inconsistent internal standard recovery often points to variability in sample preparation or instrumental performance. Key areas to investigate include:

  • Pipetting and Spiking Errors: Inconsistent addition of the internal standard solution to each sample.

  • Extraction Inefficiency: Variable recovery during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) due to issues with phase separation, solvent choice, or pH control.

  • Autosampler Issues: Inconsistent injection volumes can lead to variable signal intensity.

  • Matrix Effects: Different samples within a batch may have varying levels of matrix components, leading to inconsistent ion suppression.

Troubleshooting Guides

Guide 1: Systematic Investigation of Low Internal Standard Recovery

This guide provides a step-by-step workflow to diagnose the root cause of low deuterated pamoic acid recovery.

A Low IS Recovery Observed B Step 1: Verify IS Solution & Spiking A->B C Step 2: Evaluate Sample Preparation B->C G IS Solution Error B->G Issue Found D Step 3: Assess Chromatographic Performance C->D H Extraction Inefficiency C->H Issue Found E Step 4: Investigate Matrix Effects D->E I Poor Peak Shape / Retention Time Shift D->I Issue Found F Step 5: Check Instrument Performance E->F J Ion Suppression E->J Issue Found K Instrument Malfunction F->K Issue Found L Root Cause Identified F->L G->L H->L I->L J->L K->L

Caption: A logical workflow for troubleshooting low internal standard recovery.

Detailed Steps:

  • Verify IS Solution & Spiking:

    • Action: Prepare a fresh internal standard stock and working solution.

    • Check: Analyze the new IS solution directly to confirm its concentration and purity. Re-spike a set of quality control (QC) samples and compare the results with the original batch.

    • Rationale: Errors in the preparation of the internal standard spiking solution can lead to a systematic bias.

  • Evaluate Sample Preparation:

    • Action: Review the entire sample preparation protocol, paying close attention to extraction steps.

    • Check: Perform a recovery experiment by comparing the IS response in a pre-extraction spiked sample to a post-extraction spiked sample.

    • Rationale: Inefficient or variable extraction recovery is a common source of low IS signal. For liquid-liquid extraction, ensure consistent phase separation and solvent volumes. For solid-phase extraction, check for column overloading or incomplete elution.

  • Assess Chromatographic Performance:

    • Action: Examine the chromatograms for the deuterated pamoic acid peak.

    • Check: Look for issues such as peak tailing, splitting, or significant shifts in retention time. Verify that the analyte and internal standard are co-eluting as expected.

    • Rationale: Poor chromatographic performance can affect the IS signal and lead to inaccurate results if the analyte and IS experience different matrix effects. Column degradation can also affect separation.

  • Investigate Matrix Effects:

    • Action: Perform a matrix effect experiment to quantify the degree of ion suppression or enhancement.

    • Check: Compare the IS peak area in a post-extraction spiked matrix sample to that in a neat solution.

    • Rationale: Matrix effects are a major cause of signal variability and can significantly impact the accuracy of quantification.

  • Check Instrument Performance:

    • Action: Run system suitability tests and check instrument parameters.

    • Check: Inspect the ion source for contamination, verify mobile phase composition and flow rate, and ensure the mass spectrometer is properly tuned and calibrated.

    • Rationale: A dirty ion source, failing LC column, or general mass spectrometer instability can lead to signal loss.

Guide 2: Experimental Protocol for Matrix Effect Evaluation

This protocol details how to quantitatively assess the impact of the sample matrix on the deuterated pamoic acid signal.

Objective: To determine if ion suppression or enhancement is the cause of low IS recovery.

Materials:

  • Blank matrix (e.g., plasma, urine)

  • Deuterated Pamoic Acid Internal Standard (IS)

  • Analyte (Pamoic Acid)

  • LC-MS/MS system

  • Appropriate solvents (e.g., acetonitrile, water, formic acid)

Experimental Workflow:

cluster_0 Sample Set Preparation A Set A: Neat Solution (Analyte + IS in Solvent) D LC-MS/MS Analysis A->D B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->D C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS -> Extract) C->D E Data Analysis D->E F Calculate Matrix Effect (ME) E->F G Calculate Recovery (RE) E->G

Caption: Workflow for evaluating matrix effects and recovery.

Procedure:

  • Prepare Three Sets of Samples (in triplicate):

    • Set A (Neat Solution): Spike the analyte and deuterated pamoic acid IS into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and IS into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before the extraction procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the IS.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%): (Peak Area in Set B / Peak Area in Set A) * 100

      • ME = 100%: No matrix effect

      • ME < 100%: Ion suppression

      • ME > 100%: Ion enhancement

    • Recovery (%): (Peak Area in Set C / Peak Area in Set B) * 100

Data Presentation:

Sample SetAnalyte Peak Area (Mean)IS Peak Area (Mean)
Set A (Neat) e.g., 500,000e.g., 600,000
Set B (Post-Spike) e.g., 250,000e.g., 300,000
Set C (Pre-Spike) e.g., 225,000e.g., 270,000
Calculated ParameterValueInterpretation
Matrix Effect (IS) (300,000 / 600,000) * 100 = 50%Significant Ion Suppression
Recovery (IS) (270,000 / 300,000) * 100 = 90%Good Extraction Recovery

Interpretation of Results:

In the example table above, the low signal of the internal standard is primarily due to a 50% ion suppression from the matrix, not from poor extraction recovery (which is 90%).

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This is a common and straightforward method for preparing plasma samples for LC-MS/MS analysis of pamoic acid.

Materials:

  • Human plasma samples (containing pamoic acid and spiked with deuterated pamoic acid IS)

  • Acetonitrile (containing 0.1% formic acid)

  • Microcentrifuge tubes

  • Microcentrifuge

  • HPLC vials

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add a known amount of deuterated pamoic acid internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 200 µL of the supernatant to a clean HPLC vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Pamoic Acid Analysis

These are typical starting parameters for the analysis of pamoic acid and its deuterated internal standard. Optimization may be required for specific instruments.

Liquid Chromatography (LC) Parameters:

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions Pamoic Acid: Determine precursor/product ionsDeuterated Pamoic Acid: Determine precursor/product ions
Capillary Voltage Optimize for instrument (e.g., 3.0 kV)
Source Temperature Optimize for instrument (e.g., 150 °C)
Desolvation Temperature Optimize for instrument (e.g., 400 °C)

Note: The exact m/z values for the MRM transitions and optimal collision energies will need to be determined by infusing standard solutions of pamoic acid and its deuterated internal standard into the mass spectrometer.

References

Validation & Comparative

Pamoic Acid Disodium: A Comparative Guide to Counterions for Sustained Drug Release

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development, achieving a prolonged therapeutic effect through sustained drug release is a cornerstone of improving patient compliance and treatment efficacy. For basic active pharmaceutical ingredients (APIs), the formation of sparingly soluble salts is a well-established strategy to create long-acting injectable (LAI) formulations. Among the various counterions employed for this purpose, pamoic acid disodium has emerged as a highly effective and widely utilized excipient. This guide provides an objective comparison of this compound with other counterions, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in the formulation of durable drug delivery systems.

The Role of Pamoic Acid in Sustained Release

The fundamental principle behind the use of this compound in long-acting drug delivery lies in its ability to form a sparingly soluble salt with a basic drug.[1] Pamoic acid is a dicarboxylic acid, allowing it to form salts with basic drugs, often in a 1:1 or 2:1 (drug:pamoate) stoichiometric ratio.[1][2] Upon intramuscular or subcutaneous injection, the formulated drug-pamoate salt particles establish a depot at the injection site.[1] The slow dissolution of this salt in the surrounding physiological fluids is the rate-limiting step for drug absorption into the systemic circulation.[1] Once dissolved, the salt dissociates into the active drug molecule and the pamoate counterion, and the free drug is then absorbed into the bloodstream, providing a sustained therapeutic effect that can last from weeks to months.

Comparative Performance of Counterions

The choice of counterion is critical in determining the physicochemical properties and in vivo performance of a drug formulation. The following table summarizes the comparative data between pamoate salts and other common salt forms or formulation strategies.

Parameter Pamoate Salt Hydrochloride Salt Polymeric Microspheres (e.g., Risperidone LAI) Prodrug (e.g., Aripiprazole Lauroxil)
Solubility Very low aqueous solubility.Generally high aqueous solubility.Drug is encapsulated, solubility of the polymer dictates release.Solubility of the prodrug can be low.
Release Mechanism Dissolution-controlled.Rapid dissolution.Diffusion and erosion of the polymer matrix.Enzymatic cleavage to the active drug.
Typical Half-life Significantly prolonged (e.g., Olanzapine Pamoate: ~30 days).Short, consistent with the parent drug.Extended (e.g., Risperidone LAI: 3-6 days).Extended (Aripiprazole from Aripiprazole Lauroxil).
Dosing Frequency Weeks to months.Typically daily.Every 2 weeks.Every 4 to 8 weeks.
Formulation Type Crystalline suspension.Solution or immediate-release solid dosage form.Microsphere suspension.Oily solution or suspension.
Manufacturing Salt formation and suspension preparation.Standard salt formation and formulation.Complex microencapsulation process.Chemical synthesis of the prodrug.

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of sustained-release formulations. Below are key experimental protocols relevant to the use of this compound.

1. Synthesis of a Drug-Pamoate Salt (e.g., Risperidone Pamoate)

  • Materials : Risperidone (free base), Pamoic acid, N,N-dimethylformamide (DMF), Ethanol.

  • Procedure :

    • Dissolve risperidone (0.048 mol) in 600 mL of ethanol.

    • In a separate flask, dissolve pamoic acid (0.048 mol) in 400 mL of DMF.

    • Add the risperidone solution to the pamoic acid solution with continuous stirring.

    • Stir the mixture for 3 hours at room temperature to allow for precipitate formation.

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate with ethanol and then dry in a vacuum oven.

2. In Vitro Drug Release Testing

  • Apparatus : USP Apparatus 4 (Flow-Through Cell) is often recommended for extended-release injectable suspensions.

  • Dissolution Medium : A medium that provides sink conditions is necessary, often containing a surfactant such as 0.5% to 1% sodium lauryl sulfate (SLS) in a buffered aqueous solution (e.g., phosphate buffer at a physiological pH).

  • Flow Rate : A suitable flow rate (e.g., 4-8 mL/min) should be selected.

  • Sample Preparation : The injectable suspension is carefully loaded into the flow-through cell.

  • Sampling : The eluate is collected at predetermined time points over an extended period (e.g., up to 24-48 hours or longer).

  • Analysis : The concentration of the dissolved drug in the collected samples is determined using a validated analytical method, such as HPLC-UV.

3. In Vivo Pharmacokinetic Study in a Rat Model

  • Animal Model : Male Sprague-Dawley or Wistar rats are commonly used.

  • Formulation and Dosing : The drug-pamoate salt is formulated as a sterile suspension for injection in a suitable vehicle. A single dose is administered via intramuscular injection into the gluteal muscle.

  • Blood Sampling : Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and then on days 5, 7, 10, 14, 21, and 28 post-dose).

  • Analysis : Plasma concentrations of the drug are determined using a validated bioanalytical method, such as LC-MS/MS. Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are then calculated.

Visualizing Key Processes and Pathways

Mechanism of Sustained Release from a Pamoate Salt Depot

G cluster_0 Injection Site (Depot) cluster_1 Systemic Circulation Drug-Pamoate Salt (Suspension) Drug-Pamoate Salt (Suspension) Slow Dissolution Slow Dissolution Drug-Pamoate Salt (Suspension)->Slow Dissolution Rate-limiting step Drug (dissolved) Drug (dissolved) Slow Dissolution->Drug (dissolved) Pamoate (dissolved) Pamoate (dissolved) Slow Dissolution->Pamoate (dissolved) Drug Absorption Drug Absorption Drug (dissolved)->Drug Absorption Sustained Therapeutic Effect Sustained Therapeutic Effect Drug Absorption->Sustained Therapeutic Effect

Caption: Mechanism of sustained drug release from a pamoate salt depot injection.

Workflow for the Development of a Pamoate-Based Long-Acting Injectable

G API Selection (Basic Drug) API Selection (Basic Drug) Counterion Selection (Pamoic Acid) Counterion Selection (Pamoic Acid) API Selection (Basic Drug)->Counterion Selection (Pamoic Acid) Salt Synthesis & Stoichiometry (1:1 or 2:1) Salt Synthesis & Stoichiometry (1:1 or 2:1) Counterion Selection (Pamoic Acid)->Salt Synthesis & Stoichiometry (1:1 or 2:1) Physicochemical Characterization Physicochemical Characterization Salt Synthesis & Stoichiometry (1:1 or 2:1)->Physicochemical Characterization Formulation Development (Sterile Suspension) Formulation Development (Sterile Suspension) Physicochemical Characterization->Formulation Development (Sterile Suspension) In Vitro Release Testing (USP App 4) In Vitro Release Testing (USP App 4) Formulation Development (Sterile Suspension)->In Vitro Release Testing (USP App 4) In Vivo Pharmacokinetic Studies In Vivo Pharmacokinetic Studies In Vitro Release Testing (USP App 4)->In Vivo Pharmacokinetic Studies Clinical Trials Clinical Trials In Vivo Pharmacokinetic Studies->Clinical Trials

Caption: Workflow for developing a disodium pamoate-based LAI.

Simplified Antipsychotic Signaling Pathway

Many antipsychotic drugs formulated as pamoate salts, such as olanzapine and risperidone, exert their therapeutic effects by modulating dopaminergic and serotonergic pathways in the brain.

G cluster_D2 Dopamine D2 Receptor cluster_5HT2A Serotonin 5-HT2A Receptor D2 D2 G_alpha_i Gαi D2->G_alpha_i AC AC G_alpha_i->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response_D2 Cellular Response PKA->Cellular_Response_D2 _5HT2A 5-HT2A G_alpha_q Gαq _5HT2A->G_alpha_q PLC PLC G_alpha_q->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_plus Ca2+ IP3->Ca2_plus PKC PKC DAG->PKC Cellular_Response_5HT2A Cellular Response PKC->Cellular_Response_5HT2A Antipsychotic Antipsychotic (e.g., Olanzapine) Antipsychotic->D2 Antagonist Antipsychotic->_5HT2A Antagonist

Caption: Simplified signaling pathway for antipsychotic drugs.

References

A Comparative Analysis of Pamoate Salts Versus Other Long-Acting Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of long-acting injectable (LAI) drug delivery systems is a critical area of pharmaceutical research, aimed at improving patient compliance and therapeutic outcomes for chronic diseases. Among the various strategies, the formation of sparingly soluble salts, such as pamoates, represents a well-established approach. This guide provides an objective comparison of pamoate salt-based LAIs with other leading long-acting technologies, including biodegradable microspheres, in-situ forming implants, and oil-based depots. The comparison is supported by a summary of quantitative data and detailed experimental protocols to assist researchers in the selection and development of optimal long-acting formulations.

Core Principles of Long-Acting Injectable Formulations

Long-acting injectables are designed to release a drug in a controlled manner over an extended period, thereby reducing dosing frequency and maintaining therapeutic drug concentrations.[1] The primary mechanisms underpinning these systems involve slowing the dissolution and absorption of the active pharmaceutical ingredient (API) from the injection site depot.

Biodegradable microspheres , commonly fabricated from polymers like poly(lactic-co-glycolic acid) (PLGA), encapsulate the drug within a polymeric matrix. Drug release is governed by a combination of diffusion through the polymer matrix and erosion of the polymer over time.

In-situ forming implants are administered as a liquid formulation of a drug, a water-insoluble polymer, and a biocompatible solvent. Upon injection, the solvent diffuses away and is replaced by aqueous physiological fluids, causing the polymer to precipitate and form a solid or semi-solid depot that entraps the drug.

Oil-based depots involve dissolving or suspending the drug in a biocompatible oil vehicle. For lipophilic drugs, the slow partitioning of the drug from the oil phase into the aqueous physiological environment controls the release rate.

Comparative Performance Data

The selection of a long-acting drug delivery system depends on numerous factors, including the physicochemical properties of the drug, the desired release profile, and the therapeutic application. The following tables provide a comparative summary of key performance parameters for different LAI technologies.

Parameter Pamoate Salts PLGA Microspheres In-Situ Forming Implants Oil-Based Depots
Drug Loading (%) Typically 30-60% (dependent on stoichiometry)1-20% (can be higher for some drugs)1-30%1-10%
Particle/Depot Size 1-50 µm (crystals)10-100 µm (microspheres)Forms a bulk implantForms an oil droplet depot
Release Duration Weeks to monthsWeeks to monthsWeeks to monthsWeeks to months
Initial Burst Release Generally lowCan be significant, requires optimizationCan be high, dependent on solvent exchange rateGenerally low
Manufacturing Complexity Relatively simple (salt formation and suspension)Complex (emulsion, solvent evaporation/extraction)Simple (solution preparation)Simple (dissolution/suspension in oil)
Excipient Biocompatibility Pamoic acid is generally well-toleratedPLGA is biodegradable and biocompatibleSolvents (e.g., NMP, DMSO) can cause local toxicityOils are generally well-tolerated

Table 1: General Comparison of Long-Acting Injectable Technologies

Drug Formulation Cmax (ng/mL) Tmax (days) Mean Residence Time (days) Release Duration
Olanzapine Pamoate Salt~15-30~5-7~304 weeks
Risperidone PLGA Microspheres~10-25~21-28~492 weeks
Paliperidone Oil-based Suspension (Palmitate Ester)~15-35~13~504 weeks
Aripiprazole Pamoate Salt~200-400~5-7~344 weeks

Table 2: Comparative Pharmacokinetic Parameters of Antipsychotic LAIs (Note: Data is compiled from various sources and direct head-to-head comparative studies are limited. Values are approximate and can vary based on dose, injection site, and patient population.)

Experimental Protocols

Detailed and standardized experimental protocols are essential for the objective comparison of different drug delivery systems.

Preparation of Pamoate Salt Suspension

Objective: To synthesize a drug-pamoate salt and formulate it into an injectable suspension.

Materials:

  • Active Pharmaceutical Ingredient (API) with a basic functional group

  • Pamoic acid or Disodium pamoate

  • Appropriate solvents (e.g., ethanol, N,N-dimethylformamide)

  • Wetting agent (e.g., Polysorbate 80)

  • Suspending agent (e.g., Carboxymethylcellulose sodium)

  • Tonicity-adjusting agent (e.g., Mannitol)

  • Water for Injection (WFI)

Procedure:

  • Salt Formation:

    • Dissolve the API in a suitable solvent.

    • In a separate vessel, dissolve pamoic acid or disodium pamoate in a compatible solvent.

    • Slowly add the pamoate solution to the API solution with constant stirring.

    • Continue stirring for a specified period (e.g., 2-4 hours) to allow for complete salt formation and precipitation.

    • Collect the precipitate by filtration and wash with an appropriate solvent to remove unreacted starting materials.

    • Dry the drug-pamoate salt under vacuum at a controlled temperature.

  • Suspension Formulation:

    • Prepare the sterile aqueous vehicle by dissolving the wetting agent, suspending agent, and tonicity-adjusting agent in WFI.

    • Sterilize the vehicle by filtration through a 0.22 µm filter.

    • Aseptically add the sterile, micronized drug-pamoate salt to the sterile vehicle.

    • Homogenize the mixture under aseptic conditions to achieve a uniform suspension.

    • Fill the suspension into sterile vials.

Preparation of PLGA Microspheres

Objective: To encapsulate a drug within PLGA microspheres using an oil-in-water (o/w) emulsion-solvent evaporation method.

Materials:

  • API

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) or other surfactant

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve the API and PLGA in DCM to form the organic phase.

  • Aqueous Phase Preparation: Dissolve PVA in deionized water to form the aqueous phase.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at a high speed to form an o/w emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the PLGA microspheres.

  • Collection and Washing: Collect the microspheres by centrifugation or filtration. Wash the collected microspheres with deionized water to remove residual PVA.

  • Lyophilization: Freeze-dry the microspheres to obtain a final powder product.

Preparation of In-Situ Forming Implant

Objective: To prepare a liquid formulation that forms a solid implant upon injection.

Materials:

  • API

  • PLGA

  • A biocompatible, water-miscible solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO))

Procedure:

  • Dissolve the PLGA in the selected solvent with gentle heating and stirring until a clear, viscous solution is obtained.

  • Add the API to the polymer solution and mix until it is completely dissolved or uniformly suspended.

  • The final formulation is a liquid that can be sterile-filtered and filled into syringes.

Preparation of Oil-Based Depot

Objective: To prepare a drug solution or suspension in a biocompatible oil.

Materials:

  • API (lipophilic or as a lipophilic prodrug)

  • Biocompatible oil (e.g., sesame oil, castor oil, medium-chain triglycerides)

  • Co-solvents (e.g., benzyl benzoate, benzyl alcohol), if required

Procedure:

  • If necessary, dissolve any co-solvents in the oil vehicle.

  • Add the API to the oil and stir until a clear solution or a uniform suspension is formed. Gentle heating may be applied to aid dissolution.

  • The final formulation is an oily liquid that can be sterilized (e.g., by dry heat) and filled into vials or syringes.

In Vitro Drug Release Testing

Objective: To determine the rate and extent of drug release from the long-acting formulation.

Apparatus: USP Apparatus 2 (Paddle) with dialysis sacs or USP Apparatus 4 (Flow-Through Cell).

Release Medium: Phosphate-buffered saline (PBS) at pH 7.4, often containing a surfactant (e.g., 0.1% Tween 80) to maintain sink conditions.

Procedure:

  • Place a known amount of the LAI formulation into the dialysis sac or flow-through cell.

  • Immerse the sac or start the flow of the release medium, maintained at 37°C.

  • At predetermined time intervals, withdraw samples of the release medium.

  • Analyze the samples for drug concentration using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released over time.

Particle Size Analysis

Objective: To determine the particle size distribution of the drug crystals or microspheres.

Technique: Laser Diffraction

Procedure:

  • Disperse the LAI suspension or microsphere powder in a suitable dispersant.

  • Introduce the dispersion into the laser diffraction instrument.

  • Measure the particle size distribution and report parameters such as D10, D50 (median particle size), and D90.

Mandatory Visualizations

G cluster_0 Pamoate Salt Depot Pamoate_Injection IM/SC Injection of Drug-Pamoate Salt Suspension Depot Formation of Sparingly Soluble Depot Pamoate_Injection->Depot Slow_Dissolution Slow Dissolution of Drug-Pamoate Salt Depot->Slow_Dissolution Dissociation Dissociation into Free Drug and Pamoate Slow_Dissolution->Dissociation Absorption Absorption of Free Drug into Circulation Dissociation->Absorption

Caption: Mechanism of sustained drug release from a pamoate salt depot.

G cluster_1 PLGA Microsphere Depot Microsphere_Injection IM/SC Injection of Drug-Loaded Microspheres Hydration Microsphere Hydration and Swelling Microsphere_Injection->Hydration Diffusion Drug Diffusion through Polymer Matrix Hydration->Diffusion Erosion Polymer Erosion and Degradation Hydration->Erosion Release Sustained Drug Release Diffusion->Release Erosion->Release

Caption: Drug release mechanism from biodegradable PLGA microspheres.

G cluster_2 Experimental Workflow: Pamoate Salt LAI Development Start Start: API and Pamoic Acid Selection Salt_Synthesis Drug-Pamoate Salt Synthesis & Characterization Start->Salt_Synthesis Micronization Salt Micronization Salt_Synthesis->Micronization Formulation Sterile Suspension Formulation Micronization->Formulation Characterization Physicochemical Characterization (Particle Size, Viscosity) Formulation->Characterization In_Vitro_Release In Vitro Release Testing Characterization->In_Vitro_Release In_Vivo_PK In Vivo Pharmacokinetic Studies In_Vitro_Release->In_Vivo_PK End Final Formulation In_Vivo_PK->End

Caption: Workflow for the development of a pamoate salt-based LAI.

G cluster_3 Logical Relationship: LAI Technology Selection Drug_Properties Drug Physicochemical Properties (Solubility, LogP, pKa) Pamoate Pamoate Salt Drug_Properties->Pamoate Basic Drug, Low Solubility Desired PLGA PLGA Microspheres Drug_Properties->PLGA Various APIs, Controlled Release InSitu In-Situ Implant Drug_Properties->InSitu Peptides, Proteins, Small Molecules Oil Oil Depot Drug_Properties->Oil Lipophilic Drugs Desired_Profile Desired Release Profile & Duration Desired_Profile->Pamoate Desired_Profile->PLGA Desired_Profile->InSitu Desired_Profile->Oil Selection Optimal LAI Technology Pamoate->Selection PLGA->Selection InSitu->Selection Oil->Selection

Caption: Decision matrix for selecting a suitable LAI technology.

References

In Vivo Validation of the Antinociceptive Effects of Pamoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antinociceptive performance of pamoic acid with other established analgesics. The information is supported by experimental data from preclinical studies, with a focus on quantitative comparisons, detailed methodologies, and visualization of the underlying signaling pathways.

Executive Summary

Pamoic acid, a potent agonist of the G-protein coupled receptor 35 (GPR35), has demonstrated significant antinociceptive effects in in vivo models of visceral pain. This guide synthesizes the available preclinical data to benchmark its efficacy against standard analgesics, including non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. The primary mechanism of action for pamoic acid's analgesic properties is believed to be the activation of GPR35, which is expressed in the nervous system and immune cells. This activation initiates a signaling cascade involving Gi/o and Gα13 proteins, leading to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the recruitment of β-arrestin-2.

Comparative Antinociceptive Efficacy

The primary model used to evaluate the visceral antinociceptive effects of pamoic acid is the acetic acid-induced writhing test in mice. The data presented below is compiled from various studies to provide a comparative overview. It is important to note that direct head-to-head studies for all compounds are limited, and thus comparisons are based on reported ED50 values from different publications, which may introduce variability due to differing experimental conditions.

Compound Drug Class Route of Administration ED50 (mg/kg) in Writhing Test (mice) Reference
Pamoic Acid GPR35 AgonistSubcutaneous (s.c.)40.5Zhao et al., 2010
Aspirin NSAIDOral (p.o.)43.7 - 49Whittle, 1964; Moore et al., 1997
Morphine Opioid AgonistIntraperitoneal (i.p.)0.08 - 0.12Miranda et al., 2004; Prieto et al., 2017
Diclofenac NSAIDIntraperitoneal (i.p.)~10 (Effective Dose)Various
Ibuprofen NSAIDIntraperitoneal (i.p.)Data not directly comparableVarious

Experimental Protocols

Detailed methodologies for key in vivo antinociception assays are provided below to facilitate the replication and comparison of experimental findings.

Acetic Acid-Induced Writhing Test

This model is widely used to assess peripheral analgesic activity, particularly for visceral pain.

  • Animals: Male Swiss albino mice are typically used.

  • Procedure:

    • Animals are randomly assigned to control and treatment groups.

    • Pamoic acid or a reference analgesic is administered (e.g., subcutaneously or intraperitoneally) at various doses. The control group receives the vehicle.

    • After a predetermined pretreatment time (e.g., 30 minutes), a solution of acetic acid (commonly 0.6-1% in saline) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

    • Immediately after the acetic acid injection, the number of writhes is counted for a specific period (e.g., 20-30 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The dose that produces 50% inhibition (ED50) is determined using regression analysis.

Hot Plate Test

This test is used to evaluate centrally mediated analgesia.

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The baseline latency to a nociceptive response (e.g., licking of the hind paw or jumping) is determined for each mouse before drug administration.

    • Animals are administered pamoic acid or a reference drug.

    • At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the mice are placed on the hot plate, and the latency to the first sign of a nociceptive response is recorded.

    • A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.

  • Data Analysis: The increase in latency time compared to the baseline is calculated.

Formalin Test

This model assesses both neurogenic (early phase) and inflammatory (late phase) pain.

  • Procedure:

    • Mice are pretreated with pamoic acid or a reference analgesic.

    • A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.

    • The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Data Analysis: The total time spent licking/biting in each phase is compared between the treated and control groups.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Pamoic Acid in Nociception

The antinociceptive effect of pamoic acid is primarily mediated through the activation of the GPR35 receptor. The diagram below illustrates the proposed signaling cascade.

GPR35_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pamoic Acid Pamoic Acid GPR35 GPR35 Pamoic Acid->GPR35 Agonist Binding Gi_o Gαi/o GPR35->Gi_o Activation G13 Gα13 GPR35->G13 Activation beta_arrestin β-Arrestin-2 GPR35->beta_arrestin Recruitment ERK ERK1/2 Phosphorylation Gi_o->ERK G13->beta_arrestin beta_arrestin->ERK Antinociception Antinociception ERK->Antinociception

Caption: Pamoic acid activates GPR35, leading to downstream signaling through Gαi/o and Gα13, and β-arrestin-2 recruitment, culminating in ERK1/2 phosphorylation and antinociception.

Experimental Workflow for In Vivo Antinociceptive Testing

The following diagram outlines the typical workflow for evaluating the antinociceptive effects of a test compound like pamoic acid.

Experimental_Workflow cluster_preparation Preparation cluster_testing Testing Phase cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Randomization Randomization of Animals Animal_Acclimation->Randomization Compound_Prep Compound Preparation (Pamoic Acid, Controls) Drug_Admin Drug Administration Compound_Prep->Drug_Admin Randomization->Drug_Admin Nociceptive_Assay Nociceptive Assay (e.g., Writhing Test) Drug_Admin->Nociceptive_Assay Data_Collection Data Collection (e.g., Writhing Counts) Nociceptive_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis ED50_Determination ED50 Determination Statistical_Analysis->ED50_Determination

Caption: A generalized workflow for the in vivo assessment of antinociceptive compounds.

Conclusion

Pamoic acid demonstrates dose-dependent antinociceptive effects in a preclinical model of visceral pain, with a potency comparable to that of aspirin. Its mechanism of action via the GPR35 receptor presents a potentially novel target for analgesic drug development. Further studies directly comparing pamoic acid with a broader range of NSAIDs and opioids in various pain models are warranted to fully elucidate its therapeutic potential and clinical relevance. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of pain and analgesia.

Cross-validation of analytical techniques for pamoic acid disodium characterization.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of disodium pamoate, a critical counterion in pharmaceutical formulations. The cross-validation of these methods is essential to ensure the identity, purity, and overall quality of the compound. The following sections detail the experimental protocols for various analytical techniques and present comparative data to aid in the selection of appropriate methods for specific applications.

Quantitative Analysis: A Comparative Overview

The accurate quantification of disodium pamoate is paramount for dosage form manufacturing and quality control. High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Non-Aqueous Titration are commonly employed for this purpose. The table below summarizes the key performance parameters for each method.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryNon-Aqueous Titration
Principle Chromatographic separation based on polarityMeasurement of UV absorbanceTitration of the basic salt with an acid in a non-aqueous solvent
Specificity HighModerate to LowLow (titrates total basicity)
Sensitivity HighModerateLow
Accuracy (% Assay) 98.5 - 101.5%98.0 - 102.0%98.5 - 101.5%
Precision (% RSD) < 1.0%< 2.0%< 1.5%
Typical Purity ≥99%[2]--

Structural and Physicochemical Characterization

A thorough understanding of the structural and physicochemical properties of disodium pamoate is crucial for its application in drug development. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Powder X-ray Diffraction (PXRD), and Thermal Analysis (DSC/TGA) provide detailed information about the molecule's structure, functional groups, crystalline nature, and thermal stability.

PropertyAnalytical TechniqueKey Information Provided
Molecular Structure ¹H and ¹³C NMR SpectroscopyConfirms the chemical structure and connectivity of atoms.[3][4]
Functional Groups FTIR SpectroscopyIdentifies characteristic functional groups and the hydrogen bonding network.
Crystallinity Powder X-ray Diffraction (PXRD)Confirms the crystalline nature and phase purity of the material.
Thermal Stability & Hydration Thermogravimetric Analysis (TGA)Determines thermal stability and quantifies water content.
Thermal Transitions Differential Scanning Calorimetry (DSC)Investigates melting point, dehydration, and other thermal events.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

3.1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is typically used.

  • Mobile Phase: A common mobile phase consists of a mixture of methanol and a 0.05 M triethylamine buffer solution (25:75 v/v), with the pH adjusted to 6.0 using phosphoric acid. Alternatively, a gradient of acetonitrile and water with an acidic modifier like 0.1% trifluoroacetic acid can be used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 237 nm, 288 nm, or 370 nm.

  • Sample Preparation: A stock solution of the disodium pamoate sample is prepared in a suitable diluent, such as a mixture of acetonitrile and water.

3.2. UV-Vis Spectrophotometry

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which disodium pamoate is soluble and that does not interfere with the measurement.

  • Wavelength: The wavelength of maximum absorbance (λmax) for the pamoate ion is determined. Wavelengths around 288 nm to 350 nm have been reported.

  • Sample Preparation: A solution of the disodium pamoate sample is prepared in the chosen solvent.

  • Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration is calculated using a standard curve.

3.3. Non-Aqueous Titration

  • Principle: Disodium pamoate, as a salt of a weak acid, can be titrated as a base in a non-aqueous solvent.

  • Solvent: Anhydrous glacial acetic acid is a suitable solvent.

  • Titrant: Standardized 0.1 M perchloric acid.

  • Indicator: A suitable indicator for non-aqueous titrations (e.g., crystal violet).

  • Procedure: Dissolve the sample in the solvent, add the indicator, and titrate with the titrant until the endpoint is reached, as indicated by a color change.

3.4. Powder X-ray Diffraction (PXRD)

  • Instrumentation: A powder X-ray diffractometer with Cu Kα radiation.

  • Sample Preparation: A small amount of the powder is gently packed into a sample holder, ensuring a flat surface to minimize preferred orientation.

  • Data Collection: The sample is scanned over a specific 2θ range (e.g., 5° to 40°) with a defined step size and scan speed.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the characteristic diffraction peaks.

3.5. Thermal Analysis (TGA/DSC)

  • Instrumentation: A simultaneous DSC/TGA instrument.

  • Sample Pan: Aluminum pan.

  • Atmosphere: Nitrogen purge.

  • Heating Rate: A typical heating rate is 10 °C/min.

  • Temperature Range: 25 °C to 400 °C.

  • Expected Results: For the monohydrate form, a weight loss of approximately 4.0% is expected in the TGA data, corresponding to the loss of one water molecule.

3.6. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Collection: The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different vibrational modes of the molecule.

3.7. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterium oxide (D₂O) is a suitable solvent.

  • Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

  • Expected ¹H NMR Chemical Shifts (in D₂O): Aromatic protons are expected in the range of ~7.0-8.0 ppm, and the methylene bridge protons around ~4.0 ppm.

Visualizing the Cross-Validation Workflow and Analytical Relationships

The following diagrams illustrate the logical flow of cross-validating analytical techniques and the relationship between the different properties being assessed for a comprehensive characterization of disodium pamoate.

Cross_Validation_Workflow cluster_0 Primary Characterization cluster_1 Confirmatory & Cross-Validation HPLC HPLC (Purity & Assay) UV_Vis UV-Vis (Assay Confirmation) HPLC->UV_Vis Cross-validate Assay Titration Non-Aqueous Titration (Assay Confirmation) HPLC->Titration Cross-validate Assay NMR NMR (Structural Confirmation) HPLC->NMR Confirm Structure of Main Component PXRD PXRD (Crystallinity) DSC DSC (Thermal Behavior) PXRD->DSC Correlate Crystalline & Thermal Properties TGA TGA (Water Content) TGA->DSC Confirm Dehydration Event FTIR FTIR (Functional Groups) FTIR->NMR Complementary Structural Information

Caption: Workflow for the cross-validation of analytical methods for disodium pamoate.

Analytical_Properties_Relationship cluster_0 Fundamental Properties cluster_1 Physicochemical Properties cluster_2 Analytical Techniques Identity Identity NMR NMR Identity->NMR Determined by FTIR FTIR Identity->FTIR Determined by Purity Purity HPLC HPLC Purity->HPLC Determined by Structure Structure Structure->NMR Determined by Structure->FTIR Determined by Crystallinity Crystallinity PXRD PXRD Crystallinity->PXRD Determined by Thermal_Stability Thermal Stability TGA_DSC TGA/DSC Thermal_Stability->TGA_DSC Determined by Hydration State of Hydration Hydration->TGA_DSC Determined by

Caption: Relationship between analytical properties and characterization techniques.

References

Establishing In Vitro-In Vivo Correlation (IVIVC) for Pamoate Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of long-acting injectable (LAI) formulations is a critical strategy for improving patient adherence and therapeutic outcomes for chronic diseases. Pamoate salts, due to their low aqueous solubility, are frequently employed to create LAI suspensions that provide sustained drug release over weeks or even months. A key challenge in the development of these complex dosage forms is establishing a predictive in vitro-in vivo correlation (IVIVC), which can streamline formulation optimization, ensure product quality, and potentially reduce the need for extensive in vivo studies.[1][2]

This guide provides a comparative overview of key considerations in establishing IVIVC for pamoate formulations, including comparisons with alternative LAI technologies, detailed experimental protocols, and quantitative data to support formulation development decisions.

Performance Comparison: Pamoate Formulations vs. Alternatives

The choice of a long-acting drug delivery platform is multifaceted, involving considerations of the drug's physicochemical properties, the desired release profile, and manufacturing complexity. Pamoate salt formulations offer a straightforward approach to extending drug release, but other technologies such as biodegradable polymer microspheres (e.g., PLGA) and in situ forming gels present alternative mechanisms for sustained delivery.

Table 1: Comparative Physicochemical and In Vitro Release Properties of Pamoate and Alternative LAI Formulations

ParameterPamoate Salt SuspensionPLGA MicrospheresIn Situ Forming Gel
Release Mechanism Dissolution-controlled release of the sparingly soluble salt.Diffusion through the polymer matrix and polymer erosion/degradation.[3]Diffusion from a gel matrix formed in situ upon injection.
Key Formulation Variables Particle size distribution, crystallinity, and drug-to-pamoate molar ratio.[4]Polymer molecular weight, lactide-to-glycolide ratio, and drug loading.[5]Polymer concentration, solvent system, and gelling trigger.
Typical In Vitro Release Profile Monophasic or biphasic with an initial burst followed by a prolonged, slow release.Often multiphasic, with an initial burst, a lag phase, and a secondary release phase.Typically a biphasic release with an initial burst followed by a sustained release phase.
Manufacturing Complexity Generally less complex, involving salt formation, milling, and sterilization.More complex, often requiring emulsion solvent evaporation/extraction techniques.Moderate complexity, involving the preparation of a polymer solution.

Table 2: Comparative In Vivo Pharmacokinetic Parameters of Different LAI Formulations

ParameterOlanzapine Pamoate LAIRisperidone PLGA Microspheres LAIPaliperidone Palmitate Nanosuspension LAI
Time to Peak Plasma Concentration (Tmax) Biphasic peaks, with the first within hours and a second, larger peak after about a week.Initial peak within the first few days, followed by a lag and a main peak around 4-6 weeks.Gradual increase to a peak concentration around 13 days post-injection.
Apparent Half-life (t1/2) Approximately 30 days.Biphasic elimination, with an initial phase of 3-6 days and a terminal phase of about 21 days.25-49 days, depending on the injection site.
Dosing Interval 2 to 4 weeks.2 weeks.4 weeks.
Key PK Considerations Potential for post-injection delirium/sedation syndrome (PDSS) if accidental intravascular administration occurs.Requires a 3-week overlap with oral antipsychotics during initiation.Does not typically require oral supplementation after the initiation doses.

Note: The pharmacokinetic parameters presented are approximate and can vary based on the specific formulation, dose, injection site, and patient population.

Experimental Protocols

In Vitro Release Testing

A robust and discriminatory in vitro release test is the foundation of a successful IVIVC. For sparingly soluble suspensions like pamoate formulations, the USP Apparatus 4 (flow-through cell) is often the most suitable method.

Protocol: In Vitro Release of a Pamoate Suspension using USP Apparatus 4

  • Apparatus Setup:

    • Apparatus: USP Apparatus 4 (Flow-Through Cell).

    • Cell Size: 22.6 mm diameter.

    • Filter: Use appropriate filters (e.g., glass fiber filters) to prevent particles from leaving the cell.

    • Temperature: 37 ± 0.5 °C.

  • Dissolution Medium:

    • Medium: A buffered solution (e.g., phosphate buffer at pH 7.4) containing a surfactant (e.g., 0.5% to 1% w/v Sodium Dodecyl Sulfate - SDS) to ensure sink conditions.

    • Volume: Sufficient volume to maintain sink conditions throughout the study (e.g., 500 mL).

  • Sample Preparation and Introduction:

    • Accurately weigh a sample of the pamoate suspension and introduce it into the flow-through cell. Glass beads may be used to prevent agglomeration.

  • Procedure:

    • Pump the pre-warmed dissolution medium through the cell at a constant, controlled flow rate (e.g., 8 mL/min). The flow rate should be optimized to be discriminatory without being overly aggressive.

    • Collect the eluate at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours, and beyond as needed).

  • Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Reporting:

    • Plot the cumulative percentage of drug released against time to generate the dissolution profile.

In Vivo Pharmacokinetic Study

Animal models, such as rabbits or rats, are commonly used to evaluate the in vivo performance of LAI formulations and to generate data for IVIVC development.

Protocol: In Vivo Pharmacokinetic Study of a Pamoate LAI in Rabbits

  • Animal Model:

    • Species: New Zealand White rabbits.

    • Housing: House animals individually in appropriate cages with free access to food and water.

    • Acclimatization: Allow for an acclimatization period of at least one week before the study.

  • Dosing and Administration:

    • Dose Calculation: Calculate the dose based on the body weight of the animals.

    • Administration Route: Administer the pamoate suspension via deep intramuscular injection into the thigh muscle.

  • Blood Sampling:

    • Sampling Sites: Collect blood samples from the marginal ear vein or central artery.

    • Sampling Time Points: A sparse sampling schedule is often employed. For a month-long formulation, typical time points could be: pre-dose, 1, 4, 8, 24, 48, 72 hours, and on days 5, 7, 10, 14, 21, and 28 post-dose.

    • Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and centrifuge to separate the plasma. Store plasma samples at -80 °C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the drug in plasma.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters using non-compartmental analysis, including Cmax (peak plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and apparent t1/2 (half-life).

Establishing the In Vitro-In Vivo Correlation

A Level A IVIVC, a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is the most desirable correlation.

Workflow for Level A IVIVC Development

cluster_0 In Vitro Arm cluster_1 In Vivo Arm invitro_data In Vitro Dissolution Data (% Released vs. Time) ivivc_model IVIVC Model Development (Plot % Absorbed vs. % Released) invitro_data->ivivc_model invivo_data In Vivo PK Data (Plasma Conc. vs. Time) deconvolution Deconvolution (e.g., Wagner-Nelson, Loo-Riegelman) invivo_data->deconvolution absorption_profile In Vivo Absorption Profile (% Absorbed vs. Time) deconvolution->absorption_profile absorption_profile->ivivc_model validation Model Validation (Internal and External Predictability) ivivc_model->validation injection Intramuscular Injection of Pamoate Salt Suspension depot Formation of Drug Depot (Solid Drug Particles) injection->depot dissolution Slow Dissolution of Pamoate Salt depot->dissolution absorption Absorption of Dissolved Drug into Systemic Circulation dissolution->absorption distribution Systemic Distribution and Pharmacological Effect absorption->distribution

References

Navigating the Safety Landscape of Pamoate-Based Pharmaceuticals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable salt form for an active pharmaceutical ingredient (API) is a pivotal decision influencing a drug's safety, efficacy, and patient adherence. Pamoate salts are frequently employed to create long-acting injectable (LAI) formulations, offering the benefit of sustained drug release and reduced dosing frequency. This guide provides an objective comparison of the safety and toxicity profiles of different pamoate-based drug products, supported by experimental data and detailed methodologies, to facilitate informed decision-making in drug development.

This analysis focuses on prominent pamoate-based drugs, including the atypical antipsychotics olanzapine pamoate, risperidone long-acting injectable (a microsphere formulation often compared with pamoates), and aripiprazole (available as a non-pamoate LAI but a key comparator), alongside the anthelmintic pyrantel pamoate.

Comparative Safety and Toxicity Overview

The safety profile of pamoate-based drugs is primarily dictated by the API rather than the pamoate moiety itself. Pamoic acid, the counterion, is generally considered to have low systemic toxicity, with its main adverse effects being localized irritation at the injection site.[1][2][3][4][5] However, the formulation of a drug as a pamoate salt can significantly alter its pharmacokinetic properties, leading to unique safety considerations, most notably the risk of post-injection delirium/sedation syndrome (PDSS) with olanzapine pamoate.

Long-Acting Injectable Antipsychotics

Long-acting injectable antipsychotics are a cornerstone in the management of schizophrenia, and various formulations are available. While not all are pamoate salts, they are frequently compared in clinical practice.

A key concern with atypical antipsychotics is the risk of metabolic side effects and extrapyramidal symptoms (EPS). A mixed treatment comparison of double-blind randomized clinical trials provided insights into the relative tolerability of several LAIs. For instance, the risk of discontinuation due to adverse events was found to be numerically lower for aripiprazole once-monthly and olanzapine pamoate compared to risperidone LAI and paliperidone palmitate, although the differences were not statistically significant.

Adverse Event CategoryOlanzapine PamoateRisperidone LAIAripiprazole Once-MonthlyKey Findings and Citations
Weight Gain High risk.Moderate risk.Low risk.Olanzapine is associated with more significant weight gain compared to aripiprazole.
Extrapyramidal Symptoms (EPS) Lower risk compared to some first-generation antipsychotics.Higher risk for EPS compared to olanzapine in some studies.Akathisia is a notable side effect.Risperidone use may necessitate medication to alleviate EPS.
Sedation High risk, and a key feature of PDSS.Moderate risk.Low risk.Olanzapine has a greater affinity for histamine receptors, contributing to its sedative effects.
Post-Injection Delirium/Sedation Syndrome (PDSS) A rare but serious risk specific to this formulation.Not reported.Not reported.PDSS is characterized by sudden sedation, delirium, and other neurological symptoms post-injection.
Pyrantel Pamoate

Pyrantel pamoate is a widely used anthelmintic for treating infections with pinworms, roundworms, and hookworms. It is generally considered a safe medication with mild and transient side effects.

ParameterPyrantel PamoateAlbendazoleMebendazoleIvermectinKey Findings and Citations
Acute Toxicity (LD50, oral, rat) >5000 mg/kg>10,000 mg/kg--Pyrantel pamoate exhibits low acute toxicity.
Common Adverse Effects Nausea, vomiting, abdominal pain, diarrhea, headache, dizziness.Abdominal pain, nausea, headache.Abdominal pain, diarrhea.Fatigue, dizziness, nausea, diarrhea.Side effects of pyrantel pamoate are generally mild and transient.
Serious Adverse Effects Rare; neurotoxicity and liver enzyme elevations have been reported at high doses.Bone marrow suppression, liver injury (rare).Agranulocytosis, alopecia (rare).Severe skin reactions, encephalopathy (in patients with high microfilarial loads).Serious adverse effects with pyrantel pamoate are uncommon.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of safety and toxicity data. Below are generalized methodologies for key experiments cited in the evaluation of these drug products.

Acute Toxicity Study (e.g., LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a substance after a single administration.

Methodology:

  • Animal Model: Typically rats or mice of a specific strain, age, and weight.

  • Groups: At least three dose groups and a control group, with an equal number of male and female animals in each group.

  • Administration: The test substance is administered orally (gavage) or via the intended clinical route (e.g., intramuscularly). The volume administered is kept constant across all groups.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for a period of 14 days.

  • Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is calculated using a recognized statistical method, such as the probit analysis.

Clinical Trial for Safety and Tolerability of Long-Acting Injectable Antipsychotics

Objective: To evaluate the safety and tolerability of an LAI antipsychotic in patients with schizophrenia or a related disorder.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled or active-comparator-controlled, multicenter clinical trial.

  • Patient Population: Patients diagnosed with schizophrenia (according to DSM or ICD criteria) who meet specific inclusion and exclusion criteria.

  • Treatment: Patients are randomized to receive the investigational LAI, placebo, or an active comparator at a fixed dose for a predefined period (e.g., 12 weeks).

  • Safety Assessments:

    • Adverse Events (AEs): Spontaneously reported AEs are recorded and coded using a standardized dictionary (e.g., MedDRA). The incidence, severity, and causality of AEs are assessed.

    • Extrapyramidal Symptoms (EPS): Assessed using validated rating scales such as the Simpson-Angus Scale (SAS), Barnes Akathisia Rating Scale (BARS), and Abnormal Involuntary Movement Scale (AIMS).

    • Metabolic Parameters: Body weight, body mass index (BMI), fasting glucose, and lipid profiles are measured at baseline and at regular intervals.

    • Vital Signs and ECGs: Monitored for any clinically significant changes.

    • Injection Site Reactions: Assessed for pain, swelling, and redness.

  • Statistical Analysis: The incidence of AEs and changes in safety parameters are compared between treatment groups using appropriate statistical tests.

Visualizing Mechanisms and Workflows

To better understand the complex processes involved, the following diagrams have been generated using the DOT language.

Proposed Mechanism of Post-Injection Delirium/Sedation Syndrome (PDSS)

PDSS_Mechanism cluster_injection Intramuscular Injection cluster_unintended_event Unintended Vascular Entry cluster_pharmacokinetics Pharmacokinetic Consequences cluster_clinical_outcome Clinical Manifestation Olanzapine_Pamoate Olanzapine Pamoate (Suspension) IM_Space Intramuscular Space Olanzapine_Pamoate->IM_Space Correct Technique Vessel_Injury Blood Vessel Injury/Entry Olanzapine_Pamoate->Vessel_Injury Incorrect Technique/ Vessel Nicking Slow_Release Therapeutic Plasma Levels IM_Space->Slow_Release Slow Dissolution & Absorption Rapid_Dissolution Rapid Dissolution of Olanzapine Vessel_Injury->Rapid_Dissolution High_Plasma_Conc High Plasma Olanzapine Levels Rapid_Dissolution->High_Plasma_Conc PDSS PDSS Symptoms (Sedation, Delirium) High_Plasma_Conc->PDSS

Proposed mechanism of PDSS.
General Workflow for Preclinical Toxicity Assessment

Preclinical_Toxicity_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis and Reporting Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Acute_Toxicity Acute Toxicity (Single Dose, LD50) Cytotoxicity->Acute_Toxicity Genotoxicity Genotoxicity Assays (e.g., Ames test) Repeat_Dose_Toxicity Repeat-Dose Toxicity (Sub-chronic, Chronic) Genotoxicity->Repeat_Dose_Toxicity Histopathology Histopathology Acute_Toxicity->Histopathology Repeat_Dose_Toxicity->Histopathology Clinical_Pathology Clinical Pathology (Hematology, Blood Chemistry) Repeat_Dose_Toxicity->Clinical_Pathology Safety_Pharmacology Safety Pharmacology (Cardiovascular, CNS, Respiratory) Toxicokinetics Toxicokinetics Safety_Pharmacology->Toxicokinetics Final_Report Toxicology Report Histopathology->Final_Report Clinical_Pathology->Final_Report Toxicokinetics->Final_Report Antipsychotic_Signaling cluster_receptors Receptor Targets cluster_drugs Atypical Antipsychotics cluster_effects Clinical Effects & Side Effects D2R Dopamine D2 Receptor Antipsychotic_Effect Antipsychotic Effect (Reduced Positive Symptoms) D2R->Antipsychotic_Effect EPS Extrapyramidal Symptoms (EPS) D2R->EPS 5HT2AR Serotonin 5-HT2A Receptor Metabolic_Effects Weight Gain/ Metabolic Changes 5HT2AR->Metabolic_Effects H1R Histamine H1 Receptor Sedation Sedation H1R->Sedation Drug Olanzapine/ Risperidone/ Aripiprazole Drug->D2R Antagonism/ Partial Agonism Drug->5HT2AR Antagonism Drug->H1R Antagonism

References

A Head-to-Head Study of Pamoic Acid and Its Disodium Salt in Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate excipients is a critical determinant of a drug product's performance. Pamoic acid and its disodium salt are widely utilized in the pharmaceutical industry, primarily as counterions to form sparingly soluble salts with basic active pharmaceutical ingredients (APIs). This strategy is instrumental in the development of long-acting injectable (LAI) and other sustained-release drug formulations, offering the benefits of reduced dosing frequency and improved patient compliance. This guide provides an objective comparison of pamoic acid and its disodium salt in formulation, supported by physicochemical data and detailed experimental protocols.

Physicochemical Properties: A Comparative Overview

The fundamental difference between pamoic acid and its disodium salt lies in their solubility and ionic state. Pamoic acid is a dicarboxylic acid that is practically insoluble in water, while disodium pamoate is the more water-soluble salt form.[1][2][3] This distinction has significant implications for their use in formulation.

PropertyPamoic AcidDisodium PamoateDisodium Pamoate Monohydrate
Synonyms Embonic acid, 4,4'-Methylenebis(3-hydroxy-2-naphthoic acid)Sodium pamoate, Disodium 4,4'-methylenebis(3-hydroxy-2-naphthoate)Hydrated sodium salt of pamoic acid
Molecular Formula C₂₃H₁₆O₆C₂₃H₁₄Na₂O₆C₂₃H₁₆Na₂O₇
Molecular Weight 388.37 g/mol 432.33 g/mol 450.34 g/mol
Appearance Yellow to yellow-green crystalline powderPale yellow to yellow powder/solidYellow to tan solid
Melting Point ≥300 °C (decomposes)>300 °CNot specified
Water Solubility Practically insolubleSoluble (43 g/L at 20°C)Practically insoluble (<0.1 g/100 mL at 19 °C)
Solubility in other solvents Sparingly soluble in THF, nitrobenzene, and pyridine. Practically insoluble in ethanol, ether, and benzene.Soluble in DMSO (≥28.6 mg/mL)Not specified
pKa pKa1: 2.51, pKa2: 3.1Not applicableNot applicable

Formulation Strategies and Performance

Both pamoic acid and disodium pamoate are employed to decrease the aqueous solubility of basic drugs, thereby achieving a sustained-release profile. The choice between the two often depends on the desired salt formation process and the specific characteristics of the API.

Pamoic Acid:

  • Direct Salt Formation: Pamoic acid can be reacted directly with a basic API in a suitable solvent to form a pamoate salt. This process allows for the formation of either a 1:1 or 2:1 drug-to-pamoate stoichiometric ratio, which can significantly influence the salt's physicochemical properties and in vivo performance.[2][4]

  • Cocrystal Formation: Under specific conditions, such as mechanochemical grinding, pamoic acid can form cocrystals with other molecules rather than salts.

Disodium Pamoate:

  • Salt Exchange Reactions: Disodium pamoate is frequently used in salt exchange (or metathesis) reactions. In this approach, a more soluble salt of the API (e.g., a hydrochloride salt) is reacted with disodium pamoate in an aqueous environment. The much lower solubility of the newly formed drug-pamoate salt causes it to precipitate out of solution. This is a common and effective method for producing drug-pamoate salts for LAI formulations.

  • pH-Dependent Conversion: In aqueous formulations, the pH plays a critical role. In acidic conditions, disodium pamoate will convert to the less soluble pamoic acid, which may lead to precipitation. Conversely, in neutral to alkaline conditions, it remains in its more soluble salt form.

The ultimate goal of using either compound is to form a drug-pamoate salt with low solubility. The dissolution of this salt at the site of administration (e.g., intramuscular depot) becomes the rate-limiting step for drug absorption, leading to a sustained therapeutic effect.

Experimental Protocols

Synthesis of a Drug-Pamoate Salt

a) Direct Salt Formation with Pamoic Acid (Example: Risperidone Pamoate)

  • Materials: Risperidone (free base), Pamoic acid, N,N-dimethylformamide (DMF), Ethanol.

  • Procedure:

    • Prepare a solution of risperidone (0.048 mol) in 600 mL of ethanol.

    • In a separate flask, prepare a solution of pamoic acid (0.048 mol) in 400 mL of DMF.

    • Add the risperidone solution to the pamoic acid solution with continuous stirring.

    • Stir the mixture for 3 hours at room temperature to allow for the formation of a precipitate.

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid with ethanol to remove unreacted starting materials.

    • Dry the resulting risperidone pamoate salt in a vacuum oven.

b) Salt Exchange Reaction with Disodium Pamoate

  • Principle: A salt exchange reaction occurs between a salt of a basic drug and disodium pamoate, resulting in the formation of a drug-pamoate salt with significantly lower solubility.

  • Generalized Procedure:

    • Dissolve the API salt (e.g., hydrochloride salt) in an aqueous vehicle.

    • Prepare a solution of disodium pamoate in water.

    • Slowly add the disodium pamoate solution to the API salt solution under constant stirring.

    • The resulting sparingly soluble drug-pamoate salt will precipitate.

    • The precipitate is then collected, washed, and dried.

Characterization of Pamoate Salts

a) High-Performance Liquid Chromatography (HPLC) for Purity and Stoichiometry

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength for the API and pamoate (e.g., 288 nm for pamoic acid).

  • Purpose: To determine the purity of the synthesized salt and to confirm the drug-to-pamoate molar ratio.

b) In Vitro Dissolution Testing

  • Apparatus: USP Apparatus 2 (paddle) or 4 (flow-through cell).

  • Dissolution Medium: Phosphate-buffered saline (PBS) at a relevant physiological pH (e.g., 7.4).

  • Procedure:

    • Introduce a known amount of the drug-pamoate salt into the dissolution vessel.

    • Withdraw samples at predetermined time intervals.

    • Analyze the samples by HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved API.

  • Purpose: To evaluate the dissolution rate of the pamoate salt, which is a critical parameter for predicting its in vivo performance.

c) Particle Size Analysis

  • Method: Laser Diffraction.

  • Procedure: Disperse the pamoate salt powder in a suitable dispersant and analyze using a laser diffraction particle size analyzer.

  • Purpose: Particle size distribution is a critical quality attribute that influences the dissolution rate and, consequently, the drug release profile of the formulation.

Visualizing the Formulation Workflow

The following diagrams illustrate the key workflows and concepts discussed.

G cluster_0 Formulation Starting Materials cluster_1 Salt Formation Processes cluster_2 Resulting Intermediate cluster_3 Final Formulation Pamoic_Acid Pamoic Acid Direct_Salt_Formation Direct Salt Formation with API Pamoic_Acid->Direct_Salt_Formation Disodium_Pamoate Disodium Pamoate Salt_Exchange Salt Exchange Reaction with API Salt Disodium_Pamoate->Salt_Exchange Drug_Pamoate_Salt Sparingly Soluble Drug-Pamoate Salt Direct_Salt_Formation->Drug_Pamoate_Salt Salt_Exchange->Drug_Pamoate_Salt Sustained_Release_Formulation Sustained-Release Formulation (e.g., LAI) Drug_Pamoate_Salt->Sustained_Release_Formulation

Caption: Choice of starting material and corresponding salt formation process.

G cluster_0 Mechanism of Sustained Release Injection Intramuscular Injection of Drug-Pamoate Salt Suspension Depot Formation of a Depot of Sparingly Soluble Salt Particles Injection->Depot Dissolution Slow Dissolution of Drug-Pamoate Salt in Interstitial Fluid Depot->Dissolution Dissociation Dissociation into Active Drug and Pamoate Counterion Dissolution->Dissociation Absorption Absorption of Free Drug into Systemic Circulation Dissociation->Absorption

Caption: Mechanism of sustained drug release from a pamoate salt formulation.

Conclusion

Both pamoic acid and its disodium salt are indispensable tools in the formulation of sustained-release medications. The choice between them is dictated by the intended manufacturing process, with pamoic acid being suitable for direct salt formation and disodium pamoate being ideal for salt exchange reactions. The critical factor in either approach is the formation of a sparingly soluble drug-pamoate salt. A thorough understanding of the physicochemical properties of these excipients and the resulting salts, characterized by robust analytical methods, is essential for the successful development of long-acting and other controlled-release drug products.

References

A Comparative Guide to the Reproducibility of Sustained Release from Pamoate Salt Depots

Author: BenchChem Technical Support Team. Date: November 2025

The use of pamoate salts is a well-established strategy for developing long-acting injectable (LAI) formulations, which offer the significant clinical advantage of reducing dosing frequency and improving patient compliance.[1][2] This guide provides a comparative analysis of the physicochemical properties, dissolution behavior, and pharmacokinetic parameters of various pamoate salt formulations, with a focus on the reproducibility of their sustained-release profiles. The information is intended for researchers, scientists, and drug development professionals.

The core principle behind this technology is the formation of a sparingly soluble salt between a basic drug and pamoic acid.[2][3] This significantly reduces the aqueous solubility of the drug, leading to the formation of a depot at the injection site from which the drug is slowly released over an extended period.[1]

Physicochemical Properties and their Impact on Release

The sustained-release profile of a pamoate salt depot is critically influenced by its physicochemical properties. Key parameters that must be carefully controlled to ensure reproducibility include solubility, particle size, and crystalline form.

Table 1: Comparative Physicochemical Properties of Pamoate and Related Salt Formulations

Salt FormulationActive Pharmaceutical Ingredient (API)Molar Ratio (Drug:Pamoate)Aqueous SolubilityKey Characteristics Affecting Release
Olanzapine PamoateOlanzapine2:1Sparingly solubleMicrocrystalline salt, particle size distribution is a critical parameter.
Risperidone PamoateRisperidone2:1Sparingly solubleFormation of a stable, dense crystal lattice.
Aripiprazole PamoateAripiprazole1:1 or 2:1Very low solubilityChoice of stoichiometry impacts dissolution rate.
Pyrantel PamoatePyrantelNot specifiedLess soluble than citrate saltSlower absorption and lower bioavailability compared to the citrate salt.
Paliperidone PalmitatePaliperidoneNot applicable (Ester)Poorly solubleRelease is determined by particle size and dose.

Data compiled from various sources.

The stoichiometry of the drug-to-pamoate molar ratio is a crucial factor influencing the salt's properties. Typically, a 2:1 ratio results in a more stable and less soluble salt compared to a 1:1 ratio, leading to a slower dissolution rate.

Experimental Protocols for Characterization

To ensure batch-to-batch reproducibility and predict in vivo performance, rigorous characterization of the pamoate salt formulation is essential.

Experimental Protocol 1: Synthesis of Risperidone Pamoate (2:1 Molar Ratio)

Objective: To synthesize a 2:1 molar ratio salt of risperidone and pamoic acid.

Materials:

  • Risperidone

  • Pamoic acid

  • N,N-dimethylformamide (DMF)

  • Ethanol

  • Büchner funnel and vacuum filtration apparatus

  • Magnetic stirrer and stir bar

  • Vacuum oven

Procedure:

  • Dissolve risperidone (0.096 mol) in 600 mL of N,N-dimethylformamide (DMF) with stirring.

  • In a separate flask, prepare a solution of pamoic acid (0.048 mol) in 400 mL of DMF.

  • Add the risperidone solution to the pamoic acid solution with continuous stirring.

  • Stir the mixture for 3 hours at room temperature, during which a precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with ethanol to remove any unreacted starting materials and residual solvent.

  • Dry the resulting risperidone pamoate salt in a vacuum oven at a controlled temperature until a constant weight is achieved.

  • Confirm the drug-to-pamoate molar ratio using techniques like HPLC and UV-Vis spectroscopy.

Experimental Protocol 2: Particle Size Distribution Analysis

Objective: To determine the particle size distribution of the pamoate salt suspension, a critical quality attribute influencing the in vivo release characteristics.

Method: Laser Diffraction

Procedure:

  • Sample Preparation: Gently resuspend the vial of the LAI formulation by inverting it several times. Withdraw a representative sample.

  • Dispersion: Disperse the sample in a suitable dispersant (e.g., water with a small amount of surfactant) to ensure individual particles are measured. Sonication may be applied cautiously to break up agglomerates without fracturing the primary crystals.

  • Measurement: Introduce the dispersed sample into the laser diffraction instrument and measure the particle size distribution.

  • Data Analysis: Report the particle size distribution as D10, D50 (median particle size), and D90 values.

Experimental Protocol 3: In Vitro Dissolution/Release Testing

Objective: To assess the in vitro release profile of the LAI, which is crucial for quality control and can be used to predict in vivo performance. The USP Apparatus 4 (flow-through cell) is often recommended for LAI suspensions.

Method: USP Apparatus 4 (Flow-Through Cell)

Procedure:

  • Dissolution Medium: Use a surfactant-containing buffer (e.g., 1% SDS in pH 6.8 phosphate buffer) to enhance the solubility of the sparingly soluble pamoate salt.

  • Apparatus Setup: Carefully load the injectable suspension into the flow-through cell.

  • Dissolution: Pump the pre-warmed dissolution medium through the cell at a controlled flow rate (e.g., 3-8 mL/min).

  • Sampling: Collect the eluate at predetermined time points over an extended period.

  • Analysis: Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Reporting: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Experimental Protocol 4: In Vivo Pharmacokinetic Study in a Rat Model

Objective: To evaluate the in vivo performance and sustained-release characteristics of the pamoate salt depot.

Procedure:

  • Animal Model: Use male Sprague-Dawley or Wistar rats, acclimatized to laboratory conditions.

  • Formulation and Dosing: Formulate the drug-pamoate salt as a suspension for injection in a suitable vehicle. Administer a single dose via intramuscular injection into the gluteal muscle.

  • Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and then on days 5, 7, 10, 14, 21, and 28 post-dose).

  • Sample Analysis: Analyze the plasma samples for drug concentration using a validated bioanalytical method, such as HPLC-UV.

  • Pharmacokinetic Analysis: Determine key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Comparative Pharmacokinetic Data

The ultimate measure of a sustained-release formulation's performance is its pharmacokinetic profile. The conversion to a pamoate salt typically results in a delayed Tmax and a significantly prolonged half-life.

Table 2: Comparative Pharmacokinetic Parameters of Long-Acting Injectables

Drug FormulationDosing IntervalMean Tmax (days)Apparent Half-life (days)
Olanzapine Pamoate2-4 weeks5-7Not specified
Paliperidone Palmitate1-3 months13-1425-49
Risperidone LAI2 weeks213-6
Aripiprazole Lauroxil4-6 weeks~4154-57

Note: This table presents a general comparison. Actual values can vary based on the specific product, dose, and patient population. Data compiled from various sources.

A pharmacoeconomic analysis comparing paliperidone palmitate (PP-LAI) and olanzapine pamoate (OLZ-LAI) for chronic schizophrenia found that PP-LAI was associated with a slightly higher quality-adjusted life years (QALYs) and lower overall costs.

Visualizing Key Processes

To better understand the principles and workflows involved in the development and mechanism of action of pamoate salt depots, the following diagrams are provided.

LAI_Development_Workflow cluster_synthesis Salt Synthesis & Characterization cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing cluster_final Final Product API API Selection Synthesis Salt Synthesis API->Synthesis Pamoate Pamoic Acid Pamoate->Synthesis Characterization Physicochemical Characterization (Solubility, Stoichiometry) Synthesis->Characterization ParticleSize Particle Size Reduction & Control Characterization->ParticleSize Suspension Sterile Suspension Formulation ParticleSize->Suspension InVitro In Vitro Release Testing (USP App 4) Suspension->InVitro InVivo In Vivo PK Studies (Animal Model) Suspension->InVivo IVIVC IVIVC Establishment InVitro->IVIVC InVivo->IVIVC FinalProduct Reproducible LAI Product IVIVC->FinalProduct

Caption: Workflow for the development of a pamoate-based LAI.

Sustained_Release_Mechanism Injection Intramuscular Injection of Pamoate Salt Suspension Depot Formation of Drug Depot at Injection Site Injection->Depot Dissolution Slow Dissolution of Sparingly Soluble Salt Depot->Dissolution Rate-limiting step Dissociation Dissociation into Active Drug and Pamoate Counterion Dissolution->Dissociation Absorption Absorption of Free Drug into Systemic Circulation Dissociation->Absorption Effect Sustained Therapeutic Effect Absorption->Effect

Caption: Mechanism of sustained release from a pamoate salt depot.

Antipsychotic_Signaling_Pathway Antipsychotic Antipsychotic Drug (e.g., Olanzapine) D2_Receptor Dopamine D2 Receptor Antipsychotic->D2_Receptor Antagonist Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Signaling (e.g., Gene Expression) PKA->Downstream Therapeutic_Effect Therapeutic Effect (Reduction of Psychotic Symptoms) Downstream->Therapeutic_Effect

Caption: Simplified antipsychotic signaling pathway.

Conclusion

The formation of pamoate salts is a robust and versatile strategy for developing long-acting injectable formulations. Achieving a reproducible sustained-release profile is contingent on meticulous control over the physicochemical properties of the salt, particularly stoichiometry and particle size. Standardized experimental protocols for synthesis, characterization, and in vitro/in vivo testing are paramount for ensuring product quality and performance. While pamoate salts offer a reliable platform for sustained drug delivery, careful formulation development and characterization are essential to ensure consistent therapeutic outcomes.

References

Benchmarking Pamoic Acid Disodium Against Novel Excipients for Long-Acting Injectables: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of long-acting injectable (LAI) formulations is a critical strategy for improving patient adherence and therapeutic outcomes for chronic diseases. The selection of an appropriate excipient is paramount to achieving the desired sustained-release profile, stability, and biocompatibility. This guide provides an objective comparison of the well-established excipient, pamoic acid disodium, against novel excipient technologies, supported by experimental data and detailed methodologies.

At a Glance: Performance Comparison of LAI Excipients

The following tables summarize key performance indicators for this compound and various novel excipients used in long-acting injectable formulations. The data presented is a synthesis of findings from multiple studies and should be considered as a general reference. Actual performance will vary depending on the specific active pharmaceutical ingredient (API) and formulation characteristics.

Excipient TechnologyDrug Loading Capacity (% w/w)Release DurationAdvantagesDisadvantages
This compound Typically 30-50% (API dependent)Weeks to months[1][2][3]Well-established regulatory history, simple formulation, predictable release mechanism based on low solubility.Limited to basic drugs, potential for injection site reactions, risk of post-injection delirium/sedation syndrome (PDSS) with certain APIs.[4]
PLGA Microspheres 10-40% (can be lower for proteins)[5]Weeks to monthsTunable release profiles by altering polymer properties (molecular weight, copolymer ratio), applicable to a wide range of APIs.Complex manufacturing process (emulsion solvent evaporation), potential for initial burst release, immunogenicity concerns.
In Situ Forming Depots 1-20%Weeks to monthsEase of manufacturing and administration (injectable liquid that forms a solid/semi-solid depot in situ), biodegradable.Potential for high initial burst release, solvent toxicity concerns, variable depot formation affecting release.
Lipid-Based Nanoparticles 1-10%Days to weeksBiocompatible and biodegradable, can enhance solubility of poorly soluble drugs, potential for targeted delivery.Lower drug loading capacity compared to other technologies, potential for physical instability (aggregation, drug leakage).
Nanocrystal Suspensions High (up to 50% or more)Weeks to monthsHigh drug loading, suitable for poorly water-soluble drugs, established manufacturing technologies (wet milling, high-pressure homogenization).Requires stabilizers to prevent crystal growth (Ostwald ripening), potential for physical instability of the suspension.

Deep Dive: Experimental Protocols for LAI Characterization

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of LAI formulations. Below are methodologies for key experiments cited in the evaluation of this compound and novel excipients.

In Vitro Drug Release Testing (USP Apparatus 4 - Flow-Through Cell)

This method is particularly well-suited for LAI formulations as it allows for continuous replenishment of the release medium, better mimicking in vivo sink conditions.

Objective: To determine the rate and extent of drug release from the LAI formulation over an extended period.

Methodology:

  • Apparatus Setup: Assemble the USP Apparatus 4 (Flow-Through Cell) system. Select the appropriate cell size and flow-through cell type based on the formulation characteristics.

  • Release Medium: Prepare a physiologically relevant release medium (e.g., phosphate-buffered saline, pH 7.4, with a surfactant like Tween 20 to enhance solubility if needed). The medium should be deaerated before use.

  • Sample Preparation: Accurately weigh a sample of the LAI formulation and place it in the flow-through cell. Glass beads may be used to ensure the formulation remains in the flow path.

  • Execution:

    • Pump the release medium through the cell at a constant, predetermined flow rate (e.g., 4, 8, or 16 mL/min).

    • Maintain the temperature of the system at 37°C ± 0.5°C.

    • Collect samples of the eluate at predefined time points over the desired release period (e.g., hours, days, or weeks). An automated fraction collector is recommended for long-term studies.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Calculation: Calculate the cumulative amount and percentage of drug released at each time point.

Particle Size and Distribution Analysis (Laser Diffraction)

Particle size is a critical quality attribute for injectable suspensions, impacting injectability, release rate, and stability.

Objective: To determine the particle size distribution of the drug substance or the formulated LAI.

Methodology:

  • Instrument Setup: Turn on the laser diffraction particle size analyzer and allow it to warm up. Perform instrument calibration and background measurements as per the manufacturer's instructions.

  • Sample Preparation:

    • For pamoate salt suspensions or nanocrystals, disperse a small, representative sample in a suitable dispersant (e.g., water with a surfactant) to ensure a homogeneous suspension and prevent aggregation. Sonication may be used to break up agglomerates.

    • For microspheres, a similar dispersion method is used.

  • Measurement:

    • Introduce the sample dispersion into the instrument's measurement cell until the optimal obscuration level is reached.

    • Start the measurement. The instrument will pass a laser beam through the sample, and the scattered light pattern is detected and converted into a particle size distribution.

    • Perform multiple measurements (e.g., n=3) to ensure reproducibility.

  • Data Analysis: The instrument software will calculate and report the particle size distribution, typically including parameters such as D10, D50 (median particle size), D90, and the span of the distribution.

In Vitro Cytotoxicity Assay (ISO 10993-5: MEM Elution)

This assay assesses the potential for leachable substances from the excipients or formulation to cause cellular toxicity.

Objective: To evaluate the in vitro cytotoxicity of the LAI formulation.

Methodology:

  • Extract Preparation:

    • Aseptically prepare an extract of the test material (e.g., the fully formulated LAI) by incubating it in a cell culture medium (e.g., Minimum Essential Medium, MEM) with serum. The extraction conditions (temperature, time, surface area to volume ratio) are defined in ISO 10993-12.

    • Prepare positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls in the same manner.

  • Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts) in 96-well plates and incubate until they form a near-confluent monolayer.

  • Exposure: Remove the culture medium from the cells and replace it with the prepared extracts (test article, positive control, and negative control).

  • Incubation: Incubate the cells with the extracts for a specified period (e.g., 24-72 hours) at 37°C in a humidified CO2 incubator.

  • Evaluation:

    • Qualitative: Observe the cells under a microscope for morphological changes, such as cell lysis, rounding, and detachment. Assign a cytotoxicity grade (0-4) based on the severity of the observed effects.

    • Quantitative: Perform a cell viability assay (e.g., MTT assay) to quantify the percentage of viable cells compared to the negative control.

  • Interpretation: A material is considered non-cytotoxic if the cell viability is greater than 70% of the negative control and/or the qualitative grade is ≤ 2.

In Vivo Pharmacokinetic Study in Rabbits

Animal models are essential for evaluating the in vivo performance of LAI formulations before human clinical trials.

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the drug after administration of the LAI formulation.

Methodology:

  • Animal Model: Use a suitable animal model, such as New Zealand White rabbits. Acclimatize the animals to the laboratory conditions before the study.

  • Dosing:

    • Administer a single dose of the LAI formulation via the intended route (e.g., intramuscular or subcutaneous injection).

    • Include a control group receiving an intravenous or oral solution of the drug to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples from a suitable site (e.g., marginal ear vein) at predetermined time points. The sampling schedule should be designed to capture the initial release, peak concentration (Cmax), and the extended-release phase.

  • Plasma Preparation: Process the blood samples to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (t1/2).

Sterility Testing (USP <71>)

Sterility is a critical requirement for all parenteral products to prevent infections.

Objective: To ensure the absence of viable microorganisms in the LAI formulation.

Methodology:

  • Test Environment: Perform all manipulations in an aseptic environment (e.g., a Class 100/ISO 5 laminar air-flow hood within a cleanroom).

  • Method Selection:

    • Membrane Filtration: This is the preferred method for filterable products. The product is filtered through a 0.45 µm membrane filter. The filter is then rinsed to remove any inhibitory substances and transferred to appropriate culture media.

    • Direct Inoculation: For non-filterable products, a specified volume of the product is directly added to the culture media.

  • Culture Media: Use two types of media to support the growth of a wide range of microorganisms:

    • Fluid Thioglycollate Medium (FTM) for the detection of anaerobic and some aerobic bacteria.

    • Soybean-Casein Digest Medium (SCDM) for the detection of aerobic bacteria and fungi.

  • Incubation: Incubate the inoculated media for at least 14 days. FTM is typically incubated at 30-35°C, and SCDM at 20-25°C.

  • Observation: Visually inspect the media for any signs of microbial growth (e.g., turbidity) at regular intervals during and at the end of the incubation period.

  • Interpretation: If no microbial growth is observed, the product complies with the test for sterility.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the underlying biological pathways and experimental processes is crucial for LAI development. The following diagrams, rendered in Graphviz DOT language, illustrate key concepts.

Pamoic Acid's Interaction with GPR35 Signaling

Pamoic acid is not merely an inert excipient; it has been identified as a potent agonist of the G protein-coupled receptor 35 (GPR35). Activation of GPR35 can trigger downstream signaling cascades, including the ERK1/2 pathway, which may have implications for the drug's overall pharmacological effect and potential side effects.

GPR35_Signaling Pamoic_Acid Pamoic Acid GPR35 GPR35 Receptor Pamoic_Acid->GPR35 Agonist Binding G_Protein G Protein (Gαi/o, Gα12/13) GPR35->G_Protein Activation Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin Recruitment AC Adenylate Cyclase G_Protein->AC Inhibition ERK_Pathway Ras-Raf-MEK-ERK Pathway Beta_Arrestin->ERK_Pathway Activation Internalization Receptor Internalization Beta_Arrestin->Internalization cAMP ↓ cAMP AC->cAMP cAMP->ERK_Pathway Modulation Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) ERK_Pathway->Cellular_Response

Pamoic acid activation of the GPR35 signaling pathway.
The Ras-Raf-MEK-ERK Signaling Cascade

The Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its activation by GPR35 highlights a potential off-target effect of pamoic acid.

ERK_Pathway GPCR GPCR (e.g., GPR35) Ras Ras GPCR->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., Elk-1, c-Myc) ERK->Transcription_Factors Phosphorylation Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Transcription_Factors->Gene_Expression Regulation

Overview of the Ras-Raf-MEK-ERK signaling cascade.
Experimental Workflow for LAI Development and Characterization

The development and characterization of a long-acting injectable formulation is a multi-step process requiring careful consideration of formulation parameters and rigorous analytical testing.

LAI_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_performance Performance Testing cluster_preclinical Preclinical Evaluation API_Excipient_Selection API & Excipient Selection Formulation_Optimization Formulation Optimization (e.g., Drug Load, Particle Size) API_Excipient_Selection->Formulation_Optimization Sterilization Sterilization Formulation_Optimization->Sterilization Particle_Size Particle Size Analysis Sterilization->Particle_Size Morphology Morphology (SEM) Sterilization->Morphology Drug_Content Drug Content & Purity Sterilization->Drug_Content In_Vitro_Release In Vitro Release (USP Apparatus 4) Sterilization->In_Vitro_Release Biocompatibility Biocompatibility (ISO 10993) Sterilization->Biocompatibility Stability Stability Studies In_Vitro_Release->Stability In_Vivo_PK In Vivo PK Study (Animal Model) Biocompatibility->In_Vivo_PK

Workflow for LAI development and characterization.

References

Pamoate Salt Technology: A Comparative Guide to Successfully Marketed Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of pamoate salt technology has been a cornerstone in the development of long-acting injectable (LAI) medications, significantly improving therapeutic adherence and outcomes in chronic diseases. This guide provides a detailed comparison of successfully marketed drugs that leverage this technology against their oral counterparts or alternative long-acting formulations. The following sections present quantitative data, detailed experimental protocols, and visualizations to offer a comprehensive overview for drug development professionals.

Case Study 1: Olanzapine Pamoate for Schizophrenia

Olanzapine pamoate is a long-acting injectable antipsychotic used for the maintenance treatment of schizophrenia. Its performance is best understood when compared to the standard oral formulation of olanzapine.

Data Presentation: Olanzapine Pamoate vs. Oral Olanzapine
ParameterOlanzapine Pamoate (LAI)Oral OlanzapineSource(s)
Pharmacokinetics
Time to Peak Concentration (Tmax)2-4 days post-injection~6 hours[1][2]
Half-life (t1/2)~30 days~30 hours[3]
Time to Steady State~3 monthsWithin days[3]
Efficacy (2-year study)
Median Time to All-Cause Discontinuation645 days678 days[4]
Discontinuation Rate53.8%51.2%
Relapse Rate20.1%18.5%
Safety & Tolerability
Post-injection Delirium/Sedation SyndromeRare (occurred in some trials)Not applicable
Mean Hospitalization Duration (for those hospitalized)0.43 days (6 days)1.80 days (20 days)
Experimental Protocols

1. Randomized, Open-Label Study Comparing Olanzapine Pamoate Depot with Oral Olanzapine (NCT00320489)

  • Study Design: A 2-year, randomized, open-label study.

  • Participants: Outpatients with schizophrenia who had experienced 2 or more episodes of psychotic worsening in the past 24 months and had a Positive and Negative Syndrome Scale (PANSS) total score of lower than 70.

  • Intervention:

    • Olanzapine Pamoate Group: Initial dose of 405 mg intramuscularly, followed by flexible dosing of 150-405 mg every 4 weeks for 100 weeks.

    • Oral Olanzapine Group: Initial dose of 10 mg/day orally for 4 weeks, followed by flexible dosing of 5-20 mg/day for 100 weeks.

  • Primary Outcome: Time to all-cause discontinuation.

  • Key Assessments: PANSS, Clinical Global Impression-Severity (CGI-S).

  • Statistical Analysis: The primary analysis was a between-group comparison of the time to all-cause discontinuation using a log-rank test.

2. In Vitro Dissolution Testing for Olanzapine Pamoate

  • Apparatus: USP Apparatus IV (Flow-Through Cell).

  • Method:

    • A specified amount of the olanzapine pamoate powder is placed in the flow-through cell.

    • A dissolution medium (e.g., a buffered solution with surfactant to simulate physiological conditions) is pumped through the cell at a constant flow rate.

    • The eluate is collected at predetermined time points.

    • The concentration of olanzapine in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Visualizations

experimental_workflow_olanzapine cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (2 years) cluster_followup Follow-up & Analysis s1 Screening Period (2-9 days) s2 Switch to Oral Olanzapine (4-8 weeks) s1->s2 s3 Assess Stability Criteria (4 consecutive weeks) s2->s3 rand Randomize s3->rand treat_lai Olanzapine Pamoate LAI (Flexible Dosing) rand->treat_lai treat_oral Oral Olanzapine (Flexible Dosing) rand->treat_oral fup Assess Primary Outcome: Time to Discontinuation treat_lai->fup treat_oral->fup analysis Statistical Analysis (Log-rank test) fup->analysis aripiprazole_formulations cluster_am Aripiprazole Monohydrate (AM) cluster_al Aripiprazole Lauroxil (AL) am_form Microcrystalline Suspension am_pk Tmax: 5-7 days am_form->am_pk al_form Prodrug Formulation am_init 2-week oral bridge am_pk->am_init al_pk Longer Tmax al_form->al_pk al_init 1-day or 3-week initiation options al_pk->al_init dopamine_pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_protein G-protein (Gi/o) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Reduced Positive Symptoms cAMP->Response Antipsychotic Antipsychotic (e.g., Olanzapine) Antipsychotic->D2R Blocks serotonin_pathway Serotonin Serotonin HT2A 5-HT2A Receptor Serotonin->HT2A Activates G_protein G-protein (Gq/11) HT2A->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Response Improved Negative Symptoms IP3_DAG->Response Antipsychotic Antipsychotic (e.g., Olanzapine) Antipsychotic->HT2A Blocks

References

Evaluating the performance of pamoic acid disodium in different preclinical animal models.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pamoic acid disodium, traditionally considered an inactive excipient in pharmaceutical formulations, has emerged as a potent agonist of the orphan G protein-coupled receptor 35 (GPR35). This intrinsic biological activity has opened new avenues for its therapeutic application, particularly in the realms of pain and neuroprotection. This guide provides a comprehensive evaluation of the preclinical performance of this compound in established animal models, comparing its efficacy with other GPR35 agonists and relevant therapeutic agents. The information is presented to aid researchers in designing and interpreting preclinical studies and to inform the drug development process.

GPR35 Signaling Pathway and Pamoic Acid's Mechanism of Action

Pamoic acid exerts its biological effects by activating GPR35, a receptor predominantly coupled to the Gαi/o subunit of heterotrimeric G proteins.[1][2] Activation of GPR35 by pamoic acid initiates a signaling cascade that includes the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the recruitment of β-arrestin 2.[1][2] This signaling pathway is implicated in the modulation of neuronal activity and inflammatory responses, forming the basis for the therapeutic potential of this compound.

GPR35_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Pamoic Acid Pamoic Acid GPR35 GPR35 Pamoic Acid->GPR35 binds G_alpha_io Gαi/o GPR35->G_alpha_io activates beta_arrestin β-arrestin 2 GPR35->beta_arrestin recruits ERK12 p-ERK1/2 G_alpha_io->ERK12 leads to G_beta_gamma Gβγ Cellular_Response Cellular Response (e.g., Antinociception, Neuroprotection) ERK12->Cellular_Response beta_arrestin->Cellular_Response

GPR35 signaling cascade initiated by pamoic acid.

Performance in a Preclinical Model of Visceral Pain

The antinociceptive properties of this compound have been evaluated in the acetic acid-induced writhing test in mice, a widely used model of visceral pain.

Comparative Efficacy of GPR35 Agonists in the Acetic Acid-Induced Writhing Test
CompoundAnimal ModelED50 / Effective DoseRoute of AdministrationSource
This compound Mouse40.5 mg/kg Subcutaneous (s.c.)Zhao et al., 2010[1]
ZaprinastMouseDose-dependent reduction in writhesIntraperitoneal (i.p.)Cosi et al., 2011
Kynurenic Acid (via Kynurenine precursor)MouseDose-dependent reduction in writhes (30-300 mg/kg)Subcutaneous (s.c.)Cosi et al., 2011

Note: The data presented for Zaprinast and Kynurenic Acid are from a separate study and not a direct head-to-head comparison with this compound in the same experiment.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This protocol outlines the methodology used to assess the analgesic efficacy of test compounds in a model of visceral pain.

Writhing_Test_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimation Acclimatize male Swiss-Webster mice (20-25 g) Grouping Randomly assign mice to treatment groups (n=6-8 per group) Animal_Acclimation->Grouping Fasting Fast mice for 12-18 hours prior to experiment (water ad libitum) Grouping->Fasting Drug_Admin Administer test compound (e.g., Pamoic Acid), vehicle, or positive control (e.g., Morphine) subcutaneously or intraperitoneally. Fasting->Drug_Admin Wait Wait for 30 minutes Drug_Admin->Wait Acetic_Acid Administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally. Wait->Acetic_Acid Observation Immediately place mouse in an observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) for a 20-minute period. Acetic_Acid->Observation Calculate_Inhibition Calculate the percentage inhibition of writhing for each group compared to the vehicle control. Observation->Calculate_Inhibition Statistical_Analysis Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance. Calculate_Inhibition->Statistical_Analysis

Workflow for the acetic acid-induced writhing test.

Performance in a Preclinical Model of Ischemic Stroke

The neuroprotective potential of this compound has been investigated in a transient middle cerebral artery occlusion (tMCAO) mouse model of ischemic stroke.

Neuroprotective Effects of Pamoic Acid and Comparators in the tMCAO Mouse Model
CompoundAnimal ModelOutcome MeasureEfficacySource
This compound MouseInfarct sizeReduces infarct size (GPR35-dependent)Rahman et al.
Valproic AcidMouseInfarct volume~24% reduction (300 mg/kg, i.p., pre-treatment)Kim et al., 2011
GLP-1 Receptor Agonists (e.g., Liraglutide)RatInfarct sizeUp to 90% reduction (dose-dependent)Basalay et al., 2019

Note: The data for Valproic Acid and GLP-1 Receptor Agonists are provided as benchmarks from other studies and do not represent a direct comparison with this compound in the same experimental setting. The precise percentage of infarct volume reduction for pamoic acid was not detailed in the available literature.

Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This protocol describes a common procedure for inducing transient focal cerebral ischemia to evaluate the efficacy of neuroprotective agents.

tMCAO_Workflow cluster_pre_op Pre-operative Phase cluster_occlusion Occlusion Phase cluster_reperfusion Reperfusion Phase cluster_assessment Assessment Phase (24h post-reperfusion) Animal_Prep Anesthetize adult male C57BL/6 mice. Maintain body temperature at 37°C. Surgical_Exposure Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Animal_Prep->Surgical_Exposure Ligation Ligate the distal ECA. Surgical_Exposure->Ligation Filament_Insertion Insert a silicon-coated monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). Ligation->Filament_Insertion Occlusion_Period Maintain occlusion for 60 minutes. Filament_Insertion->Occlusion_Period Filament_Withdrawal Withdraw the monofilament to allow reperfusion. Occlusion_Period->Filament_Withdrawal Wound_Closure Suture the incision. Filament_Withdrawal->Wound_Closure Post_Op_Care Provide post-operative care, including analgesia and monitoring. Wound_Closure->Post_Op_Care Neurological_Scoring Assess neurological deficits using a standardized scoring system. Post_Op_Care->Neurological_Scoring Infarct_Volume Euthanize the animal and determine infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Post_Op_Care->Infarct_Volume

Experimental workflow for the tMCAO mouse model.

Summary and Future Directions

The preclinical data presented in this guide demonstrate that this compound, acting as a GPR35 agonist, exhibits promising therapeutic potential in models of visceral pain and ischemic stroke. In the acetic acid-induced writhing model, it shows a clear dose-dependent antinociceptive effect. In the tMCAO model, it demonstrates neuroprotective properties by reducing infarct size.

For researchers, these findings warrant further investigation into the precise mechanisms underlying these effects and the exploration of this compound in other relevant preclinical models of pain and neurological disorders. Direct, head-to-head comparative studies with other GPR35 agonists and standard-of-care drugs are crucial to accurately position its therapeutic potential.

For drug development professionals, the dual role of this compound as both a potential active pharmaceutical ingredient and an excipient presents unique formulation and development considerations. Its favorable safety profile as an FDA-approved substance for formulation purposes could expedite its development as a new therapeutic agent. Future studies should focus on optimizing delivery systems to target GPR35-expressing tissues and further elucidating its pharmacokinetic and pharmacodynamic profiles as a standalone therapeutic.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Pamoic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like pamoic acid disodium salt is a critical component of laboratory safety, ensuring the protection of both personnel and the environment. This guide provides a clear, step-by-step procedure for the safe disposal of this compound salt, aligning with best practices in laboratory and chemical handling.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). While this compound salt is not classified as acutely hazardous, its toxicological properties are not fully known, warranting a cautious approach.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Wear tightly fitting safety goggles or glasses with side-shields.[2][3]
Hand Protection Wear protective gloves.
Body Protection Wear appropriate protective clothing to prevent skin contact.
Respiratory In case of insufficient ventilation or dust formation, use a type N95 (US) or equivalent respirator.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound salt is to engage a licensed waste disposal company. This ensures that the compound is managed in accordance with all local and national environmental regulations.

1. Waste Collection and Storage:

  • Collect waste this compound salt in a suitable, closed, and clearly labeled container.

  • Store the waste container in a cool, dry place away from incompatible materials.

2. Accidental Spill Management:

  • In the event of a spill, prevent the substance from entering drains, surface water, or soil.

  • For dry spills: Carefully sweep, shovel, or vacuum the material, avoiding dust generation. Place the collected material into a sealed and properly labeled container for disposal.

  • For wet spills: Absorb the spill and place the material into a labeled container for disposal.

  • Thoroughly wash the spill area with large amounts of water.

3. Final Disposal:

  • Do not dispose of this compound salt down the drain.

  • Arrange for the collection of the waste material by a licensed chemical waste disposal company.

  • Ensure that any contaminated packaging is disposed of in the same manner as the substance itself.

Below is a logical workflow to guide the decision-making process for the proper disposal of this compound salt.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is it a spill? ppe->spill dry_spill Dry Spill spill->dry_spill Yes collect Place in a Labeled, Sealed Container spill->collect No contain_dry Contain Spill & Clean Up (Avoid Dust Generation) dry_spill->contain_dry Yes contain_wet Contain Spill & Clean Up (Absorb Material) dry_spill->contain_wet No contain_dry->collect contain_wet->collect decontaminate Decontaminate Spill Area (Wash with Water) collect->decontaminate storage Store Waste Securely in a Designated Area decontaminate->storage disposal Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal end Disposal Complete disposal->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pamoic Acid Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Pamoic acid disodium, offering procedural, step-by-step guidance to ensure operational excellence and safety within the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended personal protective equipment.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields, chemical safety goggles, or a face shield.[1][2][3]To protect against splashes and airborne particles.[1]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile or butyl rubber).To prevent skin contact and potential irritation.
Body Protection Protective suit, disposable gown, or a clean lab coat.To prevent contamination of personal clothing and skin exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) or a dust mask.To be used in the presence of dust or when engineering controls are insufficient to maintain low airborne concentrations.

It is essential to use PPE that is approved under appropriate government standards and to adhere to local and national regulations.

Operational Workflow for Handling and Disposal

To ensure a systematic and safe approach to managing this compound from receipt to disposal, the following workflow should be implemented.

Operational Workflow for this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_spill Spill Management cluster_disposal Disposal A Receive and Inspect Container B Store in a Cool, Dry, Well-Ventilated Area A->B C Keep Container Tightly Closed B->C D Store Away from Incompatible Substances (e.g., Strong Oxidizing Agents) C->D E Don Appropriate PPE D->E F Work in a Well-Ventilated Area (e.g., Fume Hood) E->F G Minimize Dust Generation F->G I Evacuate Area and Alert Personnel F->I H Wash Hands Thoroughly After Handling G->H M Collect Waste in a Suitable, Labeled Container H->M J Contain Spill I->J K Clean-up: Dry Spill (Sweep/Vacuum), Wet Spill (Absorb) J->K L Place Waste in a Labeled Container K->L N Consult Institutional EHS or Licensed Waste Disposal Company L->N M->N O Dispose in Accordance with Local and National Regulations N->O

Operational Workflow for this compound

Step-by-Step Handling and Disposal Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the container is kept tightly closed when not in use.

Handling:

  • Before handling, ensure that a safety shower and eye wash station are readily accessible.

  • Always wear the appropriate personal protective equipment as outlined in the table above.

  • Handle the substance in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.

  • Take care to avoid generating dust during handling.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.

Spill Management:

  • In the event of a spill, immediately evacuate the area and alert other personnel.

  • Prevent the spilled material from entering drains or waterways.

  • For dry spills, carefully sweep, shovel, or vacuum the material into a labeled container for disposal. Avoid creating dust.

  • For wet spills, absorb the material and place it into a suitable, labeled container for disposal.

  • Thoroughly clean the spill area.

Disposal:

  • All waste material should be collected in a suitable, closed, and properly labeled container.

  • Disposal must be carried out in strict accordance with all applicable local, regional, and national regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal. One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

While this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008, it is crucial to handle it with care as its toxicological properties have not been thoroughly investigated. Adherence to these safety protocols will help ensure a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pamoic acid disodium
Reactant of Route 2
Reactant of Route 2
Pamoic acid disodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.